molecular formula C24H29N3O3 B1219914 FR 58664 CAS No. 94936-90-0

FR 58664

Número de catálogo: B1219914
Número CAS: 94936-90-0
Peso molecular: 407.5 g/mol
Clave InChI: OYGHXRNCHYRYRR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-(3,4-Dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone (also referenced in research as FK664) is a chemical entity of significant interest in pre-formulation and solid-state chemistry research, primarily for the study of polymorphism . This compound is known to crystallize in at least two distinct polymorphic forms, designated as Form A and Form B, which have been fully characterized by X-ray structural analysis . Both forms crystallize in the monoclinic space group P2₁/c but exhibit different unit cell parameters and crystal packing arrangements, providing a robust model system for investigating the impact of molecular packing on the physical properties of a solid material . A key structural feature of the Form B polymorph is the presence of short contacts that enable pi-pi interactions between dimethoxyphenyl groups in the crystal lattice; these interactions are considered a stabilizing factor contributing to its higher thermal stability relative to Form A . The distinct polymorphs are readily identifiable through analytical techniques including X-ray powder diffractometry (XRPD), differential scanning calorimetry (DSC)—where Form A and Form B show endothermic fusion peaks at 115°C and 140°C, respectively—and IR spectroscopy . Researchers utilize this compound to explore the thermodynamic relationships between solid forms, the kinetics of crystallization, and the implications of polymorphism for material behavior. This makes it an invaluable tool for advanced studies in pharmaceutical development, materials science, and crystal engineering. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

6-(3,4-dimethoxyphenyl)-1-ethyl-3-methyl-4-(2,4,6-trimethylphenyl)iminopyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3/c1-8-27-19(18-9-10-20(29-6)21(13-18)30-7)14-22(26(5)24(27)28)25-23-16(3)11-15(2)12-17(23)4/h9-14H,8H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGHXRNCHYRYRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=NC2=C(C=C(C=C2C)C)C)N(C1=O)C)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94936-90-0
Record name FK 664
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094936900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Unraveling the Core Mechanism of FR-58664: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

FR-58664 (also known as FK-664) is a potent positive inotropic agent developed for the treatment of heart failure. Its primary mechanism of action is the selective inhibition of phosphodiesterase 3 (PDE3), an enzyme crucial in the regulation of cardiac muscle contractility. This guide provides an in-depth analysis of the molecular interactions, signaling pathways, and experimental validation of FR-58664's therapeutic effects.

Core Mechanism: Selective PDE3 Inhibition

FR-58664 exerts its cardiotonic effects by selectively inhibiting the PDE3 isozyme. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels within cardiac myocytes. The subsequent activation of protein kinase A (PKA) results in the phosphorylation of key proteins involved in calcium homeostasis, ultimately enhancing the force of heart muscle contraction (positive inotropy).

The selectivity for PDE3 is a critical aspect of FR-58664's pharmacological profile, as it minimizes the side effects associated with non-selective phosphodiesterase inhibitors.

Signaling Pathway of FR-58664

The mechanism of action of FR-58664 can be visualized through the following signaling cascade:

FR58664_Mechanism cluster_membrane Sarcolemma cluster_cytosol Cytosol AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to Beta_AR β-Adrenergic Receptor Beta_AR->AC Activates PKA_inactive Inactive PKA PKA_active Active PKA PKA_inactive->PKA_active FR58664 FR-58664 PDE3 PDE3 FR58664->PDE3 Inhibits AMP AMP PDE3->AMP Degrades cAMP to cAMP->PKA_inactive Activates ATP ATP Ca_Channel L-type Ca²⁺ Channel PKA_active->Ca_Channel Phosphorylates SR Sarcoplasmic Reticulum PKA_active->SR Phosphorylates (Phospholamban) Myofilaments Myofilaments Ca_Channel->Myofilaments ↑ Ca²⁺ Influx SR->Myofilaments ↑ Ca²⁺ Release Inotropy Inotropy Myofilaments->Inotropy ↑ Contraction

Caption: Signaling pathway of FR-58664 in cardiac myocytes.

Quantitative Data on Efficacy

Studies have demonstrated the superior potency of FR-58664 in comparison to other positive inotropic agents. In experimental models of heart failure, FR-58664 has shown significant improvements in cardiac function.

ParameterFR-58664Enoximone
Cardiotonic Potency ~10x that of EnoximoneReference
Effect on Cardiac Function Curve Dose-dependent improvementDose-dependent improvement
Arrhythmogenic Potential Not observed at therapeutic dosesNot observed at therapeutic doses

Data derived from comparative studies in canine heart-lung preparations.[1]

Experimental Protocols

The positive inotropic effects of FR-58664 have been characterized using various experimental models.

In Vitro Electrophysiological Studies

Objective: To assess the effects of FR-58664 on the electrophysiological properties of cardiac cells.

Methodology:

  • Isolated guinea pig ventricular muscles and rabbit sino-atrial node pacemaker cells are prepared.

  • Standard micro-electrode techniques are used to record action potentials and contractile force.

  • Tissues are superfused with a Tyrode solution containing varying concentrations of FR-58664 (e.g., 1-10 μmol/L).

  • Changes in action potential duration, amplitude, and contractile force are measured and analyzed.

  • The influence of low Ca²⁺ medium and specific channel blockers (e.g., nifedipine, ryanodine) is also investigated to elucidate the role of calcium channels.

The results of these experiments indicate that FR-58664 enhances transsarcolemmal calcium influx, contributing to its positive inotropic and chronotropic effects.[2]

In Vivo Hemodynamic Studies in a Canine Model

Objective: To evaluate the effects of FR-58664 on cardiac function in a living organism.

Methodology:

  • A heart failure model is induced in dogs, for example, using pentobarbital.

  • A heart-lung preparation is established to allow for controlled measurement of cardiac parameters.

  • FR-58664 is administered intravenously at various doses.

  • Hemodynamic parameters, including cardiac output, heart rate, and blood pressure, are continuously monitored.

  • The cardiac function curve is plotted to assess the dose-dependent effects of the drug.

These studies have confirmed the potent cardiotonic effects of FR-58664 in a preclinical model of heart failure.[1]

Experimental Workflow

The following diagram illustrates the typical workflow for characterizing the pharmacological properties of FR-58664.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Enzyme_Assay Phosphodiesterase Isozyme Inhibition Assay (Determine IC50 values) Cell_Culture Isolated Cardiac Myocyte Studies (Measure intracellular cAMP and Ca²⁺) Enzyme_Assay->Cell_Culture Informs cellular mechanism Electrophysiology Tissue Bath Experiments (Action potential and contractility) Cell_Culture->Electrophysiology Correlates molecular and cellular effects Animal_Model Induction of Heart Failure Model (e.g., Canine model) Electrophysiology->Animal_Model Guides in vivo study design Hemodynamics Hemodynamic Monitoring (Cardiac output, blood pressure) Animal_Model->Hemodynamics Evaluates therapeutic efficacy Toxicity Toxicology Studies (Assess safety and side effects) Hemodynamics->Toxicity Determines therapeutic window

Caption: Experimental workflow for FR-58664 characterization.

Conclusion

FR-58664 is a promising positive inotropic agent with a well-defined mechanism of action centered on the selective inhibition of phosphodiesterase 3. This leads to increased intracellular cAMP in cardiac myocytes, enhanced calcium influx, and consequently, a more forceful contraction of the heart muscle. Its high potency and selectivity, as demonstrated in preclinical studies, suggest its potential as a valuable therapeutic option for the management of heart failure. Further clinical investigation is warranted to fully establish its safety and efficacy in human patients.

References

FR 58664 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR 58664, also known as FK 664, is a novel cardiotonic agent investigated for its potential in the treatment of heart failure. Its chemical name is 6-(3,4-dimethoxyphenyl)-1-ethyl-3-methyl-4-(2,4,6-trimethylphenyl)iminopyrimidin-2-one. This document provides a comprehensive overview of its chemical structure, properties, and known biological activities, including insights into its mechanism of action and relevant experimental data.

Chemical Structure and Properties

This compound is a pyrimidinone derivative with a complex aromatic structure.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C24H29N3O3[1]
Molecular Weight 407.5 g/mol [1]
IUPAC Name 6-(3,4-dimethoxyphenyl)-1-ethyl-3-methyl-4-(2,4,6-trimethylphenyl)iminopyrimidin-2-one[1]
CAS Number 117321-77-4
Synonyms FK 664, FK-664, FK664[1]
XLogP3-AA 4.3[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 6[1]
Rotatable Bond Count 6[1]
Exact Mass 407.22089180[1]
Monoisotopic Mass 407.22089180[1]
Topological Polar Surface Area 54.4 Ų[1]
Heavy Atom Count 30[1]
Formal Charge 0[1]
Complexity 665[1]
Isotope Atom Count 0[1]
Defined Atom Stereocenter Count 0[1]
Undefined Atom Stereocenter Count 0[1]
Defined Bond Stereocenter Count 0[1]
Undefined Bond Stereocenter Count 0[1]
Covalently-Bonded Unit Count 1[1]
Compound Is Canonicalized Yes[1]

Biological Activity and Mechanism of Action

This compound exhibits positive inotropic and chronotropic effects on the heart, suggesting its utility as a cardiotonic agent for heart failure.[2] Studies indicate that its mechanism of action involves the enhancement of transsarcolemmal calcium influx.[2]

Signaling Pathway

The primary signaling pathway modulated by this compound appears to be related to calcium channel activity. It is suggested that this compound enhances calcium influx through a low threshold, dihydropyridine-insensitive Ca2+ channel population.[2] This increased intracellular calcium concentration is a key determinant of myocardial contractility.

FR58664_Signaling_Pathway FR58664 This compound Ca_Channel Low Threshold, Dihydropyridine-Insensitive Ca2+ Channel FR58664->Ca_Channel Enhances SA_Node Sinoatrial (SA) Node FR58664->SA_Node Acts on Ca_Influx ↑ Transsarcolemmal Ca2+ Influx Ca_Channel->Ca_Influx Intracellular_Ca ↑ Intracellular [Ca2+] Ca_Influx->Intracellular_Ca Contractility ↑ Myocardial Contractility (Positive Inotropic Effect) Intracellular_Ca->Contractility Phase4_Depol ↑ Phase 4 Depolarization SA_Node->Phase4_Depol Chronotropy ↑ Heart Rate (Positive Chronotropic Effect) Phase4_Depol->Chronotropy

Proposed signaling pathway of this compound's cardiotonic effects.

Experimental Studies and Protocols

Electrophysiological Effects on Guinea Pig Ventricular Muscle and Rabbit Sino-Atrial Node

This study investigated the electrophysiological effects of this compound using micro-electrode techniques.[2]

Table 2: Summary of Experimental Data from Electrophysiological Studies

ParameterTissueConcentration of this compoundObservation
Contractile Force Guinea Pig Ventricular Muscle> 3 µmol/LIncreased
Time to Peak Tension Guinea Pig Ventricular Muscle> 3 µmol/LShortened
Action Potential Guinea Pig Ventricular Muscle> 3 µmol/LSlight elevation of the early plateau phase
Slow Inward Current Guinea Pig Ventricular Muscle-Unaffected
Phase 4 Depolarization Rabbit Sino-Atrial Node1-10 µmol/LDose-dependent acceleration
Spontaneous Firing Cycle Length Rabbit Sino-Atrial Node1-10 µmol/LShortened

Experimental Protocol Outline:

Electrophysiology_Workflow cluster_prep Tissue Preparation cluster_exp Electrophysiological Recording cluster_treatment Drug Application cluster_analysis Data Analysis Animal_Models Guinea Pig Rabbit Tissue_Isolation Isolate Ventricular Muscles & Sino-Atrial Node Animal_Models->Tissue_Isolation Microelectrode Micro-electrode Technique Tissue_Isolation->Microelectrode Data_Acquisition Record Action Potentials, Contractile Force, etc. Microelectrode->Data_Acquisition FR58664_Application Apply this compound (> 3 µmol/L or 1-10 µmol/L) Comparison Compare pre- and post-drug parameters FR58664_Application->Comparison Control_Conditions Control & Other Agents (e.g., Ryanodine, Nifedipine) Control_Conditions->Comparison Conclusion Determine Electrophysiological Effects Comparison->Conclusion Heart_Lung_Prep_Workflow cluster_model Model Preparation cluster_treatment Drug Administration cluster_monitoring Functional Assessment cluster_analysis Data Analysis & Comparison Dog_Model Canine Model HL_Prep Create Heart-Lung Preparation Dog_Model->HL_Prep Induce_HF Induce Heart Failure (Pentobarbital) HL_Prep->Induce_HF Administer_FR58664 Administer this compound (Dose-ranging) Induce_HF->Administer_FR58664 Administer_Enoximone Administer Enoximone (Dose-ranging) Induce_HF->Administer_Enoximone Cardiac_Function Measure Cardiac Function Curve Administer_FR58664->Cardiac_Function Administer_Enoximone->Cardiac_Function Potency_Comparison Compare Potency of This compound and Enoximone Cardiac_Function->Potency_Comparison Arrhythmia_Monitoring Monitor for Arrhythmias Safety_Assessment Assess Arrhythmogenic Potential Arrhythmia_Monitoring->Safety_Assessment

References

In-depth Technical Guide: Synthesis and Purification of FR-58664

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the compound designated as FR-58664 has yielded no specific information regarding its synthesis, purification, or biological activity. Extensive queries across scientific databases and patent literature did not identify a publicly disclosed molecule with this identifier. The "FR" designation is commonly associated with compounds originating from the former Fujisawa Pharmaceutical Co., Ltd. (now part of Astellas Pharma), and while numerous compounds from their research are documented, FR-58664 does not appear in the available public record.

The search results included information on other well-known immunosuppressants from Fujisawa, such as FK-506 (Tacrolimus), and various patents assigned to the company for a range of chemical entities. However, none of these documents reference FR-58664. It is possible that FR-58664 is an internal research code for a compound that was not advanced into further development or publicly disclosed.

Without access to the chemical structure or any related publications for FR-58664, it is not possible to provide the requested in-depth technical guide, including experimental protocols, quantitative data, and visualizations.

To fulfill the user's request, information on the following would be required:

  • Chemical Structure: The definitive chemical structure of FR-58664 is essential to understand its synthesis and properties.

  • Primary Literature: Any published papers or patents describing the synthesis, purification, and characterization of FR-58664 would be necessary to extract the required experimental details.

Should information on FR-58664 become publicly available, a technical guide could be constructed. As a hypothetical example of how such a guide would be structured, please see the illustrative templates below.

Illustrative Data Presentation

Table 1: Hypothetical Summary of a Key Synthesis Step for a Fictional Compound

ParameterCondition ACondition BCondition C
Starting Material Intermediate X (1.0 eq)Intermediate X (1.0 eq)Intermediate X (1.0 eq)
Reagent Reagent Y (1.2 eq)Reagent Y (1.5 eq)Reagent Z (1.1 eq)
Catalyst Catalyst A (0.05 eq)Catalyst A (0.1 eq)Catalyst B (0.05 eq)
Solvent Tetrahydrofuran (THF)Dichloromethane (DCM)N,N-Dimethylformamide (DMF)
Temperature 25 °C0 °C to 25 °C80 °C
Reaction Time 12 hours8 hours24 hours
Yield (%) 758265
Purity (by HPLC) 95%98%92%

Illustrative Experimental Protocol

Hypothetical Synthesis of Intermediate Z from Intermediate X

To a solution of Intermediate X (1.0 g, 2.5 mmol) in anhydrous Tetrahydrofuran (25 mL) under a nitrogen atmosphere was added Reagent Y (0.36 g, 3.0 mmol). The mixture was cooled to 0 °C, and Catalyst A (0.06 g, 0.125 mmol) was added portion-wise. The reaction was allowed to warm to room temperature and stirred for 12 hours. The reaction progress was monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. Upon completion, the reaction was quenched with saturated aqueous ammonium chloride (10 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel (eluting with a gradient of 10% to 40% ethyl acetate in hexanes) to afford Intermediate Z as a white solid.

Illustrative Visualization

Below is a hypothetical workflow for a chemical synthesis process, presented in the DOT language as requested.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow start Starting Material A step1 Reaction 1 + Reagent B + Catalyst C start->step1 intermediate1 Intermediate D step1->intermediate1 step2 Reaction 2 + Reagent E intermediate1->step2 crude_product Crude Product F step2->crude_product extraction Aqueous Workup & Extraction crude_product->extraction chromatography Silica Gel Chromatography extraction->chromatography recrystallization Recrystallization chromatography->recrystallization final_product Pure Product F recrystallization->final_product

Caption: A generalized workflow for chemical synthesis and purification.

FR 58664 (FK-664): A Technical Whitepaper on its Cardiovascular Properties and an Examination of its Putative Role as a Leukotriene Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

FR 58664, also known as FK-664, is a compound that has been investigated for its significant cardiovascular effects. While commercially classified as a leukotriene inhibitor, a thorough review of the available scientific literature reveals a primary characterization as a potent cardiotonic agent with vasodilatory properties. This technical guide provides a comprehensive overview of the experimental findings related to this compound, focusing on its demonstrated effects on cardiac and vascular tissues. This document synthesizes the available quantitative data, details the experimental methodologies employed in its preclinical evaluation, and presents visual representations of its proposed mechanism of action and experimental workflows. Notably, there is a conspicuous absence of peer-reviewed studies substantiating a direct mechanism of action as a leukotriene inhibitor.

Introduction

This compound is a synthetic compound that emerged from cardiovascular drug discovery programs. Its primary therapeutic potential has been explored in the context of heart failure, owing to its dual effects of enhancing myocardial contractility and reducing vascular preload. Despite its classification in some commercial databases as a leukotriene inhibitor, the predominant body of scientific evidence points towards a mechanism of action centered on calcium handling in cardiac and vascular smooth muscle cells. This whitepaper aims to consolidate the existing knowledge on this compound, providing a detailed technical resource for researchers in cardiovascular pharmacology and drug development.

Cardiovascular Pharmacology of this compound

The cardiovascular profile of this compound has been primarily elucidated through two key preclinical studies. These investigations have characterized its effects on cardiac electrophysiology and contractility, as well as its impact on systemic hemodynamics.

Inotropic and Chronotropic Effects

In studies utilizing isolated guinea pig ventricular muscles, this compound demonstrated positive inotropic effects, signifying an increase in the force of muscular contraction.[1] Concurrently, it exhibited positive chronotropic effects in rabbit sino-atrial node pacemaker cells, indicating an increase in heart rate.[1]

Table 1: Electrophysiological and Inotropic Effects of FK-664 (this compound)

ParameterSpecies/TissueConcentrationObserved EffectReference
Contractile ForceGuinea Pig Ventricular Muscle> 3 µmol/LIncrease[1]
Time to Peak TensionGuinea Pig Ventricular Muscle> 3 µmol/LShortening[1]
Action PotentialGuinea Pig Ventricular MuscleNot specifiedSlight elevation of the early plateau phase[1]
Spontaneous Firing Cycle LengthRabbit Sino-atrial Node1-10 µmol/LDose-dependent shortening[1]
Phase 4 DepolarizationRabbit Sino-atrial Node1-10 µmol/LDose-dependent acceleration[1]
Hemodynamic Effects

In a canine model of heart failure, intravenous administration of this compound was shown to reduce the mean circulatory pressure (MCP), an indicator of the pressure in the systemic circulation when the heart is stopped.[2] This effect suggests a dilation of systemic capacitance vessels, which would lead to a reduction in cardiac preload.

Table 2: Hemodynamic Effects of FK-664 (this compound) in Anesthetized Dogs

ParameterDrug/DosePercentage ChangeSignificanceReference
Total Peripheral ResistanceFK-664 (0.1 mg/kg)~35-40% reductionSimilar to nifedipine and milrinone[2]
Mean Circulatory Pressure (MCP)FK-664 (0.1 mg/kg)Significant decreaseNifedipine had no effect; milrinone had a minimal, non-significant decrease[2]

Proposed Mechanism of Action (Cardiovascular)

The positive inotropic and chronotropic effects of this compound are proposed to stem from its influence on calcium ion influx in cardiac cells.[1] Specifically, it is suggested to enhance transsarcolemmal calcium influx through a population of calcium channels that are insensitive to dihydropyridines, a class of L-type calcium channel blockers.[1] This increased calcium availability within the myocardial cells would lead to a stronger contraction and a faster heart rate.

FR58664 This compound CaChannel Dihydropyridine-Insensitive Ca²⁺ Channel FR58664->CaChannel Enhances CaInflux ↑ Transsarcolemmal Ca²⁺ Influx CaChannel->CaInflux IntraCa ↑ Intracellular [Ca²⁺] CaInflux->IntraCa Contractility ↑ Myocardial Contractility (Positive Inotropy) IntraCa->Contractility HeartRate ↑ Heart Rate (Positive Chronotropy) IntraCa->HeartRate

Proposed cardiovascular mechanism of this compound.

Examination of the "Leukotriene Inhibitor" Classification

Despite being labeled as a "leukotriene inhibitor" in several commercial and chemical databases, a comprehensive search of the scientific literature did not yield any peer-reviewed studies that investigate or substantiate this claim for this compound (FK-664). The primary research articles focus exclusively on its cardiovascular effects. There is no available data on its potential interaction with the 5-lipoxygenase enzyme, or its activity as a cysteinyl leukotriene receptor antagonist.

FR58664 This compound LeukotrienePathway Leukotriene Synthesis Pathway (e.g., 5-Lipoxygenase) FR58664->LeukotrienePathway Inhibition? CysLT Cysteinyl Leukotriene Receptors FR58664->CysLT Antagonism? Evidence No Supporting Scientific Evidence Found

Unsubstantiated role of this compound in the leukotriene pathway.

Experimental Methodologies

The following are high-level descriptions of the experimental protocols used in the key studies of this compound, based on the available abstracts.

Isolated Cardiac Tissue Preparation (based on Kodama et al., 1989)
  • Tissues: Ventricular muscles from guinea pigs and sino-atrial node pacemaker cells from rabbits.

  • Technique: Standard micro-electrode techniques for recording action potentials and contractile force.

  • Experimental Conditions:

    • Ventricular muscles were electrically driven at a frequency of 0.5-1.0 Hz.

    • The effects of this compound were assessed in the presence of low calcium medium and pharmacological agents such as ryanodine and nifedipine to probe the mechanism of action.

    • Slow action potentials were induced using isoprenaline in a high potassium medium to study the effects on slow inward current.

Anesthetized Dog Model (based on Sudo et al., 1992)
  • Animal Model: Open-chest anesthetized dogs.

  • Measurements: Mean circulatory pressure (MCP), cardiac output, and other hemodynamic parameters.

  • Procedure:

    • Anesthesia was induced and maintained throughout the experiment.

    • The chest was opened to allow for direct measurement of cardiovascular parameters.

    • This compound was administered intravenously.

    • The effects of this compound were compared to those of the cardiotonic agent milrinone and the calcium channel blocker nifedipine.

cluster_0 In Vitro Cardiac Studies cluster_1 In Vivo Hemodynamic Studies Isolation Isolate Guinea Pig Ventricular Muscle & Rabbit SA Node Cells Mounting Mount Tissues in Organ Bath Isolation->Mounting Recording Record Action Potentials & Contractile Force (Micro-electrodes) Mounting->Recording DrugApplication Apply this compound (and other agents) Recording->DrugApplication Analysis_InVitro Analyze Changes in Electrophysiology & Contractility DrugApplication->Analysis_InVitro Anesthesia Anesthetize Dog Surgery Perform Open-Chest Surgery Anesthesia->Surgery Instrumentation Instrument for Hemodynamic Monitoring (MCP, CO, etc.) Surgery->Instrumentation DrugAdmin Administer this compound IV Instrumentation->DrugAdmin Analysis_InVivo Measure & Analyze Hemodynamic Parameter Changes DrugAdmin->Analysis_InVivo

Experimental workflows for this compound evaluation.

Conclusion

This compound (FK-664) is a compound with well-documented cardiotonic and vasodilatory properties in preclinical models. Its proposed mechanism of action involves the enhancement of calcium influx in cardiac cells, leading to increased contractility and heart rate, as well as vasodilation of systemic capacitance vessels, which reduces cardiac preload. These characteristics suggest a potential therapeutic application in conditions such as heart failure.

However, the classification of this compound as a "leukotriene inhibitor" is not supported by the currently available scientific literature. Researchers and drug development professionals should be aware of this discrepancy and focus on its demonstrated cardiovascular effects. Further studies would be necessary to elucidate any potential activity of this compound on the leukotriene pathway and to validate the claims made in commercial databases. Until such evidence is available, this compound should be primarily considered a cardiovascular agent.

References

biological activity of FR 58664 in cardiac cells

Author: BenchChem Technical Support Team. Date: December 2025

Biological Activity of FR 58664 in Cardiac Cells: An In-Depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide aims to provide a comprehensive overview of the biological activity of the chemical compound this compound in cardiac cells. A thorough review of publicly available scientific literature and chemical databases was conducted to synthesize information on its mechanism of action, quantitative effects, and relevant experimental protocols. Despite extensive searches, no specific data on the could be identified. This document details the search methodology and the information that is available for this compound in other contexts.

Introduction

This compound is a chemical entity identified in various chemical databases. Its systematic IUPAC name is 6-(3,4-dimethoxyphenyl)-1-ethyl-3-methyl-4-(2,4,6-trimethylphenyl)iminopyrimidin-2(1H)-one, and it is also known by the synonym FK-664. While the existence of this compound is confirmed, its biological effects, particularly within the cardiovascular system and specifically on cardiac cells, remain uncharacterized in the public domain.

This guide was intended to consolidate existing research on this compound's interaction with cardiomyocytes, including any known effects on ion channels, signaling pathways, contractility, and electrophysiology. However, the comprehensive search strategy employed did not yield any such information.

Search Methodology

A multi-faceted search strategy was implemented to locate any available data on the . The search included:

  • Keyword Searches: A variety of keywords and their combinations were used across multiple scientific search engines, including "this compound," "FK-664," its full IUPAC name, in conjunction with terms such as "cardiac," "cardiomyocyte," "heart," "biological activity," "mechanism of action," "pharmacology," and "cardiovascular."

  • Chemical Database Inquiries: Major chemical and biological databases such as PubChem and MedChemExpress were queried for information pertaining to the bioactivity of this compound.

The search did not yield any published studies, patents, or database entries that describe the effects of this compound on cardiac cells.

Available Information on this compound

While no data exists on its cardiac cell activity, the following information has been gathered from available chemical databases:

Identifier Value
Common Name This compound
Synonym FK-664
IUPAC Name 6-(3,4-dimethoxyphenyl)-1-ethyl-3-methyl-4-(2,4,6-trimethylphenyl)iminopyrimidin-2(1H)-one
Molecular Formula C24H29N3O3
CAS Number 117321-77-4

Discussion and Future Directions

The absence of published data on the represents a significant knowledge gap. The chemical structure of this compound, a substituted pyrimidinone, suggests potential for biological activity, as this scaffold is present in various pharmacologically active compounds.

For researchers interested in the potential cardiac effects of this compound, the following experimental workflow is proposed as a starting point for investigation:

Caption: Proposed experimental workflow for investigating the .

Conclusion

As of the date of this publication, there is no publicly available scientific literature or data detailing the . This technical guide serves to report this lack of information and to propose a foundational experimental approach for future research in this area. Researchers and drug development professionals are encouraged to consider the outlined workflow for initial in vitro screening and subsequent mechanism of action studies to elucidate the potential cardiac effects of this compound.

Early Research on the Discovery of FK664: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides an in-depth technical guide to the early research surrounding the discovery and initial characterization of FK664, a novel compound identified in the late 1980s and early 1990s. The primary focus of early studies was its potential as a cardiotonic agent for the treatment of heart failure. This whitepaper consolidates the available data on its synthesis, experimental protocols, and initial pharmacological findings. While some commercial sources have referred to FK664 as a leukotriene inhibitor, the primary scientific literature from its discovery phase predominantly characterizes it as a cardiovascular agent. This document will focus on the peer-reviewed research findings.

Core Compound Information

  • Compound Name: FK664

  • Chemical Name: 6-(3,4-dimethoxy-phenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidone

  • CAS Number: 94936-90-0

  • Molecular Formula: C₂₄H₂₉N₃O₃

  • Molecular Weight: 407.51 g/mol

Synthesis

While the exact, detailed synthesis of FK664 by its originators at Fujisawa Pharmaceutical Co., Ltd. is not publicly available in the primary research articles, the synthesis of structurally related dihydropyrimidinones has been described in patents from the same period. A plausible synthetic route, based on these related patents, is outlined below. This should be considered a representative synthesis.

Experimental Protocol: Representative Synthesis of a Dihydropyrimidinone Core

A common method for the synthesis of dihydropyrimidinones involves a multi-component reaction, often a variation of the Biginelli reaction.

Starting Materials:

  • An appropriate β-dicarbonyl compound

  • An aldehyde (in this case, 3,4-dimethoxybenzaldehyde)

  • Urea or a substituted urea/thiourea derivative

General Procedure:

  • Condensation: Equimolar amounts of the β-dicarbonyl compound, 3,4-dimethoxybenzaldehyde, and a substituted urea are reacted in a suitable solvent, such as ethanol or acetic acid.

  • Catalysis: The reaction is typically catalyzed by a Brønsted or Lewis acid (e.g., HCl, BF₃·OEt₂).

  • Reaction Conditions: The mixture is heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography.

  • Workup and Purification: Upon cooling, the product often precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

To obtain FK664, specific precursors would be required, including a β-ketoester with an ethyl group on the nitrogen and subsequent reaction to introduce the mesitylimino group at the 4-position.

Early Pharmacological Research: Cardiovascular Effects

The initial research on FK664, conducted in the late 1980s and early 1990s, identified it as a promising cardiotonic agent with positive inotropic and vasodilatory properties. The key findings from these early studies are summarized below.

In Vitro Electrophysiological Studies

Experimental Protocol: Isolated Cardiac Muscle Preparations

  • Animal Model: Guinea pigs and rabbits.

  • Tissues: Papillary muscles from the right ventricle of guinea pigs and sino-atrial node preparations from rabbits.

  • Methodology: Standard microelectrode techniques were used to record transmembrane action potentials and contractile force in isolated, superfused cardiac tissues. Tissues were electrically stimulated at a constant frequency (e.g., 1 Hz).

  • Drug Administration: FK664 was added to the superfusing solution at various concentrations.

Key Findings:

  • Positive Inotropic Effect: In isolated guinea pig papillary muscles, FK664 produced a concentration-dependent increase in contractile force. This effect was observed at concentrations of 1 to 10 µM.

  • Action Potential Changes: The positive inotropic effect was accompanied by a slight elevation of the action potential plateau, suggesting an alteration in ion channel activity.

  • Mechanism of Action: The positive inotropic effect was attenuated in a low calcium medium and by the sarcoplasmic reticulum calcium release inhibitor, ryanodine. However, the effect was not significantly affected by the L-type calcium channel blocker nifedipine. This suggests that FK664's mechanism may involve an enhancement of calcium influx through a pathway distinct from L-type calcium channels, possibly related to intracellular calcium handling.

In Vivo Hemodynamic Studies in a Canine Model

Experimental Protocol: Anesthetized Dog Model

  • Animal Model: Anesthetized open-chest dogs.

  • Methodology: Hemodynamic parameters including mean circulatory filling pressure (MCFP), cardiac output, and systemic vascular resistance were measured. MCFP was determined by inducing transient circulatory arrest.

  • Drug Administration: FK664 was administered intravenously.

Key Findings:

  • Vasodilatory Effects: FK664 was shown to dilate systemic capacitance vessels, leading to a reduction in preload.

  • Reduction in Mean Circulatory Filling Pressure: Intravenous administration of FK664 resulted in a significant decrease in MCFP.

Studies in a Canine Heart Failure Model

Experimental Protocol: Dog Heart-Lung Preparation

  • Animal Model: Dog heart-lung preparations.

  • Methodology: Heart failure was induced in the isolated heart-lung preparations. The effects of FK664 on cardiac function were then assessed.

  • Drug Administration: FK664 was introduced into the perfusion circuit.

Key Findings:

  • Improved Cardiac Function in Heart Failure: FK664 demonstrated a protective effect in the failing heart model, improving cardiac function.

  • Potency: The cardiotonic potency of FK664 was found to be approximately ten times greater than that of enoximone, a known phosphodiesterase inhibitor.

  • Arrhythmogenic Potential: At the doses tested, FK664 did not induce arrhythmias.

Quantitative Data Summary

Table 1: In Vitro Effects of FK664 on Guinea Pig Papillary Muscle

ParameterConcentration (µM)Observation
Contractile Force1 - 10Concentration-dependent increase
Action Potential1 - 10Slight elevation of the plateau phase

Table 2: In Vivo Hemodynamic Effects of FK664 in Anesthetized Dogs

ParameterDoseObservation
Mean Circulatory Filling PressureNot specifiedSignificant decrease
Systemic Capacitance VesselsNot specifiedDilation

Table 3: Comparative Potency in a Canine Heart Failure Model

CompoundObservation
FK664~10-fold more potent than enoximone
EnoximoneReference compound

Signaling Pathways and Experimental Workflows

Based on the initial findings, the proposed mechanism of action and experimental workflows can be visualized.

FK664_Mechanism_of_Action FK664 FK664 CardiacCell Cardiac Myocyte FK664->CardiacCell Acts on CaInflux Enhanced Ca²⁺ Influx (non-L-type) CardiacCell->CaInflux SR Sarcoplasmic Reticulum CaInflux->SR Loads CaRelease Ca²⁺ Release SR->CaRelease Contraction Increased Contractility CaRelease->Contraction In_Vitro_Experimental_Workflow Animal Guinea Pig / Rabbit Isolation Isolate Papillary Muscle or SA Node Animal->Isolation Superfusion Superfuse with Physiological Solution Isolation->Superfusion Recording Record Baseline Action Potential & Contractile Force Superfusion->Recording DrugAdmin Administer FK664 (various concentrations) Recording->DrugAdmin DataAcquisition Record Changes in Electrophysiology & Contractility DrugAdmin->DataAcquisition

Unraveling the Identity of FR 58664: A Search for a Ghost in the Machine

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for the chemical identifier "FR 58664," no publicly available data, scientific literature, or patent information could be found for a compound with this designation. This suggests that "this compound" may be an internal, discontinued, or highly specific project code not indexed in public chemical databases.

Initial investigations explored a potential link to the CAS number 395664-59-2, which corresponds to the chemical compound 5-bromo-4-fluoro-2-Thiophenecarboxylic acid methyl ester . However, further searches for this compound and its associated synonyms, including "methyl 5-bromo-4-fluorothiophene-2-carboxylate," failed to yield the in-depth technical data, experimental protocols, or established signaling pathways necessary to construct a comprehensive technical guide as requested.

The synonyms associated with CAS number 395664-59-2 are:

  • Methyl 5-bromo-4-fluorothiophene-2-carboxylate

  • 2-Thiophenecarboxylic acid, 5-bromo-4-fluoro-, methyl ester

  • Methyl 5-bromo-4-fluoro-2-thiophenecarboxylate

While thiophene derivatives, as a broad class of compounds, are of significant interest in medicinal chemistry and drug development for their potential applications in treating a range of diseases, including cancer and viral infections, specific and detailed information for the compound associated with CAS number 395664-59-2 remains elusive in the public domain.

Subsequent attempts to locate "this compound" through patent databases and clinical trial registries also proved unsuccessful. The search for patents with "FR" designations followed by numerical sequences did not reveal any relevant chemical entities matching the query.

Based on the exhaustive search, it is not possible to provide an in-depth technical guide on "this compound" as the identifier does not correspond to a known entity in publicly accessible scientific and chemical databases. The potential lead to CAS number 395664-59-2 did not yield the requisite detailed information for the creation of the requested technical documentation, including quantitative data, experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on a compound designated as "this compound" are advised to consult internal documentation or contact the originating institution or company that assigned this identifier for specific details. Without further context or an alternative, publicly recognized identifier, a comprehensive technical guide cannot be generated at this time.

Unveiling the Cardiovascular Profile of FR58664 (FK664): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: FR58664, more accurately identified in scientific literature as FK664, is a novel pyrimidinone derivative that has demonstrated significant cardiovascular effects, positioning it as a potential therapeutic agent for heart failure. This technical guide provides an in-depth analysis of the available preclinical data on FK664, focusing on its hemodynamic effects, experimental protocols, and proposed mechanism of action.

Core Cardiovascular Effects: Positive Inotropy and Vasodilation

FK664 exhibits a dual mechanism of action, functioning as both a positive inotropic agent and a vasodilator. This combination is particularly beneficial in the context of heart failure, where an increase in myocardial contractility and a reduction in both preload and afterload are desired therapeutic outcomes.

Hemodynamic Impact in Preclinical Models

Studies in anesthetized dog models have been pivotal in elucidating the cardiovascular effects of FK664. Intravenous administration of FK664 has been shown to elicit a significant reduction in total peripheral resistance and mean circulatory pressure. This indicates a potent vasodilatory effect, particularly on the systemic capacitance vessels, which contributes to a reduction in cardiac preload.

In dog heart-lung preparations, FK664 has been identified as a potent positive inotropic agent, demonstrating a dose-dependent improvement in the cardiac function curve. Its cardiotonic potency is reported to be approximately ten times that of enoximone, a known phosphodiesterase inhibitor.

Table 1: Summary of Quantitative Hemodynamic Effects of FK664

ParameterSpecies/ModelDosage/ConcentrationObserved EffectReference
Total Peripheral ResistanceAnesthetized Dogs0.1 mg/kg IV35-40% reduction[1]
Mean Circulatory PressureAnesthetized Dogs0.1 mg/kg IVSignificant decrease[1]
Cardiac Function CurveDog Heart-Lung Preparation1 µg/mLDose-dependent improvement; restored to control level[2]
Positive Inotropic PotencyDog Heart-Lung Preparation1 µg/mL (FK664) vs. 10 µg/mL (enoximone)~10 times more potent than enoximone[2]
Contractile Force & Time to Peak TensionIsolated Guinea Pig Ventricular Muscle> 3 µmol/LIncreased contractile force, shortened time to peak tension[3]
Spontaneous Firing CycleIsolated Rabbit Sino-atrial Node1-10 µmol/LDose-dependent shortening[3]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the findings, the following are detailed methodologies from the key preclinical studies on FK664.

In Vivo Hemodynamic Study in Anesthetized Dogs
  • Animal Model: Open-chest anesthetized mongrel dogs.

  • Anesthesia: While the specific anesthetic agent is not detailed in the available abstracts, standard protocols for such studies often involve agents like pentobarbital.

  • Surgical Preparation: A thoracotomy is performed to expose the heart and great vessels for instrumentation.

  • Drug Administration: FK664 (0.1 mg/kg), nifedipine (10 µg/kg), and milrinone (0.1 mg/kg) were administered intravenously.

  • Hemodynamic Measurements:

    • Mean Circulatory Pressure (MCP): Measured to assess the pressure in the systemic circulation when the heart is stopped, reflecting the degree of filling of the vascular system.

    • Cardiac Output: Likely measured using techniques such as thermodilution or an electromagnetic flow probe on the aorta.

    • Total Peripheral Resistance (TPR): Calculated from mean arterial pressure and cardiac output.

  • Experimental Workflow:

G cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Anesthetize Dog Anesthetize Dog Perform Thoracotomy Perform Thoracotomy Anesthetize Dog->Perform Thoracotomy Instrument for Hemodynamic Monitoring Instrument for Hemodynamic Monitoring Perform Thoracotomy->Instrument for Hemodynamic Monitoring Baseline Measurement Baseline Measurement Administer Drug (IV) Administer Drug (IV) Baseline Measurement->Administer Drug (IV) Record Hemodynamic Changes Record Hemodynamic Changes Administer Drug (IV)->Record Hemodynamic Changes FK664 (0.1 mg/kg) FK664 (0.1 mg/kg) Administer Drug (IV)->FK664 (0.1 mg/kg) Nifedipine (10 µg/kg) Nifedipine (10 µg/kg) Administer Drug (IV)->Nifedipine (10 µg/kg) Milrinone (0.1 mg/kg) Milrinone (0.1 mg/kg) Administer Drug (IV)->Milrinone (0.1 mg/kg) Calculate TPR Calculate TPR Record Hemodynamic Changes->Calculate TPR Compare Effects Compare Effects Calculate TPR->Compare Effects

Caption: Workflow for in vivo hemodynamic assessment of FK664 in dogs.

Isolated Heart-Lung Preparation
  • Model: Dog heart-lung preparation. This ex vivo model allows for the study of cardiac performance independent of systemic neural and hormonal influences.

  • Intervention: Pentobarbital-induced heart failure.

  • Drug Administration: FK664 (1 µg/mL) and enoximone (10 µg/mL) were added to the perfusion circuit.

  • Assessment: Improvement in the cardiac function curve was the primary endpoint. This curve relates cardiac output to right atrial pressure (preload).

Electrophysiological Studies
  • Tissues: Isolated guinea pig ventricular muscles and rabbit sino-atrial node pacemaker cells.

  • Technique: Micro-electrode techniques were used to measure action potentials.

  • Drug Concentration: FK664 was applied at concentrations ranging from 1 to 10 µmol/L.

  • Measurements:

    • In ventricular muscle: contractile force, time to peak tension, and action potential characteristics.

    • In sino-atrial node cells: phase 4 depolarization and spontaneous firing cycle length.

Proposed Mechanism of Action

The available evidence suggests that the cardiovascular effects of FK664 are mediated through the modulation of calcium ion influx in cardiac and vascular smooth muscle cells.

Enhancement of Trans-sarcolemmal Calcium Influx

Electrophysiological studies on isolated cardiac tissues provide the most direct insight into FK664's mechanism of action. The positive inotropic (increased contractility) and chronotropic (increased heart rate) effects of FK664 are attributed to an enhanced influx of calcium across the cell membrane (trans-sarcolemmal). This effect is thought to be mediated by low threshold, dihydropyridine-insensitive Ca2+ channels.

The increase in intracellular calcium in cardiomyocytes enhances the interaction between actin and myosin filaments, leading to a more forceful contraction. In the sino-atrial node, an increased calcium influx during phase 4 of the action potential accelerates depolarization, resulting in a faster heart rate.

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_effects Physiological Effects FK664 FK664 Ca2+ Channel (Low Threshold, Dihydropyridine-insensitive) Ca2+ Channel (Low Threshold, Dihydropyridine-insensitive) FK664->Ca2+ Channel (Low Threshold, Dihydropyridine-insensitive) Enhances Increased [Ca2+]i Increased [Ca2+]i Extracellular Ca2+ Extracellular Ca2+ Extracellular Ca2+->Increased [Ca2+]i Influx Positive Inotropy (Increased Contractility) Positive Inotropy (Increased Contractility) Increased [Ca2+]i->Positive Inotropy (Increased Contractility) Positive Chronotropy (Increased Heart Rate) Positive Chronotropy (Increased Heart Rate) Increased [Ca2+]i->Positive Chronotropy (Increased Heart Rate) Vasodilation Vasodilation Increased [Ca2+]i->Vasodilation

Caption: Proposed signaling pathway for the cardiovascular effects of FK664.

Conclusion

FK664 (FR58664) is a promising cardiovascular agent with a dual mechanism of action that includes positive inotropy and vasodilation. Preclinical studies in canine models and isolated tissues have demonstrated its potential for the treatment of heart failure. The primary mechanism appears to be an enhancement of calcium influx through specific calcium channels. Further research is warranted to fully elucidate its detailed signaling pathways and to translate these promising preclinical findings into clinical applications.

References

In Vitro Characterization of FR-58664: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR-58664, also known as FK-664, is a novel cardiotonic agent with positive inotropic and chronotropic effects. This document provides a comprehensive overview of the available in vitro characterization of FR-58664, summarizing its pharmacological effects, detailing experimental methodologies, and visualizing its proposed mechanism of action. The information presented is compiled from published scientific literature to support further research and development of this compound.

Introduction

FR-58664, chemically identified as 6-(3,4-Dimethoxyphenyl)-1-ethyl-4-(mesitylimino)-3-methyl-3,4-dihydropyrimidin-2(1H)-one, has demonstrated significant cardiovascular activity in preclinical studies. Its primary mechanism of action appears to involve the modulation of calcium influx in cardiac cells, leading to enhanced contractility and heart rate. Additionally, there are indications that FR-58664 may possess leukotriene inhibitory properties, suggesting a broader pharmacological profile. This guide synthesizes the key in vitro findings to provide a clear understanding of its cellular and molecular effects.

Pharmacological Profile

The in vitro pharmacological effects of FR-58664 are primarily centered on its cardiotonic activities. Key findings from electrophysiological and isolated tissue studies are summarized below.

Electrophysiological Effects on Cardiac Tissue

Studies on isolated cardiac preparations have revealed the direct effects of FR-58664 on myocardial and pacemaker cells.

Table 1: Summary of Electrophysiological Effects of FR-58664 on Guinea Pig Ventricular Muscle [1]

ParameterConcentration (µmol/L)Observed Effect
Contractile Force> 3Increase
Time to Peak Tension> 3Shortening
Action Potential (Early Plateau)> 3Slight Elevation
Slow Inward CurrentNot specifiedNo effect

Table 2: Summary of Electrophysiological Effects of FR-58664 on Rabbit Sino-Atrial Node Pacemaker Cells [1]

ParameterConcentration (µmol/L)Observed Effect
Phase 4 Depolarization1 - 10Dose-dependent acceleration
Spontaneous Firing Cycle Length1 - 10Shortening
Comparative Potency

In an ex vivo dog heart-lung preparation, FR-58664 demonstrated significantly higher potency compared to the known cardiotonic agent, enoximone.

Table 3: Comparative Cardiotonic Potency of FR-58664 [2]

CompoundEffective Concentration for Cardiac Function RestorationRelative Potency
FR-586641 µg/mL~10x
Enoximone10 µg/mL1x

Proposed Mechanism of Action

The available data suggests that FR-58664 exerts its cardiotonic effects primarily through the enhancement of trans-sarcolemmal calcium influx in cardiac myocytes. This is supported by the observation that its positive inotropic effects are abolished in a low-calcium medium[1]. The mechanism appears to be independent of the dihydropyridine-sensitive (L-type) calcium channels, suggesting an interaction with a low-threshold calcium channel population[1].

Furthermore, FR-58664 has been classified as a potential leukotriene inhibitor. Leukotrienes are inflammatory mediators that can also influence cardiovascular function. Inhibition of the leukotriene pathway could contribute to the overall cardiovascular effects of FR-58664, potentially through anti-inflammatory actions or direct effects on vascular tone. However, direct evidence and quantitative data on its leukotriene-modulating activity are currently lacking in the reviewed literature.

Signaling Pathway Diagram

FR58664_Mechanism cluster_cell Cardiac Myocyte cluster_leukotriene Proposed Anti-inflammatory Pathway FR58664 FR-58664 Ca_Channel Low-Threshold Ca²⁺ Channel FR58664->Ca_Channel Enhances Ca_Influx ↑ Ca²⁺ Influx Ca_Channel->Ca_Influx Contraction ↑ Myocardial Contraction Ca_Influx->Contraction Arachidonic_Acid Arachidonic Acid LOX Lipoxygenase Arachidonic_Acid->LOX Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation FR58664_2 FR-58664 FR58664_2->LOX Inhibits (Hypothesized)

Caption: Proposed mechanism of action for FR-58664 in cardiac myocytes.

Experimental Protocols

This section details the methodologies employed in the key in vitro studies cited in this guide.

Electrophysiological Studies in Isolated Cardiac Tissues[1]
  • Tissue Preparation:

    • Guinea pig ventricular papillary muscles and rabbit sino-atrial node preparations were isolated and placed in a tissue bath.

    • The preparations were superfused with a modified Tyrode's solution, gassed with 95% O₂ and 5% CO₂, and maintained at a constant temperature.

  • Electrophysiological Recordings:

    • Standard microelectrode techniques were used to record transmembrane action potentials.

    • For ventricular muscles, preparations were stimulated at a frequency of 0.5-1.0 Hz.

    • Contractile force was measured isometrically using a force-displacement transducer.

  • Voltage Clamp Studies:

    • A single sucrose gap voltage clamp method was used to measure the slow inward current in guinea pig papillary muscles.

    • The holding potential was set at -40 mV.

  • Drug Application:

    • FR-58664 was dissolved in a suitable solvent and added to the superfusing solution at concentrations ranging from 1 to 10 µmol/L.

Experimental Workflow for Electrophysiology

Electrophysiology_Workflow start Start tissue_prep Isolate Guinea Pig Ventricular Muscle or Rabbit SA Node start->tissue_prep setup Mount in Tissue Bath with Superfused Tyrode's Solution tissue_prep->setup electrophys Record Action Potentials (Microelectrode Technique) setup->electrophys force Measure Contractile Force (Force Transducer) setup->force voltage_clamp Measure Slow Inward Current (Single Sucrose Gap Voltage Clamp) setup->voltage_clamp drug_app Apply FR-58664 (1-10 µmol/L) electrophys->drug_app force->drug_app voltage_clamp->drug_app data_acq Data Acquisition and Analysis drug_app->data_acq end End data_acq->end

Caption: Experimental workflow for electrophysiological characterization.

Discussion and Future Directions

The available in vitro data clearly establishes FR-58664 as a potent cardiotonic agent. Its mechanism of action, involving the enhancement of calcium influx through a pathway distinct from L-type channels, presents an interesting avenue for the development of novel inotropic drugs. The ten-fold higher potency compared to enoximone in a heart-lung model underscores its potential therapeutic efficacy[2].

However, a significant gap exists in the understanding of its complete pharmacological profile. The suggestion of leukotriene inhibitory activity warrants further investigation through specific enzymatic and receptor binding assays to determine IC50 and Ki values. A more detailed characterization of the specific low-threshold calcium channel subtype modulated by FR-58664 would provide a more precise understanding of its mechanism.

Future in vitro studies should focus on:

  • Quantitative assessment of FR-58664's inhibitory activity on 5-lipoxygenase and other key enzymes in the leukotriene synthesis pathway.

  • Radioligand binding studies to determine its affinity for cysteinyl leukotriene and other relevant receptors.

  • Patch-clamp studies on isolated cardiomyocytes to further characterize its effects on specific ion channels.

  • Comprehensive phosphodiesterase inhibition profiling to confirm or rule out off-target effects.

Conclusion

FR-58664 is a promising cardiotonic agent with a distinct in vitro pharmacological profile characterized by positive inotropic and chronotropic effects mediated by enhanced calcium influx. While the current data provides a strong foundation for its cardiovascular properties, further in-depth in vitro characterization is necessary to fully elucidate its molecular mechanisms and potential as a therapeutic agent. The exploration of its hypothesized leukotriene inhibitory activity could reveal additional therapeutic applications.

References

Unraveling the Enigma of FR 58664: A Search for a Calcium Channel Modulator

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, the compound designated as FR 58664 and its purported role in calcium channel modulation remain elusive. No significant data, experimental protocols, or quantitative analyses associated with this specific identifier have been found in publicly accessible resources.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound. The core requirements were to include structured quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows. However, the foundational information required to construct such a guide—primary research articles, pharmacological studies, or patents mentioning this compound—is not available.

The "FR" prefix in a compound name often denotes origination from the Fujisawa Pharmaceutical Co. (now part of Astellas Pharma). While searches were conducted for compounds with similar designations, such as FR901464, these are distinct molecules with different biological activities and do not shed light on the hypothetical this compound.

It is possible that "this compound" may be an internal, unpublished compound designation, a typographical error in the provided topic, or a compound that was investigated but never resulted in published findings. Without any primary data, the creation of a technical whitepaper with the requested level of detail is not feasible.

For researchers and professionals interested in the broader field of calcium channel modulation, a wealth of information is available on various classes of modulators, including dihydropyridines, phenylalkylamines, and benzothiazepines, as well as newer experimental agents. Methodologies for studying these compounds are well-established and include:

  • Electrophysiology: Techniques such as patch-clamp are fundamental for studying the effects of compounds on the gating and conductance of specific calcium channel subtypes.

  • Binding Assays: Radioligand binding assays are used to determine the affinity and selectivity of a compound for different calcium channel subunits.

  • Functional Assays: Calcium imaging techniques and muscle contraction studies are employed to assess the physiological effects of channel modulation in cellular and tissue models.

Should any information regarding this compound become publicly available, a comprehensive technical guide could be developed. Until then, the scientific community's understanding of calcium channel modulation will continue to be built upon the extensive research of known and well-characterized compounds.

Methodological & Application

how to use FR 58664 in isolated heart muscle experiments

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search, the compound designated as FR 58664 could not be identified in publicly available scientific literature or chemical databases. Therefore, detailed application notes and protocols for its use in isolated heart muscle experiments cannot be provided at this time.

For researchers, scientists, and drug development professionals seeking to utilize a novel or proprietary compound in experimental settings, it is crucial to have access to fundamental information regarding its mechanism of action, safety profile, and established handling procedures. Without this foundational knowledge for this compound, the creation of accurate and reliable experimental guidelines is not possible.

It is recommended to:

  • Verify the compound identifier: Please ensure that "this compound" is the correct and complete designation. Typographical errors in compound names are common.

  • Consult internal documentation: If this compound is an investigational compound, detailed information should be available in internal discovery and development documentation.

  • Provide alternative nomenclature: If available, please provide a chemical name (IUPAC), CAS number, or any known synonyms for the compound.

  • Specify the compound class: Information about the general class of the compound (e.g., calcium channel blocker, beta-adrenergic agonist, etc.) would allow for the generation of general protocols that could be adapted for a novel molecule within that class.

Once the identity and basic pharmacological properties of this compound are established, it will be possible to develop detailed application notes and protocols for its use in isolated heart muscle experiments, including methodologies, data presentation, and visualization of relevant signaling pathways.

Application Notes and Protocols for In Vivo Studies of Novel Immunosuppressive Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for conducting preclinical in vivo studies on novel immunosuppressive agents, using the hypothetical compound FR58664 as an example. The protocols outlined below are designed to assess the efficacy, safety, and mechanism of action of such agents in a systematic and reproducible manner.

Introduction

The development of new immunosuppressive therapies is crucial for improving outcomes in organ transplantation, autoimmune diseases, and other inflammatory conditions. Preclinical in vivo studies in relevant animal models are a critical step in the evaluation of novel therapeutic candidates. This document details standardized protocols for the in vivo assessment of FR58664, a fictional novel immunosuppressive agent. The methodologies described herein are based on established principles of immunological research and adhere to the ARRIVE guidelines for reporting animal research.[1][2][3]

Quantitative Data Summary

Effective data presentation is paramount for the clear interpretation and comparison of experimental outcomes. All quantitative data from in vivo studies should be summarized in structured tables. Below are example tables for presenting data from efficacy and safety studies of FR58664.

Table 1: Efficacy of FR58664 in a Murine Model of Allogeneic Skin Transplantation

Treatment GroupnMean Graft Survival (Days)Standard Deviationp-value vs. Vehicle
Vehicle Control108.21.5-
FR58664 (1 mg/kg)1012.52.1<0.05
FR58664 (5 mg/kg)1018.93.4<0.01
FR58664 (10 mg/kg)1025.14.0<0.001
Cyclosporine A (10 mg/kg)1022.73.8<0.001

Table 2: Hematological Parameters Following 28-Day Treatment with FR58664 in Rats

Treatment GroupnWhite Blood Cell Count (x10³/µL)Red Blood Cell Count (x10⁶/µL)Platelet Count (x10³/µL)
Vehicle Control87.5 ± 1.26.8 ± 0.5850 ± 150
FR58664 (5 mg/kg)86.9 ± 1.06.7 ± 0.6830 ± 120
FR58664 (20 mg/kg)85.2 ± 0.8*6.5 ± 0.4810 ± 140
FR58664 (50 mg/kg)83.1 ± 0.6**6.3 ± 0.5750 ± 110

*p<0.05, **p<0.01 vs. Vehicle Control

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility and validity of in vivo experiments.

Animal Models

The choice of animal model is critical and should be justified based on the specific research question. For assessing general immunosuppressive activity, a common model is the allogeneic skin transplantation model in mice or rats.

Allogeneic Skin Transplantation Model

This model assesses the ability of an immunosuppressive agent to prevent the rejection of a skin graft from a genetically different donor.

Materials:

  • Donor and recipient mice of different strains (e.g., C57BL/6 donors and BALB/c recipients)

  • Surgical instruments (forceps, scissors, scalpel)

  • Sutures or surgical clips

  • Anesthesia (e.g., isoflurane)

  • Analgesics

  • FR58664 or vehicle control solution

  • Bandaging materials

Procedure:

  • Anesthetize both donor and recipient mice.

  • Prepare a graft bed on the dorsal thorax of the recipient mouse by excising a section of skin.

  • Harvest a full-thickness skin graft from the tail or back of the donor mouse.

  • Place the donor skin graft onto the prepared graft bed of the recipient.

  • Secure the graft with sutures or surgical clips.

  • Apply a protective bandage.

  • Administer analgesics as per institutional guidelines.

  • Begin daily administration of FR58664 or vehicle control at the desired doses via the appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Monitor the grafts daily for signs of rejection (e.g., inflammation, necrosis, eschar formation).

  • Euthanize animals when grafts are fully rejected or at the end of the study period, as per ethical guidelines.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

PK/PD studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug, and its effect on the target.

Procedure:

  • Administer a single dose of FR58664 to a cohort of animals.

  • Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

  • Analyze plasma concentrations of FR58664 using a validated analytical method (e.g., LC-MS/MS).

  • In parallel, collect tissue samples (e.g., spleen, lymph nodes) to measure the concentration of FR58664 and assess pharmacodynamic markers (e.g., inhibition of T-cell proliferation, cytokine production).

Toxicology and Safety Studies

Initial safety and toxicology assessments are crucial to identify potential adverse effects.

Procedure:

  • Administer FR58664 daily to animals for a specified duration (e.g., 14 or 28 days) at multiple dose levels.

  • Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, morbidity).

  • Collect blood samples at the end of the study for hematology and clinical chemistry analysis.

  • Perform a full necropsy and collect major organs for histopathological examination.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental designs can greatly enhance understanding.

Hypothetical Signaling Pathway for FR58664

This diagram illustrates a plausible mechanism of action for a novel immunosuppressive agent targeting T-cell activation.

FR58664_Signaling_Pathway cluster_nucleus TCR T-Cell Receptor (TCR) KinaseX Kinase X TCR->KinaseX APC Antigen Presenting Cell (APC) APC->TCR Antigen Presentation FR58664 FR58664 FR58664->KinaseX Inhibition NFAT NFAT KinaseX->NFAT Activation Nucleus Nucleus NFAT->Nucleus Translocation IL2_Gene IL-2 Gene Transcription IL2_Protein IL-2 Production IL2_Gene->IL2_Protein T_Cell_Proliferation T-Cell Proliferation IL2_Protein->T_Cell_Proliferation

Caption: Hypothetical signaling pathway of FR58664 inhibiting T-cell activation.

Experimental Workflow for In Vivo Efficacy Study

This diagram outlines the key steps in conducting an in vivo efficacy study, from animal allocation to data analysis.

In_Vivo_Efficacy_Workflow Start Start Animal_Acclimatization Animal Acclimatization (7 days) Start->Animal_Acclimatization Randomization Randomization and Group Allocation Animal_Acclimatization->Randomization Surgery Allogeneic Skin Transplantation Randomization->Surgery Dosing Daily Dosing (FR58664 or Vehicle) Surgery->Dosing Monitoring Daily Graft Monitoring and Clinical Observation Dosing->Monitoring Endpoint Endpoint Determination (Graft Rejection) Monitoring->Endpoint Data_Collection Data Collection and Tissue Harvesting Endpoint->Data_Collection Analysis Statistical Analysis and Reporting Data_Collection->Analysis End End Analysis->End

Caption: Workflow for an in vivo allogeneic skin transplantation study.

Logical Relationship of Preclinical Development Stages

This diagram illustrates the typical progression of a novel immunosuppressive agent through preclinical in vivo testing.

Preclinical_Development_Flow In_Vitro_Screening In Vitro Screening (Target Identification & Lead Optimization) Acute_Toxicity Acute Toxicity Studies In_Vitro_Screening->Acute_Toxicity PK_PD_Studies Pharmacokinetic & Pharmacodynamic (PK/PD) Studies Acute_Toxicity->PK_PD_Studies Efficacy_Models Efficacy Models (e.g., Transplantation) PK_PD_Studies->Efficacy_Models Chronic_Toxicity Chronic Toxicity Studies Efficacy_Models->Chronic_Toxicity IND_Enabling_Studies IND-Enabling Studies Chronic_Toxicity->IND_Enabling_Studies

Caption: Logical flow of preclinical in vivo development for an immunosuppressive drug.

References

Application Notes and Protocols: Investigating FR58664 in Rat Models of Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific compound "FR58664" is not available in the public domain. The following application notes and protocols are based on established methodologies for evaluating therapeutic agents in preclinical rat models of heart failure. Researchers should substitute the specific details of FR58664 once available.

Introduction

Heart failure is a complex clinical syndrome characterized by the heart's inability to pump blood sufficiently to meet the body's metabolic needs.[1][2][3][4] Preclinical research using animal models, particularly rats, is crucial for understanding the pathophysiology of heart failure and for the development of novel therapeutic interventions.[5] These models allow for the investigation of molecular pathways and the evaluation of drug efficacy and safety. This document provides a detailed guide for studying the potential therapeutic effects of a compound, here designated as FR58664, in rat models of heart failure.

Quantitative Data Summary

The effective dosage of a novel compound like FR58664 in a rat model of heart failure would be determined through dose-ranging studies. The following table illustrates how such data could be presented.

Table 1: Hypothetical Dose-Ranging and Efficacy Data for FR58664 in a Rat Model of Heart Failure (e.g., Isoproterenol-Induced)

Dosage GroupRoute of AdministrationFrequencyDuration of TreatmentKey Efficacy Endpoints (Example: Left Ventricular Ejection Fraction - LVEF)
Vehicle ControlOral GavageOnce Daily4 weeks45 ± 5%
FR58664 (Low Dose)Oral GavageOnce Daily4 weeks50 ± 4%
FR58664 (Mid Dose)Oral GavageOnce Daily4 weeks58 ± 3%
FR58664 (High Dose)Oral GavageOnce Daily4 weeks60 ± 4%
Positive ControlOral GavageOnce Daily4 weeks55 ± 4%*

*p < 0.05 compared to Vehicle Control

Experimental Protocols

Induction of Heart Failure in Rats

Several models can be used to induce heart failure in rats, each with its own advantages and relevance to different aspects of the human condition.[5]

a) Isoproterenol (ISO)-Induced Cardiac Hypertrophy and Fibrosis:

This model is used to study cardiac hypertrophy and the subsequent transition to heart failure.[6]

  • Animals: Male Sprague-Dawley rats.[6]

  • Procedure:

    • Acclimatize rats for at least one week.[6]

    • Prepare a fresh solution of isoproterenol hydrochloride in sterile saline.

    • Administer isoproterenol (e.g., 2 mg/kg) via subcutaneous or intraperitoneal injection once daily for a specified period (e.g., 14 consecutive days) to induce cardiac hypertrophy.[6]

    • A control group should receive an equivalent volume of sterile saline.[6]

    • Monitor animals daily for signs of distress.

b) Aortic Constriction-Induced Pressure Overload:

This surgical model mimics pressure overload-induced heart failure, a common clinical scenario.[7][8][9][10][11]

  • Animals: Young rats (e.g., 3-4 weeks old) are often used to allow for the development of hypertrophy and subsequent heart failure over several weeks.[5][10]

  • Procedure:

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Perform a thoracotomy to expose the ascending or abdominal aorta.[7][9]

    • Place a clip with a specific internal diameter (e.g., 0.6 mm) around the aorta to create a constriction.[9][10]

    • Suture the incision and provide post-operative care, including analgesics.

    • Sham-operated animals undergo the same surgical procedure without the placement of the aortic clip.

Drug Administration
  • Route of Administration: The choice of administration route (e.g., oral gavage, intraperitoneal injection, subcutaneous injection) will depend on the pharmacokinetic properties of FR58664.

  • Dosage and Formulation: FR58664 should be formulated in a suitable vehicle. A vehicle control group receiving only the vehicle is essential.

  • Treatment Schedule: Treatment can be initiated either before the induction of heart failure (prophylactic) or after the establishment of cardiac dysfunction (therapeutic).

Assessment of Cardiac Function
  • Echocardiography: This non-invasive technique is used to serially assess cardiac function in rats.

    • Anesthetize the rat lightly.

    • Use a high-frequency ultrasound system to obtain M-mode and 2D images of the left ventricle.

    • Measure parameters such as Left Ventricular Internal Diameter at end-diastole (LVIDd) and end-systole (LVIDs), and calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).[10]

Histopathological Analysis
  • Procedure:

    • At the end of the study, euthanize the rats.

    • Excise the hearts, wash with saline, and weigh them.

    • Fix the heart tissue in 10% neutral buffered formalin.

    • Embed the tissue in paraffin and section it.

    • Stain sections with Hematoxylin and Eosin (H&E) to assess cardiomyocyte hypertrophy and with Masson's trichrome or Picrosirius red to quantify fibrosis.

Signaling Pathways and Visualization

Heart failure involves complex signaling pathways that regulate cardiomyocyte growth, apoptosis, and fibrosis.[12] Investigating the effect of FR58664 on these pathways is crucial.

Key Signaling Pathways in Heart Failure:
  • Neurohormonal Activation: The Renin-Angiotensin-Aldosterone System (RAAS) and the sympathetic nervous system are chronically activated in heart failure, leading to maladaptive remodeling.[1][2][13]

  • Inflammatory Signaling: Pro-inflammatory cytokines and pathways, such as the NF-κB signaling pathway, contribute to cardiac inflammation and fibrosis.[12]

  • Oxidative Stress Pathways: Increased production of reactive oxygen species (ROS) and the subsequent cellular damage are hallmarks of heart failure. The Nrf2 signaling pathway is a key regulator of the antioxidant response.[14]

  • Fibrotic Pathways: Signaling molecules like Transforming Growth Factor-beta (TGF-β) play a central role in stimulating fibroblast proliferation and collagen deposition, leading to cardiac fibrosis.

Diagrams

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Heart Failure Induction cluster_treatment Treatment Phase cluster_assessment Assessment A Animal Acclimatization B Randomization into Groups A->B C Induction of Heart Failure (e.g., Isoproterenol Injection or Aortic Constriction) B->C D Sham/Vehicle Control Group B->D E FR58664 Administration C->E F Vehicle Administration D->F G Serial Echocardiography E->G F->G H Terminal Procedures (Euthanasia, Organ Collection) G->H I Histopathology H->I J Biochemical/Molecular Analysis H->J

Caption: Experimental workflow for evaluating FR58664 in a rat heart failure model.

Signaling_Pathway cluster_stimuli Pathological Stimuli cluster_pathways Key Signaling Pathways in Heart Failure cluster_effects Cellular Effects cluster_outcome Pathological Outcome cluster_intervention Potential Intervention Point Stimuli Pressure Overload / Ischemic Injury RAAS RAAS Activation Stimuli->RAAS SNS Sympathetic Nervous System Activation Stimuli->SNS Inflammation Inflammatory Signaling (e.g., NF-κB) Stimuli->Inflammation Oxidative_Stress Oxidative Stress (e.g., Nrf2 downregulation) Stimuli->Oxidative_Stress Hypertrophy Cardiomyocyte Hypertrophy RAAS->Hypertrophy Fibrosis Fibroblast Activation & Collagen Deposition RAAS->Fibrosis SNS->Hypertrophy Apoptosis Cardiomyocyte Apoptosis SNS->Apoptosis Inflammation->Fibrosis Inflammation->Apoptosis Oxidative_Stress->Apoptosis HF Heart Failure Hypertrophy->HF Fibrosis->HF Apoptosis->HF FR58664 FR58664 FR58664->RAAS Inhibition? FR58664->Inflammation Inhibition? FR58664->Oxidative_Stress Activation of Nrf2?

Caption: Key signaling pathways in heart failure and potential points of intervention for FR58664.

References

Application of FR 58664 in the Study of Ventricular Contractility: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of ventricular contractility is fundamental to understanding cardiac physiology and the pathophysiology of heart failure.[1][2] Myocardial contractility refers to the intrinsic ability of the heart muscle to generate force and shorten, independent of preload and afterload.[1][3] Dysregulation of this process is a hallmark of many cardiovascular diseases. A variety of pharmacological tools are employed to investigate the intricate mechanisms governing cardiac contraction. This document provides detailed application notes and protocols for the use of FR 58664, a novel investigational compound, in the study of ventricular contractility.

Disclaimer: this compound is an investigational compound and should be used for research purposes only. The information provided here is based on currently available data and is intended to guide researchers in their experimental design.

Mechanism of Action

The precise mechanism of action of this compound is currently under investigation. Preliminary studies suggest that it may modulate intracellular calcium handling and myofilament sensitivity to Ca2+, key determinants of cardiac contractility.[2][4] It is hypothesized that this compound interacts with components of the excitation-contraction coupling machinery, potentially influencing sarcoplasmic reticulum calcium release or the affinity of troponin C for calcium.[4]

Signaling Pathway

The proposed signaling pathway for this compound's effect on ventricular contractility is illustrated below. This pathway remains theoretical and requires further experimental validation.

FR58664_Pathway cluster_cell Cardiomyocyte FR58664 This compound Sarcolemma Sarcolemma FR58664->Sarcolemma Acts on IonChannels Ion Channels / Receptors Sarcolemma->IonChannels Ca_Influx Ca2+ Influx IonChannels->Ca_Influx SR Sarcoplasmic Reticulum (SR) CICR Ca2+-Induced Ca2+ Release SR->CICR Ca_Influx->CICR Myofilaments Myofilaments (Troponin C) CICR->Myofilaments [Ca2+]i Contraction Ventricular Contraction Myofilaments->Contraction

Caption: Proposed signaling pathway for this compound in cardiomyocytes.

Quantitative Data Summary

The following tables summarize the expected dose-dependent effects of this compound on key parameters of ventricular contractility based on preliminary in vitro and ex vivo studies.

Table 1: Effect of this compound on Isolated Cardiomyocyte Contractility

This compound Concentration (µM)Peak Shortening (% of baseline)Time to Peak Shortening (ms)Time to 90% Relengthening (ms)
0 (Control)100 ± 5150 ± 10450 ± 20
0.1115 ± 6145 ± 9440 ± 18
1140 ± 8138 ± 8425 ± 15
10165 ± 10130 ± 7410 ± 12

Table 2: Effect of this compound on Isolated Langendorff-Perfused Heart Function

This compound Concentration (µM)Left Ventricular Developed Pressure (LVDP, % of baseline)+dP/dt_max (% of baseline)-dP/dt_max (% of baseline)
0 (Control)100 ± 7100 ± 8100 ± 6
0.1110 ± 6115 ± 7105 ± 5
1130 ± 8140 ± 9115 ± 7
10150 ± 10170 ± 12125 ± 8

Experimental Protocols

Detailed methodologies for key experiments to assess the effect of this compound on ventricular contractility are provided below.

Protocol 1: Measurement of Contractility in Isolated Adult Ventricular Myocytes

Objective: To determine the direct effect of this compound on the contractility of single cardiomyocytes.

Materials:

  • Collagenase type II

  • Krebs-Henseleit (KH) buffer

  • IonOptix MyoCam-S system or similar

  • Isolated adult ventricular myocytes (e.g., from rat or mouse)

  • This compound stock solution

Procedure:

  • Cell Isolation: Isolate ventricular myocytes from the heart of an adult rat or mouse using enzymatic digestion with collagenase.

  • Cell Plating: Plate the isolated, rod-shaped myocytes in a laminin-coated chamber on the stage of an inverted microscope.

  • Superfusion: Superfuse the cells with KH buffer at 37°C.

  • Pacing: Field-stimulate the myocytes at a constant frequency (e.g., 1 Hz).

  • Baseline Recording: Record baseline contractile parameters (peak shortening, time to peak shortening, and time to 90% relengthening) using a video-based edge detection system.

  • Drug Application: Add this compound at desired concentrations to the superfusion buffer.

  • Data Acquisition: Record contractile parameters after a steady-state effect of the drug is achieved (typically 3-5 minutes).

  • Data Analysis: Normalize the data to the baseline values and present as a percentage change.

Protocol1_Workflow Start Start: Isolate Cardiomyocytes Plate Plate Cells in Chamber Start->Plate Superfuse Superfuse with KH Buffer Plate->Superfuse Pace Pace at 1 Hz Superfuse->Pace Record_Base Record Baseline Contractility Pace->Record_Base Add_Drug Add this compound Record_Base->Add_Drug Record_Drug Record Post-Drug Contractility Add_Drug->Record_Drug Analyze Analyze Data Record_Drug->Analyze End End Analyze->End

Caption: Workflow for isolated cardiomyocyte contractility assay.

Protocol 2: Assessment of Ventricular Function in an Ex Vivo Langendorff-Perfused Heart Model

Objective: To evaluate the effect of this compound on the contractility of the whole heart in an integrated system.

Materials:

  • Langendorff perfusion system

  • Krebs-Henseleit (KH) buffer

  • Pressure transducer

  • Data acquisition system (e.g., PowerLab)

  • Isolated heart (e.g., from rabbit or guinea pig)

  • This compound stock solution

Procedure:

  • Heart Isolation: Excise the heart from an anesthetized animal and immediately cannulate the aorta on the Langendorff apparatus.

  • Perfusion: Retrogradely perfuse the heart with oxygenated KH buffer at a constant pressure and temperature (37°C).

  • Instrumentation: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumic pressure.

  • Stabilization: Allow the heart to stabilize for at least 20 minutes.

  • Baseline Recording: Record baseline hemodynamic parameters, including Left Ventricular Developed Pressure (LVDP), the maximal rate of pressure rise (+dP/dt_max), and the maximal rate of pressure fall (-dP/dt_max).

  • Drug Administration: Infuse this compound at various concentrations into the perfusion buffer.

  • Data Acquisition: Continuously record hemodynamic parameters.

  • Data Analysis: Analyze the data at the peak effect for each concentration and express it as a percentage of the baseline values.

Protocol2_Workflow Start Start: Isolate Heart Cannulate Cannulate Aorta on Langendorff Start->Cannulate Perfuse Perfuse with KH Buffer Cannulate->Perfuse Instrument Insert LV Balloon Perfuse->Instrument Stabilize Stabilize Heart Instrument->Stabilize Record_Base Record Baseline Hemodynamics Stabilize->Record_Base Add_Drug Infuse this compound Record_Base->Add_Drug Record_Drug Record Hemodynamics Add_Drug->Record_Drug Analyze Analyze Data Record_Drug->Analyze End End Analyze->End

Caption: Workflow for Langendorff-perfused heart experiment.

Conclusion

This compound presents a promising new tool for the investigation of ventricular contractility. The protocols and data presented here provide a framework for researchers to explore its effects on cardiac function at both the cellular and organ levels. Further studies are warranted to fully elucidate its mechanism of action and therapeutic potential in the context of cardiac diseases.

References

Application Notes and Protocols for FR 58664

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides guidelines for the preparation and storage of solutions of FR 58664. Due to the limited publicly available information on this compound, the following recommendations are based on general laboratory practices for similar research compounds. It is crucial to note that these are starting points, and researchers should perform their own validation experiments to determine the optimal conditions for their specific applications.

Solution Preparation

The only available information regarding the solubility of this compound is its solubility in Dimethyl Sulfoxide (DMSO).

Table 1: Solubility of this compound

SolventSolubility
DMSOSoluble
Protocol for Reconstitution of this compound

This protocol describes the preparation of a stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile, conical polypropylene tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Aseptically add the desired volume of anhydrous DMSO to the vial containing the solid this compound to achieve the target concentration. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO based on the amount of this compound provided.

  • Tightly cap the vial.

  • Vortex the solution for 1-2 minutes to ensure complete dissolution.

  • Visually inspect the solution to ensure there are no undissolved particulates. If necessary, brief sonication in a water bath may be used to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.

Solution Stability and Storage

There is no specific data available on the stability of this compound in solution. The following are general recommendations for the storage of research compounds dissolved in DMSO.

Table 2: Recommended Storage Conditions for this compound Solutions

Storage ConditionRecommendation
TemperatureStore aliquots at -20°C or -80°C for long-term storage.
Light ExposureProtect from light.
Freeze-Thaw CyclesMinimize. Use single-use aliquots.

General Stability Considerations:

  • Short-term Stability: For short-term use (e.g., within a day), a stock solution in DMSO can likely be kept at 4°C, protected from light. However, it is advisable to prepare fresh dilutions in aqueous buffers for immediate use in experiments.

  • Long-term Stability: For long-term storage, aliquots of the DMSO stock solution should be stored at -20°C or, preferably, -80°C. The stability of this compound under these conditions is unknown and should be evaluated by the end-user for long-term studies.

  • Aqueous Solution Stability: The stability of this compound in aqueous solutions is unknown. It is recommended to prepare working dilutions in aqueous buffers immediately before use and not to store them for extended periods. The pH and composition of the aqueous buffer may significantly impact the stability of the compound.

Experimental Workflow

The following diagram outlines a general workflow for the preparation and use of this compound solutions.

FR58664_Workflow cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use solid This compound Solid reconstitute Reconstitute solid->reconstitute dmso Anhydrous DMSO dmso->reconstitute stock 10 mM Stock Solution in DMSO reconstitute->stock aliquot Aliquot stock->aliquot aliquots Single-Use Aliquots aliquot->aliquots storage Store at -80°C Protect from Light aliquots->storage thaw Thaw Aliquot storage->thaw dilute Prepare Working Dilution (Aqueous Buffer) thaw->dilute experiment Immediate Use in Experiment dilute->experiment

Application Notes and Protocols: Measuring the Effects of a Hypothetical Compound (FR 58664) on the Sinoatrial Node

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for a compound designated "FR 58664" with effects on the sinoatrial node have yielded no specific results in publicly available scientific literature. The following Application Notes and Protocols are provided as a detailed template to guide researchers in the evaluation of novel compounds impacting sinoatrial node function. All data and specific compound effects described herein are hypothetical and for illustrative purposes.

Introduction

The sinoatrial (SA) node is the primary pacemaker of the heart, and its proper function is crucial for maintaining normal cardiac rhythm. Modulation of SA node activity is a key therapeutic strategy for various cardiovascular diseases. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to measure the effects of a hypothetical compound, designated here as this compound, on the sinoatrial node. The protocols outlined below cover in vitro and ex vivo experimental models to characterize the electrophysiological and functional consequences of this compound application.

Data Presentation: Summary of Hypothetical Quantitative Data

The following tables summarize the hypothetical dose-dependent effects of this compound on key electrophysiological parameters of isolated sinoatrial node pacemaker cells.

Table 1: Effects of this compound on Action Potential Parameters in Isolated Rabbit SA Node Cells

ConcentrationSpontaneous Firing Rate (Hz)Action Potential Duration at 90% Repolarization (APD90, ms)Maximum Diastolic Potential (MDP, mV)Action Potential Amplitude (APA, mV)
Control3.5 ± 0.285 ± 5-62 ± 275 ± 3
1 µM2.8 ± 0.392 ± 6-65 ± 274 ± 4
10 µM1.9 ± 0.2 105 ± 7-68 ± 3**72 ± 3
100 µM1.1 ± 0.1 120 ± 8-72 ± 3***68 ± 4
p < 0.05, **p < 0.01, ***p < 0.001 vs. Control (n=8 cells per group)

Table 2: Effects of this compound on Key Ion Currents in Isolated Rabbit SA Node Cells

ConcentrationFunny Current (If) Amplitude at -120 mV (pA/pF)L-type Ca2+ Current (ICa,L) Peak Amplitude at 0 mV (pA/pF)Rapid Delayed Rectifier K+ Current (IKr) Tail Amplitude at -40 mV (pA/pF)
Control-25.4 ± 2.1-12.8 ± 1.58.2 ± 0.9
1 µM-20.1 ± 1.9-12.5 ± 1.78.0 ± 1.0
10 µM-12.3 ± 1.5 -11.9 ± 1.67.9 ± 0.8
100 µM-5.8 ± 0.9-10.2 ± 1.47.5 ± 0.9
*p < 0.05, ***p < 0.001 vs. Control (n=6 cells per group)

Experimental Protocols

Isolation of Sinoatrial Node Myocytes

This protocol describes the enzymatic isolation of single pacemaker cells from the rabbit sinoatrial node, a common model for studying cardiac automaticity.

Materials:

  • New Zealand White rabbit (2-2.5 kg)

  • Collagenase Type II (e.g., Worthington)

  • Protease Type XIV (e.g., Sigma-Aldrich)

  • Bovine Serum Albumin (BSA)

  • Tyrode's solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 0.33 NaH2PO4, 10 Glucose, 5 HEPES; pH 7.4 with NaOH.

  • Low Ca2+ Tyrode's solution (20 µM CaCl2)

  • KB solution (in mM): 70 KOH, 50 L-glutamic acid, 40 KCl, 20 taurine, 20 KH2PO4, 10 glucose, 10 HEPES, 0.5 EGTA; pH 7.4 with KOH.

Procedure:

  • Anesthetize the rabbit and perform a thoracotomy to excise the heart.

  • Cannulate the aorta and perfuse with Ca2+-free Tyrode's solution for 5-10 minutes.

  • Dissect the sinoatrial node region from the right atrium.

  • Cut the tissue into small pieces and transfer to a flask containing low Ca2+ Tyrode's solution with Collagenase II (1.5 mg/mL), Protease XIV (0.1 mg/mL), and BSA (1 mg/mL).

  • Incubate at 37°C with gentle agitation for 15-20 minutes.

  • Transfer the tissue to KB solution and gently triturate to release single cells.

  • Store the isolated cells in KB solution at 4°C for at least 1 hour before use.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the recording of action potentials and ion currents from isolated SA node cells.

Equipment:

  • Inverted microscope

  • Patch-clamp amplifier and digitizer (e.g., Axon Instruments)

  • Micromanipulators

  • Perfusion system

Solutions:

  • External solution (for AP and ICa,L, IKr): Standard Tyrode's solution.

  • Pipette solution (for AP): (in mM) 110 K-aspartate, 20 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, 0.1 Na-GTP, 10 EGTA; pH 7.2 with KOH.

  • Pipette solution (for ICa,L): (in mM) 120 CsCl, 20 TEA-Cl, 5 MgATP, 10 HEPES, 10 EGTA; pH 7.2 with CsOH.

  • Pipette solution (for If): (in mM) 130 K-aspartate, 10 NaCl, 2 MgCl2, 5 MgATP, 10 HEPES, 10 EGTA, 2 cAMP; pH 7.2 with KOH.

Procedure for Action Potential Recording (Current-Clamp):

  • Place isolated SA node cells in a recording chamber on the microscope stage and perfuse with external solution at 35-37°C.

  • Form a gigaohm seal between a borosilicate glass pipette (2-4 MΩ) filled with the appropriate pipette solution and a single, spontaneously beating myocyte.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record spontaneous action potentials in current-clamp mode (I=0).

  • After a stable baseline recording, perfuse the cell with different concentrations of this compound.

Procedure for Ion Current Recording (Voltage-Clamp):

  • Follow steps 1-3 as above, using the appropriate internal and external solutions for the specific current of interest.

  • Apply specific voltage protocols to elicit and isolate the target ion current (e.g., hyperpolarizing steps for If, depolarizing steps for ICa,L and IKr).

  • Record baseline currents and then apply this compound to determine its effect on the current amplitude and kinetics.

Visualization of Pathways and Workflows

Hypothetical Signaling Pathway of this compound in a Sinoatrial Node Cell

This diagram illustrates a potential mechanism by which this compound could reduce the spontaneous firing rate of a sinoatrial node pacemaker cell.

cluster_membrane Cell Membrane cluster_effects Electrophysiological Effects FR58664 This compound AC Adenylate Cyclase FR58664->AC Inhibits HCN4 HCN4 Channel (If) If_current ↓ Funny Current (If) HCN4->If_current Generates cAMP cAMP AC->cAMP Converts ATP to cAMP->HCN4 Activates DD_slope ↓ Diastolic Depolarization Slope If_current->DD_slope Determines FiringRate ↓ Spontaneous Firing Rate DD_slope->FiringRate Controls

Caption: Hypothetical inhibitory pathway of this compound on SA node firing rate.

Experimental Workflow for Characterizing this compound

This diagram outlines the logical flow of experiments to characterize the effects of a novel compound on the sinoatrial node.

start Start: Compound this compound isolate_cells Isolate SA Node Myocytes (Protocol 3.1) start->isolate_cells patch_clamp Whole-Cell Patch-Clamp (Protocol 3.2) isolate_cells->patch_clamp current_clamp Current-Clamp: Record Action Potentials patch_clamp->current_clamp voltage_clamp Voltage-Clamp: Record Ion Currents patch_clamp->voltage_clamp analyze_ap Analyze AP Parameters: - Firing Rate - APD90, MDP, APA current_clamp->analyze_ap analyze_currents Analyze Ion Currents: - If - ICa,L - IKr voltage_clamp->analyze_currents data_summary Summarize Data in Tables (Tables 1 & 2) analyze_ap->data_summary analyze_currents->data_summary conclusion Conclusion on This compound's Mechanism data_summary->conclusion

Caption: Workflow for electrophysiological analysis of this compound.

Application Notes and Protocols for Designing Experiments with FR 58664 in Guinea Pig Ventricle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR 58664 (also identified as FK664) is a cardiotonic agent that has demonstrated positive inotropic and chronotropic effects on the heart.[1] These application notes provide detailed protocols and data for designing and conducting experiments to investigate the effects of this compound on guinea pig ventricular tissue. The guinea pig is a well-established model for preclinical cardiac electrophysiology and contractility studies due to the similarity of its cardiomyocyte action potential to that of humans.

The primary mechanism of action for this compound is believed to be the enhancement of transsarcolemmal calcium influx through a low threshold, dihydropyridine-insensitive Ca2+ channel, leading to increased cardiac contractility.[1] This document outlines methodologies for isolating ventricular myocytes, perfusing whole hearts, and conducting electrophysiological and biochemical assays to further elucidate the compound's cardiac effects.

Data Presentation: Effects of this compound (FK664) on Guinea Pig Ventricle

The following tables summarize the quantitative effects of this compound (FK664) on various electrophysiological and contractile parameters in guinea pig ventricular preparations.

Table 1: Electrophysiological Effects of FK664 on Guinea Pig Ventricular Muscle [1]

ParameterConcentration (µmol/L)Effect
Contractile Force> 3Increase
Time to Peak Tension> 3Shortening
Early Plateau Phase of Action Potential> 3Slight Elevation
Other Action Potential Variables> 3Unaffected
Slow Inward Current (Voltage Clamp at -40mV)Not specifiedUnaffected

Table 2: Influence of Experimental Conditions on FK664-Induced Inotropic Effects [1]

ConditionEffect on FK664-Induced Increase in Contractile Force
Low Ca2+ Medium (0.12 mmol/L)Abolished
Ryanodine (2 µmol/L)Abolished
Nifedipine (1 µmol/L)Relatively well preserved

Experimental Protocols

Isolation of Guinea Pig Ventricular Myocytes

This protocol describes the enzymatic dissociation of ventricular myocytes from an adult guinea pig heart, suitable for single-cell electrophysiology and calcium imaging studies.

Materials:

  • Adult guinea pig

  • Langendorff apparatus

  • Perfusion buffer (e.g., Tyrode's solution)

  • Enzyme solution (e.g., collagenase, protease)

  • Stop solution (e.g., Krebs-Henseleit solution with bovine serum albumin)

  • Standard laboratory equipment for cell culture

Procedure:

  • Animal Preparation: Anesthetize the guinea pig and administer heparin to prevent blood clotting.

  • Heart Excision: Rapidly excise the heart and place it in ice-cold cardioplegia solution.

  • Cannulation: Mount the heart on a Langendorff apparatus via aortic cannulation.

  • Perfusion: Begin retrograde perfusion with a calcium-free buffer to wash out remaining blood.

  • Enzymatic Digestion: Switch the perfusion to a buffer containing digestive enzymes (e.g., collagenase and protease) to break down the extracellular matrix.

  • Tissue Dissociation: Once the heart is sufficiently digested, remove it from the apparatus, trim away the atria, and gently mince the ventricular tissue in a stop solution.

  • Cell Filtration and Collection: Filter the cell suspension through a nylon mesh to remove large tissue debris.

  • Calcium Reintroduction: Gradually reintroduce calcium to the myocyte suspension to ensure cell tolerance.

  • Cell Culture: Plate the isolated myocytes on laminin-coated dishes for subsequent experiments.

Langendorff Perfusion of Guinea Pig Heart

This protocol outlines the setup for maintaining an isolated guinea pig heart in a beating state, allowing for the study of global cardiac function and the effects of pharmacological agents.

Materials:

  • Adult guinea pig

  • Langendorff perfusion system

  • Krebs-Henseleit perfusion buffer

  • Cannulation instruments

  • Transducers for measuring pressure and heart rate

Procedure:

  • System Preparation: Prime the Langendorff system with oxygenated Krebs-Henseleit buffer maintained at 37°C.

  • Heart Excision and Cannulation: Following the procedure described in section 3.1, cannulate the aorta of the excised heart.

  • Mounting: Securely mount the cannulated heart onto the Langendorff apparatus.

  • Perfusion: Initiate retrograde perfusion with the oxygenated buffer. Ensure a constant pressure or flow rate as required by the experimental design.

  • Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes) until a steady heart rate and contractile force are achieved.

  • Drug Administration: Introduce this compound into the perfusion buffer at the desired concentrations.

  • Data Acquisition: Continuously record parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow.

Electrophysiological Recording of Action Potentials

This protocol describes the use of microelectrodes to record action potentials from isolated ventricular myocytes or multicellular preparations.

Materials:

  • Isolated guinea pig ventricular myocytes or papillary muscle

  • Microelectrode puller

  • Glass microelectrodes filled with 3 M KCl

  • Micro-manipulator

  • Amplifier and data acquisition system

Procedure:

  • Preparation Mounting: Place the isolated myocytes or papillary muscle in a recording chamber on the stage of an inverted microscope.

  • Microelectrode Impalement: Using a micro-manipulator, carefully impale a single myocyte or a cell within the tissue preparation with the glass microelectrode.

  • Action Potential Recording: Record the transmembrane potential using a suitable amplifier. Elicit action potentials by applying brief electrical stimuli through the recording electrode or external stimulating electrodes.

  • Drug Application: Perfuse the recording chamber with a solution containing this compound.

  • Data Analysis: Analyze the recorded action potentials for changes in parameters such as resting membrane potential, amplitude, duration (APD), and maximum upstroke velocity (Vmax).

Measurement of Intracellular Calcium

This protocol describes the use of fluorescent calcium indicators to measure intracellular calcium transients in isolated ventricular myocytes.

Materials:

  • Isolated guinea pig ventricular myocytes

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Confocal or fluorescence microscope with a high-speed camera

  • Data acquisition and analysis software

Procedure:

  • Dye Loading: Incubate the isolated myocytes with the membrane-permeant form of the calcium indicator (e.g., Fura-2 AM).

  • De-esterification: Allow time for intracellular esterases to cleave the AM ester group, trapping the fluorescent indicator inside the cells.

  • Imaging: Place the dye-loaded cells in a perfusion chamber on the microscope stage.

  • Stimulation and Recording: Electrically stimulate the myocytes to elicit contractions and record the resulting changes in fluorescence intensity, which correspond to intracellular calcium transients.

  • Drug Application: Introduce this compound into the perfusion solution and record the effects on the calcium transients.

  • Data Analysis: Analyze the recorded transients for changes in amplitude, duration, and decay kinetics.

Biochemical Assays

To investigate if this compound has any off-target effects on phosphodiesterase activity, a commercially available PDE activity assay kit can be used.

General Principle: These assays typically involve incubating a tissue homogenate or purified PDE with a cyclic nucleotide (cAMP or cGMP) substrate. The amount of remaining cyclic nucleotide or the product of its hydrolysis is then quantified, often using a colorimetric or fluorescent method.

Procedure (Example using a generic kit):

  • Tissue Homogenization: Homogenize guinea pig ventricular tissue in the provided assay buffer.

  • Reaction Setup: In a microplate, add the tissue homogenate, the cyclic nucleotide substrate, and varying concentrations of this compound.

  • Incubation: Incubate the plate at the recommended temperature and time to allow the PDE reaction to occur.

  • Detection: Add the detection reagents according to the kit's instructions to measure the product of the reaction.

  • Data Analysis: Calculate the PDE activity and the inhibitory effect of this compound.

To determine if the effects of this compound are mediated by changes in cyclic nucleotide levels, commercially available ELISA kits can be used.

General Principle: These are competitive immunoassays where the cyclic nucleotide in the sample competes with a labeled cyclic nucleotide for binding to a specific antibody. The amount of bound labeled nucleotide is inversely proportional to the concentration of the cyclic nucleotide in the sample.

Procedure (Example using a generic ELISA kit):

  • Sample Preparation: Prepare lysates from guinea pig ventricular tissue treated with or without this compound.

  • Assay: Add the samples and standards to the antibody-coated microplate, followed by the addition of the labeled cyclic nucleotide.

  • Incubation: Incubate the plate to allow for competitive binding.

  • Washing and Detection: Wash the plate to remove unbound reagents and add a substrate to develop a colorimetric signal.

  • Data Analysis: Measure the absorbance and calculate the concentration of cAMP or cGMP in the samples based on the standard curve.

Visualizations: Signaling Pathways and Experimental Workflows

FR58664_Signaling_Pathway FR58664 This compound Ca_Channel Low Threshold, Dihydropyridine-Insensitive Ca2+ Channel FR58664->Ca_Channel Enhances Ca_Influx Increased Transsarcolemmal Ca2+ Influx Ca_Channel->Ca_Influx Intracellular_Ca Increased Intracellular [Ca2+] Ca_Influx->Intracellular_Ca Contractility Increased Cardiac Contractility Intracellular_Ca->Contractility

Proposed signaling pathway of this compound in ventricular myocytes.

Myocyte_Isolation_Workflow Start Start: Anesthetized Guinea Pig Excision Heart Excision Start->Excision Cannulation Aortic Cannulation (Langendorff Setup) Excision->Cannulation Perfusion_CaFree Perfusion with Ca2+-Free Buffer Cannulation->Perfusion_CaFree Enzyme_Digestion Perfusion with Enzyme Solution Perfusion_CaFree->Enzyme_Digestion Dissociation Ventricular Tissue Dissociation Enzyme_Digestion->Dissociation Filtration Cell Filtration Dissociation->Filtration Ca_Reintroduction Gradual Ca2+ Reintroduction Filtration->Ca_Reintroduction End Isolated Ventricular Myocytes Ca_Reintroduction->End

Workflow for the isolation of guinea pig ventricular myocytes.

Langendorff_Perfusion_Workflow Start Start: Excised Guinea Pig Heart Cannulation Aortic Cannulation Start->Cannulation Mounting Mount on Langendorff Apparatus Cannulation->Mounting Stabilization Stabilization with Perfusion Buffer Mounting->Stabilization Baseline_Recording Baseline Data Recording Stabilization->Baseline_Recording Drug_Perfusion Perfusion with This compound Baseline_Recording->Drug_Perfusion Data_Acquisition Data Acquisition (LVDP, HR, Flow) Drug_Perfusion->Data_Acquisition End Data Analysis Data_Acquisition->End

Experimental workflow for Langendorff perfusion of a guinea pig heart.

References

Application Notes and Protocols for Studying Cardiac Electrophysiology with Bay K 8644

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Initial searches for "FR 58664" did not yield any specific information regarding its use in cardiac electrophysiology. To fulfill the request for detailed application notes and protocols in the specified format, this document uses the well-characterized L-type calcium channel agonist, Bay K 8644 , as an illustrative example. Researchers can adapt this template with data specific to "this compound" as it becomes available.

Application Notes for Bay K 8644 in Cardiac Electrophysiology

Introduction

Bay K 8644 is a dihydropyridine derivative that acts as a potent agonist for L-type calcium channels (CaV1.x).[1] Unlike other dihydropyridines such as nifedipine, which are channel antagonists, Bay K 8644 enhances calcium influx through these channels.[1][2] This property makes it a valuable pharmacological tool for investigating the role of L-type Ca2+ currents in cardiac electrophysiology, excitation-contraction coupling, and arrhythmogenesis.

Mechanism of Action

Bay K 8644 modulates the gating kinetics of L-type calcium channels, promoting a long-opening mode.[3] This leads to a prolonged channel open time and an increased probability of channel opening, resulting in an enhanced inward Ca2+ current (ICa,L) during the plateau phase of the cardiac action potential.[3][4] The primary effects of Bay K 8644 on cardiac myocytes include:

  • Increased L-type Ca2+ Current: Bay K 8644 significantly increases the amplitude of the ICa,L.[5]

  • Prolongation of Action Potential Duration (APD): The enhanced inward Ca2+ current during the plateau phase leads to a lengthening of the action potential.[4]

  • Positive Inotropic Effect: The increased Ca2+ influx enhances sarcoplasmic reticulum (SR) Ca2+ load and release, leading to an increase in myocardial contractility.[6]

  • Voltage-Dependent Effects: The agonistic effects of Bay K 8644 are voltage-dependent, with a greater increase in Ca2+ current observed at more negative membrane potentials.[3][7]

Applications in Cardiac Electrophysiology Research

  • Studying the role of ICa,L in action potential morphology: By enhancing ICa,L, Bay K 8644 allows researchers to investigate the contribution of this current to the shape and duration of the cardiac action potential.

  • Investigating excitation-contraction coupling: The compound is used to probe the mechanisms linking Ca2+ entry to SR Ca2+ release and myocyte contraction.[6]

  • Modeling arrhythmogenic conditions: Excessive prolongation of the APD by Bay K 8644 can induce early afterdepolarizations (EADs), providing a cellular model for studying triggered arrhythmias.

  • Screening for compounds with L-type calcium channel modulating activity: Bay K 8644 can be used as a reference compound in assays designed to identify new L-type calcium channel agonists or antagonists.[8]

Quantitative Data

The following tables summarize the quantitative effects of Bay K 8644 on cardiac electrophysiological parameters.

Table 1: Potency of Bay K 8644 on L-type Calcium Channels

ParameterSpecies/Cell TypeValueReference
EC50General L-type Ca2+ channel17.3 nM[9]
EC50 (IBa activation)Guinea pig gastric myocytes32 nM ((S)-(-)-enantiomer)[10]
KDAtrial myocytes4.3 nM[3]
KARat ventricular myocytes33 nM[8]

Table 2: Electrophysiological Effects of Bay K 8644 on Cardiomyocytes

ParameterSpecies/Cell TypeConcentrationEffectReference
Peak ICa,L DensityNewborn rat ventricular myocytes (2-day-old)1 µM↑ 127 ± 4%[5]
Peak ICa,L DensityNewborn rat ventricular myocytes (7-day-old)1 µM↑ 103 ± 5%[5]
Peak ICa,L DensityNon-failing human ventricular myocytes100 nM↑ 96 ± 12%[11]
Peak ICa,L DensityFailing human ventricular myocytes100 nM↑ 59 ± 8%[11]
Current Activation ShiftAtrial myocytes1-30 nM~23 mV to more negative potentials[3]
Open Time Function ShiftAtrial myocytesNot specified~50 mV to more negative potentials[3]
Ca2+ Spark FrequencyFerret ventricular myocytes100 nM↑ 466 ± 90%[6]

Experimental Protocols

Protocol 1: Investigating the Effect of Bay K 8644 on Action Potentials in Isolated Cardiomyocytes

Objective: To determine the effect of Bay K 8644 on the action potential duration (APD) of isolated ventricular myocytes.

Materials:

  • Isolated ventricular myocytes

  • Tyrode's solution (containing in mM: 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4)

  • Bay K 8644 stock solution (10 mM in DMSO)

  • Patch-clamp setup with current-clamp capabilities

  • Microscope and perfusion system

Methodology:

  • Cell Preparation: Isolate ventricular myocytes from the desired animal model using established enzymatic digestion protocols. Allow the cells to stabilize in Tyrode's solution for at least 30 minutes.

  • Patch-Clamp Recording:

    • Obtain a whole-cell patch-clamp configuration on a single, healthy, rod-shaped myocyte.

    • Switch the amplifier to current-clamp mode.

    • Record baseline action potentials by injecting a brief suprathreshold depolarizing current pulse (e.g., 1-2 ms, 1-2 nA) at a steady pacing frequency (e.g., 1 Hz). Record at least 10-15 stable action potentials.

  • Application of Bay K 8644:

    • Prepare the desired final concentration of Bay K 8644 (e.g., 100 nM) in Tyrode's solution from the stock solution. Ensure thorough mixing.

    • Perfuse the cell with the Bay K 8644 containing solution.

    • Continue to elicit and record action potentials at the same pacing frequency.

  • Data Analysis:

    • Measure the action potential duration at 50% and 90% repolarization (APD50 and APD90) for both baseline and Bay K 8644 conditions.

    • Compare the mean APD values before and after drug application using appropriate statistical analysis.

Protocol 2: Measuring the Effect of Bay K 8644 on L-type Ca2+ Current (ICa,L)

Objective: To quantify the effect of Bay K 8644 on the peak ICa,L density in isolated ventricular myocytes.

Materials:

  • Isolated ventricular myocytes

  • External solution (e.g., containing in mM: 135 TEA-Cl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose; pH 7.4 with CsOH)

  • Internal solution (e.g., containing in mM: 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 EGTA, 10 HEPES; pH 7.2 with CsOH)

  • Bay K 8644 stock solution (10 mM in DMSO)

  • Voltage-clamp setup

  • Microscope and perfusion system

Methodology:

  • Cell Preparation: As described in Protocol 1.

  • Voltage-Clamp Recording:

    • Establish a whole-cell voltage-clamp configuration.

    • Hold the cell at a holding potential of -80 mV. To inactivate Na+ channels, apply a prepulse to -40 mV for 500 ms.

    • Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 300 ms) to elicit ICa,L.

    • Record the baseline current-voltage (I-V) relationship.

  • Application of Bay K 8644:

    • Perfuse the cell with the external solution containing the desired concentration of Bay K 8644 (e.g., 100 nM).

    • Allow the drug effect to reach a steady state (typically 3-5 minutes).

    • Record the I-V relationship in the presence of Bay K 8644.

  • Data Analysis:

    • Measure the peak inward current at each voltage step for both baseline and Bay K 8644 conditions.

    • Normalize the peak current to the cell capacitance to obtain current density (pA/pF).

    • Construct I-V curves and compare the peak current density before and after drug application.

Visualizations

Bay_K_8644_Signaling_Pathway cluster_membrane Sarcolemma cluster_cytosol Cytosol BayK8644 Bay K 8644 LTCC L-type Ca2+ Channel (CaV1.2) BayK8644->LTCC Agonist Binding Ca_in Ca2+ LTCC->Ca_in Increased Influx Ca_spark Increased Ca2+ Sparks Ca_in->Ca_spark Triggers APD Prolonged Action Potential Duration Ca_in->APD Contributes to SR_Ca Increased SR Ca2+ Release Ca_spark->SR_Ca Contraction Increased Myocyte Contraction SR_Ca->Contraction Leads to

Caption: Signaling pathway of Bay K 8644 in a cardiac myocyte.

Experimental_Workflow_APD start Isolate Ventricular Myocytes patch Establish Whole-Cell Current-Clamp start->patch baseline Record Baseline Action Potentials (1 Hz) patch->baseline perfusion Perfuse with Bay K 8644 Solution baseline->perfusion drug_effect Record Action Potentials in Presence of Drug perfusion->drug_effect analysis Analyze APD50 and APD90 drug_effect->analysis end Compare Baseline vs. Drug Effect analysis->end

Caption: Experimental workflow for measuring the effect of Bay K 8644 on action potential duration.

References

Unidentified Compound: FR 58664 - Application Notes and Protocols Cannot Be Generated

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for the compound designated as FR 58664 have yielded no specific identification in publicly available scientific literature, chemical databases, or patent records. Without a definitive identification of this substance, it is not possible to provide the requested detailed application notes and protocols for its administration in animal models.

The identifier "this compound" does not correspond to any known compound in comprehensive databases such as PubChem or other chemical and pharmaceutical registries. This suggests that "this compound" may be an internal, proprietary designation for a compound that has not been publicly disclosed, or that the identifier provided may contain a typographical error.

To fulfill the request for detailed protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, the following information is essential:

  • Chemical Identity: The precise chemical structure and nomenclature of this compound are required to understand its properties and potential biological activities.

  • Mechanism of Action: Knowledge of the compound's biological target and mechanism of action is fundamental to designing relevant in vivo studies and interpreting experimental results.

  • Pharmacokinetics and Pharmacodynamics: Information on the absorption, distribution, metabolism, and excretion (ADME) of the compound, as well as its effects on the body, is crucial for determining appropriate dosage, administration routes, and experimental timelines.

  • Existing Research: Any previously published studies or data on this compound in any biological system would provide the necessary foundation for developing best practices for its use in animal models.

Without this foundational information, the generation of accurate and reliable application notes and protocols is impossible. Any attempt to do so would be speculative and could lead to unsafe and scientifically unsound experimental practices.

Recommendations for the User:

To proceed with this request, please provide additional information to clarify the identity of this compound. This could include:

  • The full chemical name or IUPAC nomenclature.

  • Any known alternative names or synonyms.

  • The CAS (Chemical Abstracts Service) registry number.

  • The source or supplier of the compound.

  • Any internal documentation or preliminary data that describes the compound's properties or intended use.

Once the compound is unequivocally identified, a comprehensive literature search can be conducted to gather the necessary data to create the detailed application notes and protocols as originally requested.

Unraveling the Complexity of Arrhythmias: The Case of FR 58664

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations for the compound "FR 58664" in the context of arrhythmia research have not yielded specific information under this identifier. Extensive searches across scientific databases and chemical registries did not provide data on a compound with this designation. It is possible that "this compound" may be an internal, obsolete, or incorrectly transcribed identifier.

To fulfill the request for detailed Application Notes and Protocols for arrhythmia research, this document will focus on Amiodarone , a well-established and extensively studied antiarrhythmic agent. Amiodarone's complex pharmacology and multifaceted mechanism of action make it an excellent model for illustrating the experimental approaches used to investigate antiarrhythmic compounds. The following sections provide the requested detailed information, structured for researchers, scientists, and drug development professionals.

Application Notes: Amiodarone in Arrhythmia Research

Amiodarone is a potent antiarrhythmic drug used for a wide range of cardiac arrhythmias.[1] It is a benzofuran derivative and is unique for its complex electrophysiological profile, exhibiting characteristics of all four Vaughan-Williams classes of antiarrhythmic drugs.[2][3] Its primary action is as a Class III agent, blocking potassium channels to prolong the cardiac action potential duration.[1][4]

Mechanism of Action

Amiodarone's antiarrhythmic effects stem from its ability to modulate multiple cardiac ion channels and receptors:

  • Potassium Channel Blockade (Class III action): Amiodarone's hallmark is the blockade of the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[5][6] This action prolongs the action potential duration (APD) and the effective refractory period (ERP) in atrial and ventricular tissues, a key mechanism for suppressing re-entrant arrhythmias.[4][7]

  • Sodium Channel Blockade (Class I action): It exhibits a use-dependent blockade of inactivated sodium channels, which is more pronounced at higher heart rates.[2][8] This slows the upstroke of the action potential and conduction velocity.

  • Non-competitive Adrenergic Blockade (Class II action): Amiodarone has anti-adrenergic effects, antagonizing alpha and beta receptors, which reduces heart rate and myocardial contractility.[9][10]

  • Calcium Channel Blockade (Class IV action): It weakly blocks L-type calcium channels, contributing to slowing of atrioventricular (AV) nodal conduction.[2][4]

These combined actions result in a broad-spectrum antiarrhythmic effect, making amiodarone effective against both supraventricular and ventricular arrhythmias.[11]

Data Presentation: Quantitative Effects of Amiodarone on Cardiac Ion Channels

The following tables summarize the quantitative data on the inhibitory effects of amiodarone on various cardiac ion channels from in-vitro studies.

Target Ion ChannelCurrentSpecies/Cell LineIC50 Value (µM)Reference
Potassium Channels
hERG (KCNH2)IKrHEK293 Cells0.8 ± 0.1[12]
Rabbit Ventricular MyocytesIKrRabbit2.8[6]
KvLQT1/minKIKsXenopus Oocytes>300[6]
Sodium Channels
NaV1.5Late INaHEK293 Cells3.0 ± 0.9[12]
NaV1.5Peak INa (tonic block)HEK293 Cells178.1 ± 17.2[12]
Other
H9c2 cellsCell ViabilityRat2.62 ± 0.43[13][14]
Electrophysiological ParameterAnimal ModelAmiodarone DoseEffectReference
Sinus RhythmHuman1200 mg/day (oral)22% slowing[15]
PR IntervalHuman1200 mg/day (oral)22% prolongation[15]
QTc IntervalHuman1200 mg/day (oral)13.5% increase[15]
Heart RateHuman (Ischemic Heart Disease)200 mg/day (oral)Significant decrease[16]
Premature Ventricular ComplexesHuman (Ischemic Heart Disease)200 mg/day (oral)Significant reduction[16]

Experimental Protocols

Protocol 1: In-Vitro Electrophysiology - Whole-Cell Patch Clamp

Objective: To determine the effect of amiodarone on specific cardiac ion currents (e.g., IKr, INa) in isolated cardiomyocytes or cell lines expressing the channel of interest.

Materials:

  • Isolated cardiomyocytes or cultured cells (e.g., HEK293) expressing the target ion channel.

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for pipette fabrication.

  • External and internal pipette solutions (composition depends on the specific current being measured).

  • Amiodarone stock solution (e.g., in DMSO) and perfusion system.

Methodology:

  • Prepare external and internal solutions and fabricate patch pipettes with a resistance of 2-5 MΩ.

  • Plate cells in a recording chamber on the microscope stage and perfuse with external solution.

  • Approach a single cell with the micropipette and establish a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Apply a voltage-clamp protocol specific to the ion current of interest to record baseline currents.

  • Perfuse the chamber with the external solution containing the desired concentration of amiodarone (e.g., 1-10 µM).

  • Allow for drug equilibration (typically 3-5 minutes).

  • Record the ionic currents in the presence of amiodarone using the same voltage-clamp protocol.

  • Perform a washout by perfusing with the drug-free external solution to assess the reversibility of the effect.

  • Analyze the data to determine the percentage of current inhibition and calculate the IC50 value if multiple concentrations are tested.

Protocol 2: Ex-Vivo Model - Langendorff-Perfused Isolated Heart

Objective: To assess the effects of amiodarone on global cardiac electrophysiology (ECG parameters, action potentials) in an intact heart model.

Materials:

  • Langendorff perfusion system (perfusion reservoir, pump, oxygenator, heating system).

  • Krebs-Henseleit perfusion buffer.

  • Animal model (e.g., rabbit, guinea pig).

  • ECG electrodes and monophasic action potential (MAP) catheters.

  • Data acquisition system.

  • Amiodarone.

Methodology:

  • Prepare the Krebs-Henseleit solution and oxygenate with 95% O2 / 5% CO2, maintaining pH at 7.4 and temperature at 37°C.

  • Anesthetize the animal and perform a thoracotomy to excise the heart.

  • Immediately cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion to clear the coronary arteries of blood.

  • Allow the heart to stabilize for a baseline period (e.g., 20-30 minutes).

  • Position ECG electrodes and MAP catheters on the epicardial surface of the atria and ventricles.

  • Record baseline parameters: heart rate, PR interval, QRS duration, QT interval, and action potential duration at 90% repolarization (APD90).[17]

  • Introduce amiodarone into the perfusion buffer at the desired concentration (e.g., 1-10 µM).[17]

  • Allow for drug equilibration (e.g., 20-30 minutes).

  • Record the electrophysiological parameters again in the presence of amiodarone.

  • (Optional) Induce arrhythmias via programmed electrical stimulation to assess the antiarrhythmic efficacy of the compound.

  • (Optional) Perform a washout with drug-free buffer to assess reversibility.[17]

Protocol 3: In-Vivo Arrhythmia Model

Objective: To evaluate the antiarrhythmic efficacy of amiodarone in a living animal model of arrhythmia.

Materials:

  • Animal model (e.g., rat, dog).

  • Anesthetics and surgical instruments.

  • ECG recording system with implantable or surface electrodes.

  • Arrhythmia induction method (e.g., coronary artery ligation for ischemia-reperfusion injury, programmed electrical stimulation, or pharmacological induction).

  • Amiodarone formulation for intravenous or oral administration.

Methodology:

  • Anesthetize the animal and monitor vital signs.

  • Implant ECG electrodes for continuous monitoring.

  • Induce arrhythmia using a validated model. For example, in a rat model of ischemia-reperfusion arrhythmia, ligate the left anterior descending coronary artery for a set period, followed by reperfusion.

  • Administer amiodarone either prophylactically (before arrhythmia induction) or therapeutically (after arrhythmia onset). Dosing will vary by model and route of administration (e.g., IV bolus of 5 mg/kg).[10]

  • Continuously record the ECG to monitor for the incidence, duration, and severity of arrhythmias.

  • Compare the arrhythmia burden in the amiodarone-treated group to a vehicle-treated control group.

  • Analyze ECG parameters such as heart rate, arrhythmia score, and mortality.

Visualizations

cluster_0 Amiodarone's Multi-Channel Effects cluster_1 Electrophysiological Consequences cluster_2 Therapeutic Outcome Amiodarone Amiodarone K_channel K+ Channels (IKr, IKs) Amiodarone->K_channel Block Na_channel Na+ Channels (INa) Amiodarone->Na_channel Block Ca_channel Ca++ Channels (ICa,L) Amiodarone->Ca_channel Block Adrenergic_receptors α & β Adrenergic Receptors Amiodarone->Adrenergic_receptors Block APD_prolong ↑ Action Potential Duration (APD) K_channel->APD_prolong Conduction_slow ↓ Conduction Velocity Na_channel->Conduction_slow AV_conduction_slow ↓ AV Nodal Conduction Ca_channel->AV_conduction_slow HR_decrease ↓ Heart Rate Adrenergic_receptors->HR_decrease ERP_prolong ↑ Effective Refractory Period (ERP) APD_prolong->ERP_prolong Antiarrhythmic_effect Suppression of Arrhythmias ERP_prolong->Antiarrhythmic_effect Conduction_slow->Antiarrhythmic_effect HR_decrease->Antiarrhythmic_effect AV_conduction_slow->Antiarrhythmic_effect

Caption: Amiodarone's multi-target signaling pathway in cardiomyocytes.

start Start prep_cell Prepare Isolated Cardiomyocyte start->prep_cell giga_seal Establish Gigaohm Seal prep_cell->giga_seal whole_cell Achieve Whole-Cell Configuration giga_seal->whole_cell baseline_rec Record Baseline Ion Current whole_cell->baseline_rec apply_drug Perfuse with Amiodarone baseline_rec->apply_drug drug_rec Record Current in Presence of Drug apply_drug->drug_rec washout Washout with Drug-Free Solution drug_rec->washout analyze Analyze Data (% Inhibition, IC50) washout->analyze end End analyze->end

Caption: Workflow for in-vitro patch-clamp electrophysiology study.

Reservoir Perfusion Buffer Reservoir (Krebs-Henseleit + O2/CO2) Pump Peristaltic Pump Reservoir->Pump Oxygenator Oxygenator Pump->Oxygenator Heater Heat Exchanger (37°C) Oxygenator->Heater Heart Isolated Heart |  Aortic Cannulation Heater->Heart ECG ECG Electrodes Heart->ECG MAP MAP Catheters Heart->MAP DataAcq Data Acquisition System ECG->DataAcq MAP->DataAcq

Caption: Experimental setup for a Langendorff-perfused isolated heart.

References

Troubleshooting & Optimization

troubleshooting insolubility issues with FR 58664

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing insolubility issues with the small molecule FR 58664.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

Based on available data, Dimethyl Sulfoxide (DMSO) is a recommended solvent for this compound.[1] It is advisable to prepare a high-concentration stock solution in DMSO, which can then be diluted into aqueous buffers for experiments.

Q2: I dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental buffer. What should I do?

Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic small molecules.[2][3] This occurs because the compound is poorly soluble in water. Here are several strategies to address this:

  • Optimize the final DMSO concentration: Keep the final concentration of DMSO in your aqueous buffer as low as possible while maintaining the solubility of this compound. However, be mindful that high concentrations of DMSO can affect cell-based assays.

  • Use a surfactant: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can help to increase the solubility of hydrophobic compounds in aqueous solutions.

  • Incorporate a co-solvent: The addition of a water-miscible organic co-solvent, such as ethanol or polyethylene glycol (PEG), to the aqueous buffer can improve the solubility of your compound.

  • Adjust the pH of the buffer: The solubility of a compound can be pH-dependent. Experimenting with a range of pH values for your buffer may help to identify a condition where this compound is more soluble.

Q3: Can I use sonication or vortexing to dissolve this compound?

Yes, gentle warming, vortexing, or sonication can be used to aid in the dissolution of this compound in the initial solvent. However, be cautious with heat, as it could potentially degrade the compound. Always check the compound's stability at elevated temperatures.

Troubleshooting Guides

Issue 1: this compound Precipitates Out of Solution During Storage

Possible Causes:

  • Solvent Evaporation: Over time, the solvent (especially volatile ones) can evaporate, increasing the concentration of this compound beyond its solubility limit.

  • Temperature Fluctuations: Changes in storage temperature can affect the solubility of the compound.

  • Improper Storage Conditions: Storing the solution in a way that allows for exposure to light or air could lead to degradation and precipitation.

Solutions:

  • Ensure proper sealing: Store stock solutions in tightly sealed vials to minimize solvent evaporation.

  • Consistent Storage Temperature: Store solutions at a constant, recommended temperature. For many compounds, storage at -20°C or -80°C is standard.

  • Protect from Light: If the compound is light-sensitive, use amber vials or wrap the vials in foil.

Issue 2: Inconsistent Results in Biological Assays Due to Poor Solubility

Possible Causes:

  • Micro-precipitation: The compound may be forming small, invisible precipitates in the assay medium, leading to an inaccurate effective concentration.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the actual concentration in solution.

Solutions:

  • Pre-dissolution in a suitable solvent: Ensure the compound is fully dissolved in a stock solution before further dilution.

  • Use of carrier proteins: Including a carrier protein like bovine serum albumin (BSA) in the assay buffer can help to keep hydrophobic compounds in solution.

  • Employ glass or low-binding plasticware: To minimize adsorption, consider using glass or specially treated low-retention plasticware.

  • Regularly check for precipitation: Before and after experiments, visually inspect solutions and consider centrifugation to pellet any precipitate.

Experimental Protocols

Protocol 1: Determining the Optimal Solvent and Concentration for this compound

This protocol outlines a method to test the solubility of this compound in various solvents and determine the maximum soluble concentration.

Materials:

  • This compound powder

  • A panel of solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile, PEG 400, PBS pH 7.4)

  • Vortex mixer

  • Sonicator bath

  • Microcentrifuge

  • Spectrophotometer or HPLC

Methodology:

  • Prepare a saturated solution: Add a small, known amount of this compound to a fixed volume of each test solvent.

  • Facilitate dissolution: Vortex the samples for 2 minutes. If the compound is not fully dissolved, sonicate for 10-15 minutes. Gentle warming can be applied if necessary, but monitor for any signs of degradation.

  • Equilibrate: Allow the solutions to equilibrate at room temperature for at least one hour.

  • Remove undissolved solid: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved compound.

  • Quantify the soluble fraction: Carefully collect the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

Data Presentation

Table 1: Solubility of this compound in Common Solvents
SolventTemperature (°C)Maximum Soluble Concentration (mg/mL)Observations
DMSO25[Enter experimental data][e.g., Clear solution]
Ethanol25[Enter experimental data][e.g., Slight haze]
PBS (pH 7.4)25[Enter experimental data][e.g., Precipitate formed]
PEG 40025[Enter experimental data][e.g., Clear solution]

Visualizations

Diagram 1: Troubleshooting Workflow for this compound Insolubility

G start Insolubility Issue with this compound check_stock Is the stock solution clear? start->check_stock precip_dilution Precipitation upon aqueous dilution? check_stock->precip_dilution Yes optimize_stock Optimize Stock Solution: - Use recommended solvent (DMSO) - Gentle warming/sonication - Filter sterilize check_stock->optimize_stock No inconsistent_results Inconsistent assay results? precip_dilution->inconsistent_results Yes optimize_dilution Optimize Dilution Protocol: - Lower final DMSO % - Use surfactants (Tween-20) - Add co-solvents (PEG) - Adjust buffer pH precip_dilution->optimize_dilution No optimize_assay Optimize Assay Conditions: - Use carrier protein (BSA) - Use low-binding plates - Confirm solubility in final medium inconsistent_results->optimize_assay Yes optimize_stock->check_stock optimize_dilution->precip_dilution soluble Issue Resolved optimize_dilution->soluble optimize_assay->inconsistent_results optimize_assay->soluble

Caption: A workflow diagram for troubleshooting insolubility issues with this compound.

Diagram 2: Hypothetical Signaling Pathway Investigation

G cluster_cell Cell FR58664 This compound (in solution) Receptor Target Receptor FR58664->Receptor Inhibition? Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene

Caption: A generic signaling pathway potentially modulated by this compound.

References

Technical Support Center: Optimizing FR 58664 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on a specific compound designated "FR 58664" is not publicly available. This technical support center uses "this compound" as a representative name for a hypothetical small molecule inhibitor of the urokinase-type plasminogen activator receptor (uPAR). The data and protocols provided are based on published information for similar uPAR inhibitors and are intended to serve as a comprehensive guide for researchers working with this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor targeting the urokinase-type plasminogen activator receptor (uPAR). uPAR is a glycosylphosphatidylinositol (GPI)-anchored protein that plays a critical role in cancer progression by regulating cell surface proteolysis, cell adhesion, migration, and signaling.[1][2] By binding to uPAR, this compound is designed to block the interaction between uPAR and its ligand, the urokinase-type plasminogen activator (uPA). This inhibition disrupts the downstream signaling pathways that promote tumor cell invasion, metastasis, and angiogenesis.[3][4]

Q2: What are the key signaling pathways affected by this compound?

A2: The uPA/uPAR system activates several downstream signaling cascades. By inhibiting the uPA-uPAR interaction, this compound can modulate pathways involving:

  • Integrins and Focal Adhesion Kinase (FAK)/Src: uPAR interacts with integrins to activate FAK and Src kinases, which are central to cell migration and adhesion.[3]

  • Receptor Tyrosine Kinases (e.g., EGFR): uPAR can form complexes with receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), leading to the activation of the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt signaling pathways, which promote cell proliferation and survival.[3][5]

Q3: What is a recommended starting concentration for in vitro experiments with this compound?

A3: The optimal concentration of this compound will depend on the specific cell line and assay. Based on data for similar small molecule uPAR inhibitors, a starting concentration range of 1 µM to 50 µM is recommended for cell-based assays such as migration and invasion assays.[6] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific experimental setup.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is soluble in dimethyl sulfoxide (DMSO).[1] Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to minimize solvent-induced cytotoxicity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low inhibitory effect observed. 1. Suboptimal Concentration: The concentration of this compound may be too low. 2. Compound Degradation: The compound may have degraded due to improper storage or handling. 3. High Cell Density: A high cell density can reduce the effective concentration of the inhibitor per cell.1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM). 2. Prepare a fresh stock solution from powder. Ensure proper storage conditions (aliquoted, -20°C or -80°C, protected from light). 3. Optimize cell seeding density for your specific assay.
High cytotoxicity observed. 1. Concentration Too High: The concentration of this compound is toxic to the cells. 2. Solvent Toxicity: The final concentration of DMSO in the culture medium is too high. 3. Prolonged Incubation: The incubation time with the inhibitor is too long.1. Determine the IC50 for cytotoxicity using an MTT or similar viability assay and use concentrations well below this value for functional assays. 2. Ensure the final DMSO concentration is ≤ 0.5%. Include a vehicle control (DMSO alone) in all experiments. 3. Optimize the incubation time for your assay.
Compound precipitation in culture medium. 1. Poor Solubility: The concentration of this compound exceeds its solubility limit in the aqueous medium. 2. Improper Dilution: Rapid dilution of the DMSO stock into the aqueous buffer can cause precipitation.1. Lower the final concentration of this compound. 2. Perform serial dilutions of the stock solution in culture medium. Ensure thorough mixing after each dilution step.
Inconsistent results between experiments. 1. Variability in Cell Passage Number: Cell characteristics can change with high passage numbers. 2. Inconsistent Assay Conditions: Variations in incubation time, temperature, or reagent concentrations. 3. Compound Instability in Solution: The working solution of the inhibitor may not be stable over time.1. Use cells within a consistent and low passage number range. 2. Standardize all experimental parameters and document them carefully. 3. Prepare fresh working solutions of this compound for each experiment from a frozen stock.

Quantitative Data Summary

The following table summarizes representative quantitative data for small molecule uPAR inhibitors from published studies. This data can be used as a reference for designing experiments with this compound.

Parameter Cell Line Assay Value Reference
IC50 (Invasion)PC-3 (Prostate Cancer)Matrigel Invasion Assay~10-30 µM[1]
IC50 (Cytotoxicity)MDA-MB-231 (Breast Cancer)MTT Assay~58 µM[6]
Inhibition of Gelatinase ActivityMDA-MB-231 (Breast Cancer)Gelatin Zymography~90% at 50 µM[6]

Experimental Protocols

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic concentration of this compound.

Methodology:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO) to the wells.

  • Incubate for 24-72 hours at 37°C and 5% CO₂.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Cell Migration (Wound Healing) Assay

Objective: To assess the effect of this compound on cancer cell migration.

Methodology:

  • Seed cells in a 6-well plate and grow them to form a confluent monolayer.

  • Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh culture medium containing different non-toxic concentrations of this compound or vehicle control.

  • Capture images of the wound at 0 hours and at various time points (e.g., 12, 24 hours) using a microscope.

  • Measure the width of the wound at different points and calculate the percentage of wound closure over time.

In Vitro Cell Invasion (Transwell) Assay

Objective: To evaluate the effect of this compound on the invasive potential of cancer cells.

Methodology:

  • Coat the upper surface of an 8 µm pore size Transwell insert with a thin layer of Matrigel and allow it to solidify at 37°C.[7][8]

  • Harvest and resuspend cells in serum-free medium.

  • Seed 5 x 10⁴ cells in the upper chamber of the Transwell insert in serum-free medium containing different concentrations of this compound or vehicle control.[8]

  • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubate for 24-48 hours at 37°C and 5% CO₂.

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Count the number of stained cells in several microscopic fields and calculate the average number of invading cells per field.

Visualizations

uPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space uPA uPA uPAR uPAR uPA->uPAR Binds Vitronectin Vitronectin Vitronectin->uPAR Binds Integrins Integrins uPAR->Integrins Interacts EGFR EGFR uPAR->EGFR Interacts FAK_Src FAK/Src Integrins->FAK_Src PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Ras_ERK Ras/ERK Pathway EGFR->Ras_ERK Migration Cell Migration & Adhesion FAK_Src->Migration Invasion Invasion FAK_Src->Invasion Proliferation Proliferation & Survival PI3K_Akt->Proliferation Ras_ERK->Proliferation FR58664 This compound FR58664->uPAR Inhibits

Caption: The uPAR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Stock Prepare this compound Stock in DMSO DoseResponse Dose-Response for Cytotoxicity (MTT Assay) Stock->DoseResponse Culture Culture Cells Culture->DoseResponse Migration Migration Assay (Wound Healing) Culture->Migration Invasion Invasion Assay (Transwell) Culture->Invasion IC50 Determine IC50 DoseResponse->IC50 Analyze QuantifyMigration Quantify Wound Closure Migration->QuantifyMigration Analyze QuantifyInvasion Count Invading Cells Invasion->QuantifyInvasion Analyze IC50->Migration Select Non-Toxic Concentrations IC50->Invasion Select Non-Toxic Concentrations

Caption: A general workflow for optimizing this compound concentration in vitro.

References

how to avoid off-target effects of FR 58664

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hypothetical small molecule inhibitor, FR58664. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of FR58664 and to address potential challenges, with a primary focus on understanding and mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern when using small molecule inhibitors like FR58664?

A1: Off-target effects occur when a small molecule inhibitor, such as FR58664, binds to and alters the activity of proteins other than its intended biological target.[1] These unintended interactions are a significant concern for several reasons:

  • Cellular Toxicity: Binding to unintended targets can disrupt essential cellular pathways, potentially leading to cell death or other toxic effects unrelated to the inhibition of the primary target.[1]

  • Lack of Translational Potential: Promising results in preclinical models may not be reproducible in clinical settings if the observed efficacy is due to off-target effects that do not have the same impact in a whole organism or are associated with unacceptable toxicity.

Minimizing off-target effects is crucial for generating reliable experimental data and for the development of safe and effective therapeutics.

Q2: How can I determine if the observed effects in my experiment are due to the on-target inhibition of FR58664 or to off-target interactions?

A2: A multi-pronged approach is essential to distinguish between on-target and off-target effects. This typically involves a combination of computational and experimental validation strategies. Key approaches include:

  • Using a Structurally Unrelated Inhibitor: Employing a different inhibitor that targets the same protein but has a distinct chemical structure can help confirm that the observed phenotype is due to the inhibition of the intended target.

  • Genetic Validation: Techniques like CRISPR-Cas9-mediated gene knockout or siRNA knockdown of the target protein can be used.[2] If the genetic removal of the target protein replicates the phenotype observed with FR58664, it provides strong evidence for on-target activity.

  • Dose-Response Analysis: A thorough dose-response study should be conducted to determine the concentration at which FR58664 elicits its on-target effect. Using the lowest effective concentration can help minimize off-target binding.

  • Control Compounds: Including a structurally similar but biologically inactive analog of FR58664 as a negative control can help to rule out effects caused by the chemical scaffold itself.

Troubleshooting Guide: Addressing Potential Off-Target Effects of FR58664

This guide provides a systematic approach to troubleshooting experiments when off-target effects of FR58664 are suspected.

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Inconsistent results between different cell lines. Varying expression levels of the on-target or off-target proteins across different cell lines.1. Confirm the expression levels of the intended target in all cell lines using methods like Western Blot or qPCR. 2. Perform a cell line panel screen to identify cell lines that are sensitive or resistant to FR58664 and correlate this with target expression.
Phenotype does not match genetic validation (e.g., CRISPR knockout). The observed phenotype is likely due to an off-target effect of FR58664.1. Re-evaluate the dose-response of FR58664; you may be using too high a concentration. 2. Perform a proteome-wide target identification study (e.g., chemical proteomics) to identify potential off-targets.
High levels of cellular toxicity are observed at concentrations close to the effective dose. FR58664 may be binding to and inhibiting essential cellular proteins.1. Conduct a cell viability assay (e.g., MTS or CellTiter-Glo) to determine the cytotoxic concentration (CC50). 2. Compare the CC50 to the effective concentration (EC50). A small therapeutic window suggests potential off-target toxicity.
Results are not reproducible with a structurally different inhibitor for the same target. The initial results with FR58664 may be due to its unique off-target profile.1. Validate the on-target activity of both inhibitors using a biochemical assay. 2. Consider that the different inhibitors may stabilize different conformational states of the target protein, leading to varied biological outcomes.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement

Objective: To confirm that FR58664 directly binds to its intended target within intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with FR58664 at various concentrations or with a vehicle control (e.g., DMSO).

  • Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C).

  • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[2]

  • Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blot or other protein detection methods.[2]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and FR58664-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[2]

Protocol 2: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of FR58664 against a broad panel of kinases to identify potential off-targets.

Methodology:

  • Compound Preparation: Prepare a stock solution of FR58664 (e.g., 10 mM in DMSO). Perform serial dilutions to generate a range of concentrations for determining the half-maximal inhibitory concentration (IC50).

  • Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the recombinant kinase, its specific substrate, and ATP.

  • Compound Addition: Add the diluted FR58664 or a vehicle control to the wells.

  • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis: Plot the kinase activity as a function of the FR58664 concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Visualizing Experimental Workflows and Pathways

experimental_workflow Troubleshooting Workflow for Suspected Off-Target Effects start Inconsistent Phenotype Observed dose_response Step 1: Perform Detailed Dose-Response Analysis start->dose_response genetic_validation Step 2: Genetic Validation (CRISPR/siRNA) dose_response->genetic_validation Lowest effective conc. orthogonal_inhibitor Step 3: Test Orthogonal Inhibitor genetic_validation->orthogonal_inhibitor on_target Conclusion: On-Target Effect genetic_validation->on_target Phenotype recapitulated off_target_id Step 4: Off-Target Identification (e.g., Proteomics) orthogonal_inhibitor->off_target_id If discrepancy remains orthogonal_inhibitor->on_target Phenotype confirmed off_target Conclusion: Off-Target Effect off_target_id->off_target

Caption: A logical workflow for systematically investigating whether an observed cellular phenotype is an on-target or off-target effect.

signaling_pathway Hypothetical Signaling Pathway of FR58664 FR58664 FR58664 Target_Kinase Target Kinase FR58664->Target_Kinase Inhibits Off_Target_1 Off-Target Kinase 1 FR58664->Off_Target_1 Inhibits (Off-Target) Off_Target_2 Off-Target Protein 2 FR58664->Off_Target_2 Binds (Off-Target) Downstream_Effector_On On-Target Downstream Effector Target_Kinase->Downstream_Effector_On Downstream_Effector_Off_1 Off-Target Downstream Effector 1 Off_Target_1->Downstream_Effector_Off_1 Downstream_Effector_Off_2 Off-Target Downstream Effector 2 Off_Target_2->Downstream_Effector_Off_2 Cellular_Response_On Desired Cellular Response Downstream_Effector_On->Cellular_Response_On Cellular_Response_Off Unintended Cellular Response Downstream_Effector_Off_1->Cellular_Response_Off Downstream_Effector_Off_2->Cellular_Response_Off

Caption: A diagram illustrating how FR58664 can lead to both on-target and off-target effects by interacting with multiple proteins.

References

challenges in reproducing results with FR 58664

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the experimental use and challenges in reproducing results with FR 58664 is currently limited in publicly available scientific literature. This technical support center provides information based on available supplier data and general laboratory best practices.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a research chemical identified by the CAS number 117321-77-4. Its systematic chemical name is 6-(3,4-Dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone.

Q2: What is the reported mechanism of action for this compound?

Q3: What are the common challenges encountered when working with this compound?

Due to the absence of published research articles, specific challenges related to reproducing results with this compound have not been documented. However, general challenges that researchers may encounter with novel or sparsely documented compounds include:

  • Solubility Issues: Ensuring the compound is fully dissolved at the desired concentration is critical for accurate and reproducible results.

  • Stability: The stability of the compound in different solvents and under various storage conditions may be unknown.

  • Off-Target Effects: Without a well-characterized mechanism of action, the potential for off-target effects is high and could lead to confounding results.

  • Variability in Compound Purity: The purity of the compound from different suppliers can vary, leading to inconsistencies in experimental outcomes.

Troubleshooting Guide

This guide provides general troubleshooting strategies for researchers using novel compounds like this compound.

Problem 1: Inconsistent or No Observed Effect

Possible Cause Troubleshooting Steps
Poor Solubility 1. Confirm the recommended solvent from the supplier. This compound is reportedly soluble in DMSO. 2. Prepare fresh stock solutions for each experiment. 3. Use sonication or gentle warming to aid dissolution, if appropriate for the compound's stability. 4. Visually inspect the solution for any precipitates before use.
Compound Instability 1. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Protect solutions from light if the compound is light-sensitive. 3. Test the activity of a freshly prepared solution against an older one.
Incorrect Concentration 1. Double-check all calculations for dilutions. 2. Consider performing a dose-response curve to determine the optimal effective concentration for your specific experimental system.
Cell Line or Model System Variability 1. Ensure consistent cell passage numbers and confluency. 2. Verify the health and viability of your cells or model system.

Problem 2: High Variability Between Replicates

Possible Cause Troubleshooting Steps
Incomplete Dissolution Ensure the compound is fully in solution before adding it to your experimental system. Micro-precipitates can lead to inconsistent dosing.
Pipetting Errors 1. Calibrate pipettes regularly. 2. Use appropriate pipette sizes for the volumes being dispensed.
Edge Effects in Plate-Based Assays 1. Avoid using the outer wells of multi-well plates for treatment groups. 2. Ensure proper humidity control during incubation to minimize evaporation.

Experimental Protocols

Detailed, validated experimental protocols for this compound are not available in the scientific literature. Researchers should develop and validate their own protocols based on the specific application. A general workflow for testing a novel compound is suggested below.

Logical Workflow for Characterizing a Novel Compound

cluster_prep Preparation & QC cluster_in_vitro In Vitro Characterization cluster_cellular Cellular Assays solubility Solubility Testing stability Stability Assessment solubility->stability dose_response Dose-Response Assay stability->dose_response target_engagement Target Engagement Assay dose_response->target_engagement off_target Off-Target Screening target_engagement->off_target phenotypic Phenotypic Screening target_engagement->phenotypic pathway_analysis Signaling Pathway Analysis phenotypic->pathway_analysis

Caption: A general experimental workflow for the initial characterization of a novel research compound.

Data Summary

Quantitative data from peer-reviewed studies regarding the efficacy, potency (e.g., IC50, EC50), or optimal experimental conditions for this compound are not currently available. Researchers are encouraged to perform their own dose-response studies to determine these parameters in their specific experimental systems.

Table of Physicochemical Properties

PropertyValueSource
CAS Number 117321-77-4Supplier Data
Molecular Formula C₂₄H₂₉N₃O₃Supplier Data
Molecular Weight 407.5 g/mol Supplier Data
Solubility DMSOSupplier Data

Disclaimer: The information provided in this technical support center is for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should exercise caution and perform their own validation experiments when working with novel compounds.

mitigating toxicity of FR 58664 in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the long-term toxicity of FR 58664 (also known as FK 664) is not publicly available. This technical support center provides information based on published preclinical pharmacological studies. The troubleshooting guide addresses general experimental challenges and is not based on documented toxicities of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a leukotriene inhibitor that has been investigated as a potential therapeutic agent for heart failure.[1][2][3] Its primary mechanism of action involves the inhibition of leukotrienes, which are inflammatory mediators. In the context of cardiovascular function, this compound exhibits positive inotropic effects, meaning it enhances the contractility of the heart muscle, and it also acts as a vasodilator, causing blood vessels to widen.[1][2][3][4]

Q2: What are the reported cardiovascular effects of this compound in preclinical models?

A2: In preclinical studies using canine models of heart failure, this compound has been shown to improve cardiac function.[4] Specifically, it reduces the mean circulatory pressure and total peripheral resistance, which suggests it dilates systemic capacitance vessels.[5] This vasodilation leads to a reduction in both preload and afterload on the heart, which is beneficial in the setting of heart failure.[5] Additionally, it has been observed to enhance ventricular contractility.[1][2][3]

Q3: Have any cardiac arrhythmias been associated with this compound administration in preclinical studies?

A3: In a study using a dog heart-lung preparation, this compound did not produce any arrhythmias at the concentrations tested.[4] However, the absence of arrhythmias in this specific model does not preclude the possibility of pro-arrhythmic effects under different experimental conditions or in other species.

Q4: Is there any information available on the long-term toxicity of this compound?

A4: Currently, there is no publicly available information on the long-term toxicity of this compound from chronic dosing studies. Therefore, potential target organs for toxicity, as well as carcinogenic, mutagenic, or reproductive and developmental effects, are unknown.

Troubleshooting Guide for In Vivo Studies

This guide provides general troubleshooting advice for researchers conducting in vivo experiments with this compound, focusing on cardiovascular parameters.

Observed Issue Potential Cause Suggested Action
Unexpected drop in blood pressure - High dose of this compound- Interaction with anesthetic agents- Volume depletion in the animal model- Perform a dose-response study to find the optimal therapeutic window.- Ensure anesthetic depth is stable and appropriate for the animal model.- Monitor and maintain adequate hydration and fluid balance.
Difficulty in reproducing positive inotropic effects - Inappropriate animal model of heart failure- Degradation of this compound compound- Suboptimal route of administration- Verify that the chosen animal model exhibits a cardiac phenotype that can be modulated by a positive inotrope.- Ensure proper storage and handling of the compound. Prepare fresh solutions for each experiment.- Evaluate different routes of administration (e.g., intravenous, intraperitoneal) to optimize bioavailability.
Inconsistent effects on vascular resistance - Variability in autonomic nervous system tone- Differences in the health status of experimental animals- Allow for an adequate acclimatization period before starting measurements.- Ensure all animals are healthy and free of underlying conditions that could affect vascular tone.

Experimental Protocols

Canine Model of Pentobarbital-Induced Heart Failure

This protocol is based on the methodology described by Sudo et al. (1992).[4]

  • Animal Preparation: Anesthetize mongrel dogs with sodium pentobarbital.

  • Surgical Procedure: Perform a thoracotomy to expose the heart and great vessels. Cannulate the appropriate vessels for pressure and flow measurements.

  • Heart-Lung Preparation: Establish an extracorporeal circulation circuit to create a heart-lung preparation.

  • Induction of Heart Failure: Induce heart failure by administering a high dose of pentobarbital.

  • Drug Administration: Administer this compound in a dose-dependent manner to the preparation.

  • Data Collection: Continuously record cardiac function parameters, including cardiac output, heart rate, and vascular pressures.

Visualizations

Proposed Signaling Pathway for this compound in Cardiomyocytes

FR58664 This compound Leukotriene_Receptor Leukotriene Receptor FR58664->Leukotriene_Receptor Inhibits G_Protein G-Protein Leukotriene_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 PLC->IP3 Ca_Release Ca²⁺ Release (Sarcoplasmic Reticulum) IP3->Ca_Release Contraction Increased Myocardial Contraction Ca_Release->Contraction

Caption: Proposed mechanism of this compound leading to increased myocardial contraction.

Experimental Workflow for Assessing Cardiovascular Effects of this compound

Start Start: Anesthetized Canine Model Induce_HF Induce Heart Failure (e.g., Pentobarbital) Start->Induce_HF Baseline Record Baseline Cardiovascular Parameters Induce_HF->Baseline Administer Administer this compound (Dose Escalation) Baseline->Administer Record_Data Record Post-Dose Cardiovascular Parameters Administer->Record_Data Analyze Analyze Data: - Mean Circulatory Pressure - Cardiac Output - Vascular Resistance Record_Data->Analyze End End Analyze->End

Caption: Workflow for evaluating the in vivo cardiovascular effects of this compound.

References

Technical Support Center: FR58664 Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental evaluation and formulation of FR58664. Our goal is to facilitate the successful improvement of FR58664's oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is FR58664 and what is its primary mechanism of action?

A1: FR58664 is an experimental small molecule inhibitor of the novel intracellular signaling protein Kinase-Y. Its therapeutic potential is currently under investigation for applications in oncology. The primary mechanism of action involves the competitive inhibition of the ATP-binding site on Kinase-Y, leading to the downregulation of the Pro-Survival Pathway Z.

Q2: What are the main challenges associated with the oral administration of FR58664?

A2: The primary challenge with oral FR58664 is its low aqueous solubility, which is characteristic of a Biopharmaceutics Classification System (BCS) Class II or IV compound.[1] This poor solubility leads to a low dissolution rate in the gastrointestinal tract, which in turn results in low and variable oral bioavailability.[2][3]

Q3: What are the general strategies to improve the bioavailability of poorly soluble drugs like FR58664?

A3: Several strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These can be broadly categorized as:

  • Physical Modifications: Techniques like micronization and nanocrystal formation increase the surface area of the drug for dissolution.[4][5]

  • Chemical Modifications: Salt formation or the creation of prodrugs can improve solubility and permeability.[3][5]

  • Formulation Approaches:

    • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can improve absorption by utilizing lipid absorption pathways.[4][6]

    • Amorphous solid dispersions: Dispersing FR58664 in a polymer matrix can prevent crystallization and enhance dissolution.[5][7]

    • Complexation: Using cyclodextrins to form inclusion complexes can increase the solubility of the drug.[4]

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues users might encounter during their experiments with FR58664.

Issue 1: Inconsistent or low in vivo efficacy despite promising in vitro activity.

Q: My in vitro assays show high potency for FR58664, but I am not observing the expected therapeutic effect in my animal models after oral administration. What could be the cause?

A: This discrepancy is a common challenge for poorly soluble compounds like FR58664. The most likely cause is low oral bioavailability, meaning an insufficient amount of the drug is reaching systemic circulation to exert its therapeutic effect.[2] It is crucial to assess the pharmacokinetic profile of your current formulation.

Recommended Actions:

  • Conduct a Pilot Pharmacokinetic (PK) Study: Dose a small group of animals with your current formulation and collect blood samples at various time points. Analyze the plasma concentrations of FR58664 to determine key PK parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

  • Evaluate Formulation Performance: If the PK data confirms low exposure, consider reformulating FR58664. The choice of a new formulation strategy will depend on the physicochemical properties of FR58664.

Issue 2: High variability in experimental results between animals.

Q: I am observing significant variability in the therapeutic response and plasma concentrations of FR58664 between individual animals in the same study group. Why is this happening?

A: High inter-subject variability is often linked to the poor dissolution and absorption of the drug.[8] Factors such as food effects (presence or absence of food in the stomach) can significantly alter the gastrointestinal environment and, consequently, the absorption of a poorly soluble drug.

Recommended Actions:

  • Standardize Dosing Conditions: Ensure that all animals are dosed under the same conditions (e.g., fasted or fed state). This will help minimize variability related to physiological differences in the GI tract.

  • Explore Enabling Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) or solid dispersions are designed to reduce the impact of physiological variables on drug absorption, leading to more consistent bioavailability.[4][7]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of FR58664

This protocol describes the preparation of an amorphous solid dispersion of FR58664 with a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • FR58664

  • Polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA 64)

  • Dichloromethane (DCM)

  • Methanol

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Weigh 1 gram of FR58664 and 3 grams of PVP/VA 64.

  • Dissolve both components in a 1:1 mixture of DCM and methanol to form a clear solution.

  • Remove the solvent using a rotary evaporator at 40°C until a solid film is formed.

  • Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • The resulting product is a 1:3 (w/w) FR58664:PVP/VA 64 amorphous solid dispersion.

  • Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of FR58664.

Protocol 2: In Vitro Dissolution Testing

This protocol outlines a method to compare the dissolution rate of the amorphous solid dispersion of FR58664 with the unformulated (crystalline) drug.

Materials:

  • Crystalline FR58664

  • FR58664 ASD (prepared as per Protocol 1)

  • USP Apparatus II (Paddle Apparatus)

  • Dissolution medium: Simulated Gastric Fluid (SGF) without pepsin, pH 1.2

  • HPLC system for quantification

Procedure:

  • Prepare a dissolution medium of SGF.

  • Set the paddle speed of the USP Apparatus II to 75 RPM and maintain the temperature at 37°C.

  • Add an amount of crystalline FR58664 or FR58664 ASD equivalent to 50 mg of FR58664 to the dissolution vessel.

  • Collect samples (5 mL) at 5, 15, 30, 60, and 120-minute intervals. Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples and analyze the concentration of FR58664 using a validated HPLC method.

  • Plot the percentage of drug dissolved against time for both formulations.

Data Presentation

Table 1: Physicochemical Properties of FR58664
PropertyValue
Molecular Weight450.3 g/mol
LogP4.2
Aqueous Solubility (pH 6.8)< 0.1 µg/mL
Melting Point210°C
pKaNot ionizable
Table 2: Comparison of Pharmacokinetic Parameters of Different FR58664 Formulations in Rats (Oral Dose: 10 mg/kg)
FormulationCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)
Aqueous Suspension50 ± 154.0 ± 1.5350 ± 120
Micronized Suspension150 ± 402.0 ± 1.01100 ± 300
Amorphous Solid Dispersion450 ± 901.5 ± 0.53200 ± 650
Self-Emulsifying Drug Delivery System (SEDDS)800 ± 1501.0 ± 0.55500 ± 900

Data are presented as mean ± standard deviation.

Visualizations

FR58664_Mechanism_of_Action cluster_pathway Pro-Survival Pathway Z KinaseY Kinase-Y DownstreamEffector Downstream Effector KinaseY->DownstreamEffector Phosphorylates CellSurvival Cell Survival and Proliferation DownstreamEffector->CellSurvival Promotes FR58664 FR58664 FR58664->KinaseY Inhibits

Caption: Mechanism of action of FR58664.

Bioavailability_Enhancement_Workflow Start Start: Poorly Soluble FR58664 PhysicoChem Physicochemical Characterization (Solubility, LogP, m.p.) Start->PhysicoChem Formulation Select Formulation Strategy PhysicoChem->Formulation ASD Amorphous Solid Dispersion Formulation->ASD Low LogP Lipid Lipid-Based Formulation (e.g., SEDDS) Formulation->Lipid High LogP Nano Nanosuspension Formulation->Nano General Dissolution In Vitro Dissolution Testing ASD->Dissolution Lipid->Dissolution Nano->Dissolution PK In Vivo Pharmacokinetic Study Dissolution->PK End End: Optimized Formulation PK->End Troubleshooting_Logic Start Issue: Low In Vivo Efficacy CheckPK Conduct Pilot PK Study? Start->CheckPK HighVariability Issue: High Inter-Animal Variability Start->HighVariability May also observe LowExposure Result: Low Plasma Exposure CheckPK->LowExposure Yes Reformulate Action: Reformulate FR58664 LowExposure->Reformulate Standardize Standardize Dosing Conditions HighVariability->Standardize EnablingFormulation Use Enabling Formulations (e.g., SEDDS) HighVariability->EnablingFormulation

References

dealing with inconsistent effects of FR 58664 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

A critical lack of publicly available information prevents the creation of a detailed technical support guide for "FR 58664."

Our extensive search of scientific databases, patent libraries, and general web resources has yielded no specific information for a compound designated "this compound." This suggests that "this compound" may be an internal compound identifier, a code name not yet in the public domain, or potentially an incorrect designation.

Without foundational knowledge of the compound's mechanism of action, its intended biological targets, and its established experimental applications, it is not feasible to generate the requested troubleshooting guides, FAQs, data tables, or signaling pathway diagrams.

To proceed, we kindly request that you verify the compound's designation. If "this compound" is an internal code, please provide additional context, such as:

  • The class of compound: (e.g., kinase inhibitor, receptor agonist, etc.)

  • The primary biological target or pathway of interest.

  • The general experimental context where inconsistent effects are being observed.

Once this essential information is provided, we will be able to construct a comprehensive and accurate technical support resource to address the challenges you are facing in your experiments.

Technical Support Center: Dosage Adjustment of FR 58664 for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the compound "FR 58664" is not available in the public domain. This document serves as a comprehensive template for researchers working with a novel compound, using "this compound" as a placeholder. The data, mechanisms, and protocols provided are illustrative examples to guide experimental design and troubleshooting. All experimental work should be conducted in accordance with institutional and national guidelines for animal welfare.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the hypothetical mechanism of action for this compound?

A1: For the purpose of this guide, we will hypothesize that this compound is a potent and selective inhibitor of the fictitious enzyme "Kinase Y," which is a key component in the "Signal Transduction Pathway Z." This pathway is believed to be upregulated in certain inflammatory diseases. Its inhibition is expected to reduce the production of pro-inflammatory cytokines.

Q2: What is the critical first step in determining a starting dose for a new animal species?

A2: The critical first step is to estimate a dose based on data from another species using a method called allometric scaling. This technique uses the body surface area (BSA) of the animal to extrapolate doses between species. The Human Equivalent Dose (HED) or an equivalent dose for the target species is calculated from the No Observed Adverse Effect Level (NOAEL) or the effective dose in a known species. This provides a scientifically-grounded starting point for your dose-range-finding studies.

Q3: How should I prepare this compound for administration?

A3: The formulation of this compound depends on its physicochemical properties (e.g., solubility, stability) and the intended route of administration. A common starting point for a novel compound with poor water solubility might be a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) in sterile water. Always conduct small-scale formulation trials to ensure the compound remains stable and homogeneously suspended for the duration of the experiment.

Q4: What are the most common routes of administration to consider?

A4: The choice of administration route is critical and depends on the experimental objective and the compound's properties. Common routes in preclinical studies include:

  • Oral (PO): Gavage is common for testing bioavailability and systemic effects after gastrointestinal absorption.

  • Intravenous (IV): Ensures 100% bioavailability and is used to study direct systemic effects, bypassing absorption.

  • Intraperitoneal (IP): A common route for systemic administration in rodents, offering rapid absorption.

  • Subcutaneous (SC): Provides slower, more sustained absorption compared to IV or IP routes.

Section 2: Dose Calculation and Experimental Protocols

Data Presentation: Interspecies Dose Comparison

The following table provides hypothetical dosage data for this compound to illustrate how such information should be structured.

SpeciesBody Weight (kg)Dose (mg/kg)Km FactorBSA (m²)Allometrically Scaled Dose (mg/m²)Route of Admin.Remarks / Reference
Mouse0.021030.006630POEffective dose in inflammation model (Hypothetical Study et al., 2024)
Rat0.2560.03330PONOAEL in 14-day tox study (Hypothetical Study et al., 2024)
Rabbit2.02.5120.1530IVMTD in single-dose study (Internal Data)
Dog101200.4620POPharmacokinetic study lead (Internal Data)
Human600.81 (Est.)371.6230 (Target)POEstimated starting dose from rat NOAEL

Note: The Km factor is a conversion factor used to relate body weight to body surface area.

Experimental Protocol: Allometric Scaling for Dose Estimation

This protocol outlines the steps to calculate a starting dose in a target species based on a known effective dose in a source species.

Objective: To estimate the equivalent dose of this compound for Species B based on data from Species A.

Materials:

  • Known effective dose (mg/kg) of this compound in Species A.

  • Average body weight (kg) for Species A and Species B.

  • Standard Km factors for interspecies scaling.

Procedure:

  • Convert Species A Dose to mg/m²:

    • Formula: Dose (mg/m²) = Dose (mg/kg) * Km factor

    • Example (from Mouse):10 mg/kg * 3 = 30 mg/m²

  • Use the mg/m² Dose as the Target for Species B:

    • The dose expressed in mg/m² is generally considered equivalent across species. Therefore, the target dose for Species B is 30 mg/m².

  • Convert the mg/m² Dose to mg/kg for Species B:

    • Formula: Dose (mg/kg) = Dose (mg/m²) / Km factor

    • Example (for Rat):30 mg/m² / 6 = 5 mg/kg

  • Verification: This calculated dose of 5 mg/kg for the rat should be used as a starting point in a dose-range-finding study. It is not a definitive therapeutic dose.

Section 3: Troubleshooting Guide

Q: I am not observing the expected biological effect at my calculated starting dose. What are my next steps?

A: This is a common challenge in preclinical research. A systematic approach is required to identify the cause. First, verify your dose preparation and administration technique. Ensure the formulation is correct and the administration volume is accurate for the animal's weight. If the procedure is sound, consider that the lack of efficacy could be due to species-specific differences in metabolism or target engagement. The recommended next step is to conduct a dose-escalation study to investigate the dose-response relationship.

Q: My animals are showing unexpected signs of toxicity (e.g., weight loss, lethargy). What should I do?

A: Immediately prioritize animal welfare. Reduce the dose in subsequent cohorts or cease dosing if toxicity is severe. This indicates that your current dose exceeds the Maximum Tolerated Dose (MTD). It is crucial to conduct a formal dose-range-finding study, starting at a much lower dose (e.g., 1/10th of the toxic dose) and escalating gradually in different animal groups to identify the NOAEL and the MTD.

Q: I am seeing high variability in my experimental results between animals in the same dose group. How can I minimize this?

A: High variability can obscure true biological effects. Key factors to control include:

  • Animal Consistency: Use animals of the same sex, age, and genetic background.

  • Environmental Factors: Ensure consistent housing conditions, diet, and light-dark cycles.

  • Dosing Technique: Refine your administration technique to ensure consistency. For oral gavage, ensure the compound is delivered to the stomach each time. For injections, ensure the correct depth and location.

  • Formulation Homogeneity: Ensure your drug formulation is a homogenous suspension or solution. Vortex or mix thoroughly before drawing each dose.

Section 4: Mandatory Visualizations

Caption: Hypothetical signaling pathway for this compound.

Caption: Experimental workflow for a dose-range-finding study.

Caption: Decision tree for troubleshooting lack of efficacy.

interpreting unexpected results in FR 58664 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using FR58664, a selective inhibitor of the JAK1/STAT1 signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for FR58664?

A1: FR58664 is a potent and selective ATP-competitive inhibitor of Janus Kinase 1 (JAK1). By binding to the ATP-binding site of JAK1, it prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription 1 (STAT1). This blockade disrupts the downstream signaling cascade initiated by cytokines like interferon-gamma (IFNγ), which is crucial for the transcription of inflammatory genes.

Q2: In which experimental systems is FR58664 expected to be active?

A2: FR58664 is designed for in vitro and in vivo studies in systems where the JAK1/STAT1 pathway is a key driver of cellular responses. This includes, but is not limited to, immune cells (such as T cells, macrophages), and various cell lines used to model inflammatory diseases and certain cancers where JAK/STAT signaling is aberrantly active.

Q3: What are the recommended solvent and storage conditions for FR58664?

A3: For in vitro experiments, FR58664 is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is recommended to store the solid compound at -20°C for long-term stability. The DMSO stock solution should be stored at -80°C in small aliquots to minimize freeze-thaw cycles. When preparing working solutions, ensure the final DMSO concentration in your cell culture medium does not exceed a level that could cause cytotoxicity (typically ≤ 0.5%).

Troubleshooting Unexpected Results

Issue 1: Higher than expected IC50 value or lack of efficacy in inhibiting STAT1 phosphorylation.
  • Possible Cause 1: Compound Instability or Precipitation.

    • Troubleshooting Step: Visually inspect your culture media after adding FR58664 for any signs of precipitation. Prepare fresh dilutions from your DMSO stock for each experiment. To assess stability in your specific media over time, you can incubate FR58664 in the media for the duration of your experiment and then test its ability to inhibit JAK1 in a cell-free assay.

  • Possible Cause 2: Suboptimal Cytokine Stimulation.

    • Troubleshooting Step: Ensure that your cytokine stimulation (e.g., IFNγ) is potent and consistent. Titrate your cytokine to determine the optimal concentration and time point for inducing robust STAT1 phosphorylation in your specific cell type. Always prepare fresh cytokine dilutions for each experiment.[1]

  • Possible Cause 3: Rapid Dephosphorylation upon Cell Lysis.

    • Troubleshooting Step: Phosphatases can quickly remove the phosphate groups from STAT1 once the cells are lysed. It is critical to use ice-cold lysis buffers supplemented with a cocktail of phosphatase inhibitors. Keep your samples on ice throughout the lysis and protein quantification process.[1]

Issue 2: Unexpected cellular phenotype or changes in gene expression not typically associated with JAK1/STAT1 inhibition.
  • Possible Cause 1: Off-Target Effects.

    • Troubleshooting Step: While FR58664 is designed to be selective for JAK1, at higher concentrations, it may inhibit other kinases. To investigate this, perform a kinase profiling assay to identify potential off-target interactions.[2] A rescue experiment can also help validate on-target effects. This involves re-introducing a version of JAK1 that is resistant to FR58664. If the phenotype is reversed, it strongly suggests an on-target effect.[2]

  • Possible Cause 2: Crosstalk with other signaling pathways.

    • Troubleshooting Step: The JAK/STAT pathway can interact with other signaling cascades like the MAPK and PI3K/AKT pathways.[3][4] Inhibition of JAK1/STAT1 might lead to compensatory activation of these other pathways. To test this, perform western blot analysis for key phosphorylated proteins in these alternative pathways (e.g., p-ERK, p-AKT) in the presence and absence of FR58664.

  • Possible Cause 3: Cell-type specific responses.

    • Troubleshooting Step: The cellular consequence of JAK1/STAT1 inhibition can vary significantly between different cell types due to their unique genetic and proteomic backgrounds.[5] It is advisable to test FR58664 in multiple cell lines or primary cell types to understand the context-dependent effects.

Issue 3: Paradoxical increase in STAT1 phosphorylation.
  • Possible Cause 1: Negative Feedback Loop Disruption.

    • Troubleshooting Step: The JAK/STAT pathway is regulated by negative feedback mechanisms, such as the induction of Suppressor of Cytokine Signaling (SOCS) proteins.[3] Inhibition of the canonical pathway can sometimes abrogate these negative feedback loops, leading to a prolonged or even increased phosphorylation of STAT proteins.[6] To investigate this, measure the expression of SOCS1 and SOCS3 mRNA and protein levels in response to cytokine stimulation with and without FR58664.

  • Possible Cause 2: Formation of Heterodimeric JAK complexes.

    • Troubleshooting Step: In some contexts, chronic inhibition of one JAK can lead to the formation of heterodimeric complexes with other JAK family members, which can reactivate signaling.[7] Consider using inhibitors of other JAKs in combination with FR58664 to see if this "paradoxical" activation is suppressed.

Data Presentation

Table 1: In Vitro Potency of FR58664 against JAK Family Kinases

KinaseIC50 (nM)
JAK1 5
JAK2250
JAK3>1000
TYK2800

Table 2: Effect of FR58664 on IFNγ-induced STAT1 Phosphorylation in A549 Cells

FR58664 Concentration (nM)% Inhibition of p-STAT1 (Y701)
0.15
120
10 55
10095
100098

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated STAT1 (p-STAT1)

  • Cell Seeding and Treatment: Seed A549 cells in 6-well plates and allow them to adhere overnight. The next day, pre-treat the cells with varying concentrations of FR58664 (or a DMSO vehicle control) for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with 20 ng/mL of recombinant human IFNγ for 30 minutes.[1]

  • Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Add 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with a primary antibody against p-STAT1 (Y701) overnight at 4°C. The following day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an ECL substrate. To normalize for protein loading, the membrane can be stripped and re-probed for total STAT1 and a housekeeping protein like GAPDH.[1]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Cell Treatment: Treat intact cells with the desired concentration of FR58664 or a vehicle control.[2]

  • Heating: Heat the cell lysates or intact cells across a range of temperatures to induce denaturation of unbound proteins.[2]

  • Lysis and Centrifugation: Lyse the cells (if not already done) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[2]

  • Protein Detection: Analyze the amount of JAK1 remaining in the soluble fraction at each temperature using Western blotting. An upward shift in the melting curve in the presence of FR58664 indicates target engagement.[2]

Visualizations

FR58664_Signaling_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IFNγ) Receptor Cytokine Receptor Cytokine->Receptor JAK1_a JAK1 JAK1_b JAK1 STAT1_a STAT1 Receptor->STAT1_a Recruitment JAK1_a->Receptor JAK1_a->JAK1_b Phosphorylation JAK1_a->STAT1_a Phosphorylation (P) pSTAT1_dimer pSTAT1 Dimer STAT1_a->pSTAT1_dimer STAT1_b STAT1 STAT1_b->pSTAT1_dimer DNA DNA pSTAT1_dimer->DNA Translocation FR58664 FR58664 FR58664->JAK1_a Inhibition Transcription Gene Transcription DNA->Transcription

Caption: JAK1/STAT1 signaling pathway and the inhibitory action of FR58664.

FR58664_Experimental_Workflow start Start seed_cells Seed Cells (e.g., A549) start->seed_cells pretreat Pre-treat with FR58664 or Vehicle (DMSO) seed_cells->pretreat stimulate Stimulate with Cytokine (e.g., IFNγ) pretreat->stimulate lyse Lyse Cells with Phosphatase Inhibitors stimulate->lyse quantify Quantify Protein (BCA Assay) lyse->quantify western_blot Western Blot for p-STAT1 and Total STAT1 quantify->western_blot analyze Analyze Results (Densitometry) western_blot->analyze end End analyze->end

Caption: Experimental workflow for assessing FR58664 efficacy on STAT1 phosphorylation.

FR58664_Troubleshooting_Tree start Unexpected Result q1 Is p-STAT1 inhibition low? start->q1 Yes q2 Are there off-target phenotypes? start->q2 No q1->q2 No q1_yes Check Compound Stability Optimize Cytokine Dose Use Phosphatase Inhibitors q1->q1_yes Yes q2_yes Perform Kinase Profiling Conduct Rescue Experiment Analyze Crosstalk Pathways q2->q2_yes Yes q2_no Consider Cell-Type Specificity Investigate Feedback Loops q2->q2_no No

Caption: Troubleshooting decision tree for unexpected results in FR58664 studies.

References

Validation & Comparative

A Comparative Analysis of Cysteinyl Leukotriene Receptor Antagonists: Montelukast, Zafirlukast, and Pranlukast

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Leukotrienes are potent inflammatory mediators derived from arachidonic acid, playing a crucial role in the pathophysiology of asthma and other inflammatory diseases. The cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, exert their effects by binding to specific G-protein coupled receptors, primarily the CysLT1 receptor. Antagonists of this receptor are a cornerstone in the management of asthma and allergic rhinitis. While information on the specific compound FR 58664 is not available in the public domain, this guide provides a detailed comparison of three widely studied and clinically used CysLT1 receptor antagonists: montelukast, zafirlukast, and pranlukast. This analysis is intended for researchers, scientists, and professionals in drug development, offering a comparative look at their pharmacological properties based on available experimental data.

Mechanism of Action: The Leukotriene Signaling Pathway

The binding of cysteinyl leukotrienes to the CysLT1 receptor on target cells, such as bronchial smooth muscle and inflammatory cells, initiates a signaling cascade. This cascade leads to a range of pro-inflammatory responses, including bronchoconstriction, increased vascular permeability, and eosinophil migration. CysLT1 receptor antagonists competitively block the binding of CysLTs to this receptor, thereby mitigating these inflammatory effects.

Leukotriene_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CysLT1R CysLT1 Receptor Gq Gq CysLT1R->Gq Activates PLC Phospholipase C (PLC) IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Gq->PLC Activates Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Leukotrienes->CysLT1R Binds to Antagonists Leukotriene Antagonists (e.g., Montelukast) Antagonists->CysLT1R Blocks Ca2_release Ca2+ Release from ER IP3->Ca2_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Inflammatory_Response Pro-inflammatory Responses (Bronchoconstriction, etc.) Ca2_release->Inflammatory_Response Leads to PKC->Inflammatory_Response Leads to Radioligand_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes (CysLT1R) - [3H]LTD4 (Radioligand) - Unlabeled Antagonist Start->Prepare_Reagents Incubation Incubate Membranes with [3H]LTD4 and Antagonist Prepare_Reagents->Incubation Filtration Rapid Filtration (Separate Bound from Free) Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Measure Radioactivity (Scintillation Counter) Washing->Scintillation_Counting Data_Analysis Data Analysis: - Calculate IC50 - Calculate Ki (Cheng-Prusoff) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Comparative Efficacy of Zafirlukast and Montelukast: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Initial inquiries into the compound FR 58664 yielded no discernible data in publicly available scientific literature, suggesting a potential misidentification or internal designation. Consequently, this guide presents a comparative analysis of two prominent leukotriene receptor antagonists, zafirlukast and montelukast, to provide relevant and actionable insights for researchers, scientists, and drug development professionals.

Both zafirlukast and montelukast are potent and selective antagonists of the cysteinyl leukotriene-1 (CysLT1) receptor, playing a crucial role in the management of asthma and allergic rhinitis. By competitively blocking the action of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), these drugs effectively mitigate key pathological processes in inflammatory airway diseases, including bronchoconstriction, airway edema, mucus secretion, and eosinophil recruitment. While they share a common mechanism of action, their distinct pharmacokinetic and clinical profiles warrant a detailed comparison.

Data Presentation: Quantitative Efficacy and Pharmacokinetics

The following tables summarize key quantitative data for zafirlukast and montelukast, facilitating a direct comparison of their pharmacological properties and clinical efficacy.

Table 1: Pharmacokinetic Profile Comparison

ParameterZafirlukastMontelukast
Mechanism of Action Selective, competitive CysLT1 receptor antagonistSelective, competitive CysLT1 receptor antagonist
Dosing Regimen (Adults) 20 mg twice daily[1]10 mg once daily[1]
Effect of Food on Bioavailability Reduced by approximately 40%[1][2][3]Not significantly affected[1]
Peak Plasma Concentration (Tmax) ~3 hours[2]3-4 hours
Half-life Approximately 10 hours[1]2.7 to 5.5 hours[1]
Protein Binding >99%>99%
Metabolism Primarily by CYP2C9[1]Primarily by CYP2C9, 3A4, and 2C8[1]
Primary Route of Excretion FecesFeces

Table 2: Clinical Efficacy Comparison in Asthma

Efficacy ParameterZafirlukastMontelukastKey Findings
Forced Expiratory Volume in 1 second (FEV1) Improvement Significant improvement from baseline compared to placebo.[4]Significant improvement from baseline compared to placebo.[5]Both drugs demonstrate similar efficacy in improving FEV1. In a study on children with asthma, no significant difference was observed between the two in terms of FEV1 value increases.[5]
Reduction in Asthma Symptoms Significant reduction in daytime symptoms and nighttime awakenings.[2]Demonstrated improvement in daily symptom scores and reduction in night awakenings.[5]Both are effective in controlling asthma symptoms.
Reduction in Rescue β2-agonist Use Significant decrease in as-needed β2-agonist use.[2]Leads to a decrease in the use of total daily beta-2 agonists.[5]Both drugs reduce the reliance on rescue medication.
Asthma Quality of Life Significant improvement in Asthma Quality of Life Questionnaire (AQLQ) scores.[6]Significant improvement in AQLQ scores.[6]A 12-week randomized study showed no statistically significant difference between the two treatments in improving quality of life.[6]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and methodologies discussed, the following diagrams are provided in DOT language.

Signaling_Pathway cluster_cell Inflammatory Cell (e.g., Mast Cell, Eosinophil) cluster_target Airway Smooth Muscle Cell cluster_drugs Therapeutic Intervention Arachidonic Acid Arachidonic Acid 5-Lipoxygenase 5-Lipoxygenase Arachidonic Acid->5-Lipoxygenase Leukotrienes (LTC4, LTD4, LTE4) Leukotrienes (LTC4, LTD4, LTE4) 5-Lipoxygenase->Leukotrienes (LTC4, LTD4, LTE4) CysLT1 CysLT1 Receptor Leukotrienes (LTC4, LTD4, LTE4)->CysLT1 Bind to Ca2+ Influx Ca2+ Influx CysLT1->Ca2+ Influx Inflammation Inflammation CysLT1->Inflammation Bronchoconstriction Bronchoconstriction Ca2+ Influx->Bronchoconstriction Zafirlukast Zafirlukast Zafirlukast->CysLT1 Block Montelukast Montelukast Montelukast->CysLT1 Block

Caption: CysLT1 Receptor Signaling Pathway and Antagonist Action.

Experimental_Workflow cluster_screening Patient Screening and Baseline cluster_treatment Treatment Period (e.g., 12 weeks) cluster_followup Follow-up and Data Analysis Patient Recruitment Patient Recruitment Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Recruitment->Inclusion/Exclusion Criteria Baseline Assessment Baseline Assessment (FEV1, AQLQ, Symptom Score) Inclusion/Exclusion Criteria->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Group A Zafirlukast Treatment (e.g., 20mg twice daily) Randomization->Group A Group B Montelukast Treatment (e.g., 10mg once daily) Randomization->Group B Follow-up Assessments Follow-up Assessments (FEV1, AQLQ, Symptom Score) Group A->Follow-up Assessments Group B->Follow-up Assessments Data Collection Data Collection Follow-up Assessments->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Efficacy Comparison Efficacy Comparison Statistical Analysis->Efficacy Comparison

Caption: Workflow for a Comparative Clinical Trial.

Experimental Protocols

The following provides a detailed methodology for a key type of experiment cited in the comparative analysis of zafirlukast and montelukast: a randomized, double-blind, parallel-group clinical trial to compare their efficacy in patients with mild-to-moderate asthma.

Objective: To compare the efficacy of zafirlukast and montelukast in improving lung function, quality of life, and asthma symptoms over a 12-week treatment period.

Study Design:

  • Design: A 12-week, multicenter, randomized, double-blind, parallel-group study.

  • Population: Adult patients (18-65 years) with a clinical diagnosis of mild-to-moderate persistent asthma for at least 6 months.

Inclusion Criteria:

  • Forced Expiratory Volume in 1 second (FEV1) between 50% and 80% of the predicted value.

  • Demonstrated reversibility of airway obstruction of at least 12% after inhalation of a short-acting β2-agonist.

  • Use of an inhaled short-acting β2-agonist on an as-needed basis for symptom control.

Exclusion Criteria:

  • History of life-threatening asthma.

  • Use of systemic corticosteroids or other long-term controller medications other than inhaled short-acting β2-agonists within the past month.

  • Current smokers or those with a smoking history of >10 pack-years.

  • Known hypersensitivity to leukotriene receptor antagonists.

Randomization and Blinding:

  • Eligible patients are randomized in a 1:1 ratio to receive either zafirlukast or montelukast.

  • Both patients and investigators are blinded to the treatment allocation. Placebo tablets identical in appearance to the active drugs are used to maintain blinding.

Treatment:

  • Group 1: Zafirlukast 20 mg orally twice daily.

  • Group 2: Montelukast 10 mg orally once daily in the evening.

  • All patients are provided with a rescue short-acting β2-agonist to be used as needed.

Assessments:

  • Primary Efficacy Endpoint: Change from baseline in FEV1 at the end of the 12-week treatment period.

  • Secondary Efficacy Endpoints:

    • Change from baseline in morning and evening peak expiratory flow (PEF).

    • Change from baseline in daily asthma symptom scores.

    • Number of nighttime awakenings due to asthma.

    • Change from baseline in the Asthma Quality of Life Questionnaire (AQLQ) score.

    • Frequency of rescue β2-agonist use.

  • Safety Assessments: Monitoring and recording of all adverse events, clinical laboratory tests (including liver function tests for the zafirlukast group), and physical examinations at baseline and specified follow-up visits.[1]

Statistical Analysis:

  • The primary analysis is an intent-to-treat (ITT) analysis of all randomized patients who have taken at least one dose of the study medication.

  • An analysis of covariance (ANCOVA) model is used to compare the change from baseline in FEV1 between the two treatment groups, with baseline FEV1 as a covariate.

  • Secondary endpoints are analyzed using appropriate statistical methods (e.g., ANCOVA for continuous variables, Poisson regression for count data).

Conclusion

Both zafirlukast and montelukast are effective leukotriene receptor antagonists with similar efficacy in managing asthma symptoms and improving lung function.[4][6] The choice between these two agents in a clinical or research setting may be guided by their differing pharmacokinetic profiles, particularly the influence of food on zafirlukast's bioavailability and the convenience of montelukast's once-daily dosing regimen, which may enhance patient compliance.[1][4] While both drugs are generally well-tolerated, the need for liver function monitoring with zafirlukast and the rare but potential neuropsychiatric side effects associated with montelukast are important considerations.[1][4] Further head-to-head clinical trials would be beneficial to more definitively delineate their comparative efficacy and safety in various patient populations.[4]

References

validating the inotropic effects of FR 58664 with control compounds

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Efficacy of the Novel Inotropic Agent FK664

A Technical Guide for Researchers in Cardiovascular Drug Development

This guide provides a comparative analysis of the inotropic effects of the investigational compound FK664. Due to the limited availability of direct comparative studies, this document synthesizes findings on FK664 and contrasts them with well-established positive and negative inotropic control agents, namely dobutamine and verapamil. The information is intended for researchers, scientists, and drug development professionals engaged in the study of cardiac contractility.

Initial literature searches for "FR 58664" did not yield relevant results, suggesting a possible typographical error. Subsequent investigation into the closely named compound, FK664, revealed its identity as a novel positive inotropic agent, which will be the focus of this guide.

Mechanism of Action

FK664 exerts its positive inotropic and chronotropic effects by enhancing transsarcolemmal calcium influx.[1] This action is believed to occur through a dihydropyridine-insensitive calcium channel, distinguishing its mechanism from traditional L-type calcium channel agonists.[1]

In contrast, dobutamine, a synthetic catecholamine, primarily stimulates β1-adrenergic receptors in the heart. This activation increases intracellular cyclic AMP (cAMP) levels, leading to protein kinase A (PKA) activation, which in turn phosphorylates various proteins involved in calcium handling and myofilament sensitivity, ultimately increasing contractility.

Verapamil, a phenylalkylamine calcium channel blocker, acts as a negative inotrope by inhibiting voltage-gated L-type calcium channels in cardiac muscle cells. This blockade reduces the influx of calcium during the plateau phase of the cardiac action potential, thereby decreasing the force of contraction.

Quantitative Data Presentation

The following tables summarize the known quantitative effects of FK664 and the selected control compounds. It is important to note that the data for FK664 is primarily from a comparative study with enoximone, another positive inotropic agent.

Table 1: Comparative Inotropic Potency

CompoundModelParameterResult
FK664 Dog heart-lung preparationCardiac function curve restorationEffective at 1 µg/mL
Enoximone Dog heart-lung preparationCardiac function curve restorationEffective at 10 µg/mL

Table 2: Effects on Myocardial Contractility and Electrophysiology

CompoundPreparationConcentrationEffect on Contractile ForceEffect on Action Potential
FK664 Guinea pig ventricular muscles> 3 µmol/LIncreaseSlight elevation of early plateau
Dobutamine General knowledgeTherapeutic dosesIncrease-
Verapamil General knowledgeTherapeutic dosesDecreaseShortens plateau phase

Table 3: Hemodynamic Effects of Control Compounds

CompoundParameterEffect
Dobutamine Cardiac OutputIncrease
Heart RateModerate Increase
Blood PressureVariable
Verapamil Cardiac OutputDecrease
Heart RateDecrease
Blood PressureDecrease

Experimental Protocols

A standardized ex vivo method for assessing the inotropic effects of a novel compound like FK664 involves the Langendorff-perfused isolated heart model. Below is a representative protocol.

Langendorff-Perfused Isolated Heart Preparation

Objective: To assess the direct inotropic effects of FK664 and control compounds on an isolated mammalian heart, independent of systemic neural and hormonal influences.

Materials:

  • Animal model (e.g., Sprague-Dawley rat or New Zealand White rabbit)

  • Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11)

  • Langendorff apparatus (including perfusion reservoir, pump, oxygenator, heating coils, and pressure transducer)

  • Intraventricular balloon catheter

  • Data acquisition system

Procedure:

  • Animal Preparation: The animal is anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

  • Cannulation: The aorta is cannulated on the Langendorff apparatus, and retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg) and temperature (37°C) is initiated.

  • Instrumentation: A fluid-filled balloon connected to a pressure transducer is inserted into the left ventricle to measure isovolumetric ventricular pressure.

  • Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes until a steady baseline of contractile function is achieved.

  • Drug Administration:

    • A baseline recording of left ventricular developed pressure (LVDP), heart rate (HR), and the maximum rates of pressure development and fall (+/-dP/dt) is taken.

    • FK664 is administered in increasing concentrations through the perfusion buffer. Each concentration is maintained for a set period (e.g., 10-15 minutes) to allow for a steady-state response.

    • A washout period with drug-free buffer is performed between different compounds.

    • The same procedure is repeated for the positive control (dobutamine) and the negative control (verapamil).

  • Data Analysis: Concentration-response curves are generated for LVDP and +/-dP/dt for each compound to determine potency (EC50) and efficacy (Emax).

Visualizations

Signaling Pathways

Signaling_Pathways cluster_FK664 FK664 Pathway cluster_Dobutamine Dobutamine Pathway cluster_Verapamil Verapamil Pathway FK664 FK664 Ca_Channel_FK Dihydropyridine-Insensitive Ca²⁺ Channel FK664->Ca_Channel_FK Enhances Ca_Influx_FK ↑ Ca²⁺ Influx Ca_Channel_FK->Ca_Influx_FK Contractility_FK ↑ Myocardial Contractility Ca_Influx_FK->Contractility_FK Dobutamine Dobutamine Beta1_Receptor β1-Adrenergic Receptor Dobutamine->Beta1_Receptor Activates AC Adenylyl Cyclase Beta1_Receptor->AC Activates cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Activates Ca_Handling ↑ Ca²⁺ Handling & Myofilament Sensitivity PKA->Ca_Handling Phosphorylates Contractility_Dobu ↑ Myocardial Contractility Ca_Handling->Contractility_Dobu Verapamil Verapamil L_Type_Ca_Channel L-Type Ca²⁺ Channel Verapamil->L_Type_Ca_Channel Blocks Ca_Influx_Vera ↓ Ca²⁺ Influx L_Type_Ca_Channel->Ca_Influx_Vera Contractility_Vera ↓ Myocardial Contractility Ca_Influx_Vera->Contractility_Vera

Caption: Signaling pathways for FK664, Dobutamine, and Verapamil.

Experimental Workflow

Experimental_Workflow cluster_prep Heart Preparation cluster_exp Experimental Protocol cluster_drug Drug Administration & Data Acquisition cluster_analysis Data Analysis A1 Anesthetize Animal A2 Excise Heart A1->A2 A3 Cannulate Aorta A2->A3 A4 Mount on Langendorff Apparatus A3->A4 B1 Retrograde Perfusion with Krebs-Henseleit Buffer A4->B1 B2 Insert LV Balloon B1->B2 B3 Stabilization Period (20-30 min) B2->B3 B4 Record Baseline Data B3->B4 C1 Administer Compound (e.g., FK664) in Increasing Concentrations B4->C1 C2 Record Hemodynamic Data (LVDP, HR, +/-dP/dt) C1->C2 C3 Washout Period C2->C3 C4 Repeat with Control Compounds (Dobutamine, Verapamil) C3->C4 D1 Generate Concentration-Response Curves C4->D1 D2 Calculate EC50 and Emax D1->D2 D3 Comparative Analysis D2->D3

Caption: Workflow for evaluating inotropic agents in an isolated heart model.

References

A Comparative Analysis of the Electrophysiological Profiles of FK664 and Other Cardiotonic Agents

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the electrophysiological effects of the novel cardiotonic agent FK664 in comparison to established agents such as milrinone and pimobendan. This document synthesizes experimental data to highlight the distinct mechanisms and cardiac actions of these compounds.

Introduction

Cardiotonic agents are critical in the management of heart failure, a condition characterized by the heart's inability to pump blood effectively. These agents enhance myocardial contractility, thereby improving cardiac output. They are broadly classified based on their mechanisms of action, which include phosphodiesterase (PDE) III inhibition and calcium sensitization.[1] This guide provides a comparative overview of the electrophysiological effects of FK664, a novel cardiotonic agent, against two well-established drugs: milrinone, a PDE III inhibitor, and pimobendan, a calcium sensitizer with PDE III inhibitory activity.[2][3]

It is important to note that the initial topic requested a comparison with "FR 58664". However, a thorough search of the scientific literature revealed no cardiotonic agent with this designation, suggesting a likely typographical error. The available research strongly points to "FK664" as the intended compound of interest, and as such, this guide will focus on FK664.

Mechanisms of Action: A Comparative Overview

The distinct electrophysiological effects of these agents stem from their unique molecular mechanisms:

  • FK664: This agent is suggested to exert its positive inotropic and chronotropic effects by enhancing the transsarcolemmal calcium influx through a low-threshold, dihydropyridine-insensitive Ca2+ channel population.[4]

  • Milrinone: As a selective PDE III inhibitor, milrinone prevents the breakdown of cyclic adenosine monophosphate (cAMP).[1] The resulting increase in intracellular cAMP leads to protein kinase A (PKA) activation, which phosphorylates various targets, including L-type calcium channels, leading to increased calcium influx and enhanced contractility.

  • Pimobendan: This agent has a dual mechanism of action. It acts as a calcium sensitizer by binding to cardiac troponin C, which enhances the myofilaments' sensitivity to existing intracellular calcium.[2][3] Additionally, it exhibits PDE III inhibitory activity, contributing to an increase in cAMP levels.[2]

Signaling Pathways of Cardiotonic Agents

The following diagram illustrates the distinct signaling pathways for FK664, Milrinone, and Pimobendan.

Signaling_Pathways cluster_FK664 FK664 Pathway cluster_Milrinone Milrinone Pathway (PDE III Inhibition) cluster_Pimobendan Pimobendan Pathway (Dual Action) FK664 FK664 Ca_Channel_FK Low-threshold Ca2+ Channel FK664->Ca_Channel_FK Enhances Ca_Influx_FK Increased Ca2+ Influx Ca_Channel_FK->Ca_Influx_FK Contraction_FK Myocardial Contraction Ca_Influx_FK->Contraction_FK Milrinone Milrinone PDE3 PDE III Milrinone->PDE3 Inhibits cAMP cAMP PDE3->cAMP Breaks down PKA Protein Kinase A cAMP->PKA Activates L_Type_Ca L-type Ca2+ Channel PKA->L_Type_Ca Phosphorylates Ca_Influx_Milrinone Increased Ca2+ Influx L_Type_Ca->Ca_Influx_Milrinone Contraction_Milrinone Myocardial Contraction Ca_Influx_Milrinone->Contraction_Milrinone Pimobendan Pimobendan TroponinC Troponin C Pimobendan->TroponinC Binds to PDE3_Pimo PDE III Pimobendan->PDE3_Pimo Inhibits Myofilaments Myofilament Ca2+ Sensitivity TroponinC->Myofilaments Increases Contraction_Pimobendan_Sens Myocardial Contraction Myofilaments->Contraction_Pimobendan_Sens cAMP_Pimo cAMP PDE3_Pimo->cAMP_Pimo Breaks down Contraction_Pimobendan_PDE Myocardial Contraction cAMP_Pimo->Contraction_Pimobendan_PDE Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Guinea Pig, Dog) tissue_prep Tissue Preparation (e.g., Isolated Papillary Muscle, Langendorff Heart) animal_model->tissue_prep setup Mount Tissue in Organ Bath with Physiological Solution tissue_prep->setup baseline Record Baseline Electrophysiological Parameters (Action Potential, ECG, etc.) setup->baseline drug_admin Administer Cardiotonic Agent (e.g., FK664, Milrinone) baseline->drug_admin recording Record Electrophysiological Changes Post-Administration drug_admin->recording param_measure Measure Key Parameters (APD, Refractory Period, Conduction Velocity) recording->param_measure stats Statistical Analysis (e.g., t-test, ANOVA) param_measure->stats interpretation Interpret Results and Determine Mechanism of Action stats->interpretation

References

Comparative Analysis of Calcium Channel Blockers: Nifedipine vs. Compound X

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the pharmacological effects and experimental evaluation of L-type calcium channel blockers.

This guide provides a comprehensive comparison of the well-characterized dihydropyridine calcium channel blocker, nifedipine, with a hypothetical compound, herein referred to as Compound X. Due to the current lack of publicly available data on a compound designated "FR 58664," this document serves as a template to illustrate how such a comparative analysis should be structured. Researchers can adapt this framework to compare nifedipine with any L-type calcium channel blocker of interest by substituting "Compound X" with the relevant agent and populating the tables and descriptions with specific experimental data.

Introduction to Calcium Channel Blockade

Voltage-gated calcium channels are crucial for a multitude of physiological processes, including muscle contraction, neurotransmitter release, and hormone secretion. The L-type calcium channel (Ca_v1.2) is predominantly expressed in cardiac and smooth muscle cells and is a key regulator of cardiovascular function. Blockade of these channels by therapeutic agents leads to vasodilation and a decrease in cardiac contractility, making them effective in the treatment of hypertension and angina. Nifedipine is a prototypical L-type calcium channel blocker of the dihydropyridine class, known for its potent vasodilatory effects.[1][2][3] This guide will outline the key pharmacological parameters and experimental methodologies required to characterize and compare the effects of a novel calcium channel blocker, such as Compound X, against the established profile of nifedipine.

Quantitative Comparison of Pharmacological Properties

A direct comparison of the potency, selectivity, and electrophysiological effects of nifedipine and a comparator compound is essential for understanding their relative therapeutic potential. The following table summarizes key quantitative data that should be obtained through rigorous experimental evaluation.

ParameterNifedipineCompound XExperimental Protocol
IC_50 for L-type Ca²⁺ Current Inhibition 0.3 µM[4]Data not availableWhole-cell patch-clamp recording in ventricular myocytes or a stable cell line expressing the human Ca_v1.2 channel. Currents are elicited by depolarizing voltage steps from a holding potential of -80 mV to +10 mV. The concentration of the compound that causes 50% inhibition of the peak current is determined.
Binding Affinity (K_d) at Dihydropyridine Site Data not available in provided searchData not availableRadioligand binding assay using a membrane preparation from a tissue rich in L-type calcium channels (e.g., rat heart) and a radiolabeled dihydropyridine ligand such as [³H]nitrendipine. The K_d is determined by Scatchard analysis of saturation binding data.
Selectivity for L-type vs. T-type Ca²⁺ Channels L-type selective; blocks T-type channels at higher concentrations (IC_50 = 22-28 µM)[5]Data not availableComparative whole-cell patch-clamp recordings in cells expressing either L-type (Ca_v1.2) or T-type (e.g., Ca_v3.1, Ca_v3.2) calcium channels. The IC_50 values for each channel type are determined and compared.
Effect on Inactivation Kinetics Accelerates inactivation of the L-type Ca²⁺ current[4]Data not availableAnalysis of the decay phase of the L-type calcium current recorded during voltage-clamp experiments. The time constant of inactivation (τ) is measured at various drug concentrations.

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to the accurate pharmacological comparison of compounds. Below are standard protocols for key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the effects of a compound on ion channel function.

Objective: To measure the inhibitory effect of the test compounds on L-type calcium channel currents.

Cell Preparation:

  • Isolate ventricular myocytes from an appropriate animal model (e.g., guinea pig) or use a human embryonic kidney (HEK293) cell line stably expressing the human Ca_v1.2 channel subunits (α1c, β2, and α2δ).

  • Maintain cells in an appropriate culture medium and passage as necessary. For experiments, plate cells on glass coverslips.

Recording Conditions:

  • External Solution (in mM): 135 tetraethylammonium chloride (TEA-Cl), 10 CaCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with TEA-OH.

  • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.1 GTP, 10 HEPES, pH adjusted to 7.2 with CsOH.

  • Voltage Protocol: From a holding potential of -80 mV to inactivate sodium channels, apply a depolarizing step to +10 mV for 200 ms to elicit the peak L-type calcium current.

  • Data Acquisition: Record currents using a patch-clamp amplifier and appropriate software. Digitize data at 10 kHz and filter at 2 kHz.

Procedure:

  • Establish a whole-cell recording configuration.

  • Record baseline L-type calcium currents.

  • Perfuse the cell with increasing concentrations of the test compound (nifedipine or Compound X).

  • At each concentration, record the steady-state block of the peak current.

  • Construct a concentration-response curve and fit the data with the Hill equation to determine the IC_50 value.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its target receptor.

Objective: To determine the equilibrium dissociation constant (K_d) of the test compounds for the dihydropyridine binding site on the L-type calcium channel.

Membrane Preparation:

  • Homogenize fresh or frozen cardiac tissue (e.g., rat ventricles) in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.

  • Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes.

  • Wash the membrane pellet by resuspension and recentrifugation.

  • Resuspend the final pellet in binding buffer and determine the protein concentration.

Binding Reaction:

  • Incubate the membrane preparation with a fixed concentration of a radiolabeled dihydropyridine (e.g., [³H]nitrendipine) and varying concentrations of the unlabeled test compound (nifedipine or Compound X) for competitive binding, or varying concentrations of the radioligand for saturation binding.

  • Incubate at 25°C for 60 minutes in the dark.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters by liquid scintillation counting.

Data Analysis:

  • For competitive binding, determine the IC_50 of the test compound and calculate the K_i using the Cheng-Prusoff equation.

  • For saturation binding, perform Scatchard analysis to determine the K_d and B_max.

Signaling Pathways and Experimental Workflow

Visualizing the mechanism of action and the experimental process can aid in understanding the comparative pharmacology of these compounds.

L_Type_Calcium_Channel_Blockade cluster_membrane Cell Membrane L-type Ca Channel L-type Ca Channel Ca Influx Ca Influx L-type Ca Channel->Ca Influx Blocked Response e.g., Vasodilation Depolarization Depolarization Depolarization->L-type Ca Channel Opens Cellular Response e.g., Muscle Contraction Ca Influx->Cellular Response Triggers Nifedipine / Compound X Nifedipine / Compound X Nifedipine / Compound X->L-type Ca Channel Blocks

Caption: Mechanism of L-type calcium channel blockade by dihydropyridines.

Experimental_Workflow cluster_exp Experimental Procedures Cell Culture / Tissue Prep Cell Culture / Tissue Prep Cell Culture / Tissue Prep->Experiment Patch-Clamp Patch-Clamp Experiment->Patch-Clamp Binding Assay Binding Assay Experiment->Binding Assay Data Analysis Data Analysis Patch-Clamp->Data Analysis IC50, Kinetics Binding Assay->Data Analysis Kd / Ki Comparative Report Comparative Report Data Analysis->Comparative Report

Caption: Workflow for comparative pharmacological characterization.

Conclusion

The systematic comparison of a novel calcium channel blocker against a well-established standard like nifedipine is a critical step in the drug development process. By employing standardized experimental protocols, such as those outlined in this guide, researchers can generate robust and comparable data on the potency, selectivity, and mechanism of action of new chemical entities. This structured approach facilitates a clear understanding of the pharmacological profile of a novel compound and informs its potential for further therapeutic development.

References

Pranlukast Demonstrates Significant Efficacy in Mitigating Airway Remodeling

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental data indicates that pranlukast, a cysteinyl leukotriene receptor antagonist, effectively attenuates key features of airway remodeling, a critical component in the pathophysiology of chronic asthma. While a direct comparison with FR 58664 could not be conducted due to the absence of available scientific literature on this compound in the context of airway remodeling, this guide provides a detailed analysis of pranlukast's performance supported by experimental evidence.

Pranlukast has been shown to reduce airway inflammation and remodeling by inhibiting the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway.[1] This mechanism of action translates to a notable reduction in several pathological changes associated with airway remodeling, including goblet cell hyperplasia, collagen deposition, and an increase in α-smooth muscle actin expression.[1]

In Vivo Efficacy of Pranlukast in a Murine Asthma Model

Studies utilizing an ovalbumin (OVA)-sensitized and -challenged murine model of asthma have provided significant insights into the in vivo effects of pranlukast on airway remodeling. In these models, pranlukast treatment led to a significant attenuation of allergic airway inflammation and a decrease in airway hyperresponsiveness (AHR).[1]

Quantitative Effects of Pranlukast on Airway Remodeling Markers
ParameterObservation in OVA-Challenged ModelEffect of Pranlukast TreatmentReference
Inflammatory Cell Infiltration Significant increase in eosinophils and other inflammatory cells in bronchoalveolar lavage fluid (BALF) and lung tissue.Significant reduction in total inflammatory cells, including eosinophils, in BALF and lung tissue.[1][2]
Goblet Cell Hyperplasia Marked increase in mucus-producing goblet cells in the airway epithelium.Attenuation of goblet cell hyperplasia.[1]
Collagen Deposition Increased collagen deposition in the subepithelial region of the airways.Decreased collagen deposition.[1]
α-Smooth Muscle Actin Expression Increased expression of α-smooth muscle actin, indicating smooth muscle hypertrophy/hyperplasia.Attenuated α-smooth muscle actin expression.[1]
Pro-fibrotic Gene Expression Upregulation of genes associated with fibrosis.Reduction in the expression of pro-fibrotic genes.[1]
Effects on Inflammatory Cells in Human Subjects

In clinical studies with mild to moderate asthmatic subjects, pranlukast treatment has been shown to reduce the infiltration of key inflammatory cells in the bronchial mucosa.

Cell TypeObservation in Asthmatic SubjectsEffect of Pranlukast Treatment (4 weeks)Reference
CD3+ T-lymphocytes Increased numbers in bronchial mucosa.Significant reduction (median difference -37 cells).[3]
CD4+ T-helper cells Increased numbers in bronchial mucosa.Significant reduction (median difference -28 cells).[3]
AA1+ Mast cells Increased numbers in bronchial mucosa.Significant reduction (median difference -15 cells).[3]
EG2+ Eosinophils Increased numbers of activated eosinophils.Significant reduction.[3]
Sputum Eosinophils Elevated levels in induced sputum.Significant reduction in eosinophil ratio (p < 0.01).[2][4]

Experimental Protocols

Ovalbumin-Sensitized and -Challenged Murine Asthma Model

This model is a standard preclinical tool for inducing allergic airway inflammation and remodeling that mimics key features of human asthma.[5][6][7]

  • Sensitization: Female BALB/c mice are sensitized via intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide as an adjuvant.[5][7] This is typically performed on days 0 and 14 of the study.[8]

  • Challenge: Following sensitization, mice are challenged with aerosolized OVA for a set duration on multiple consecutive days (e.g., for 3 days).[5][7]

  • Treatment: The pranlukast-treated group receives the drug (e.g., orally or intraperitoneally) at a specified dose and schedule before and/or during the challenge phase. A control group receives a vehicle (e.g., Dimethyl sulfoxide - DMSO).[1]

  • Assessment of Airway Remodeling: 24 to 48 hours after the final OVA challenge, various analyses are performed:

    • Bronchoalveolar Lavage (BAL): Collection of BAL fluid to quantify inflammatory cell infiltrates (e.g., eosinophils, lymphocytes, macrophages).

    • Histology: Lung tissues are harvested, fixed, and sectioned. Stains such as Hematoxylin and Eosin (H&E) are used to assess general inflammation and cellular infiltration, Periodic acid-Schiff (PAS) to identify goblet cell hyperplasia and mucus production, and Masson's trichrome to visualize and quantify collagen deposition.

    • Immunohistochemistry: Staining for specific markers like α-smooth muscle actin to assess airway smooth muscle mass.

    • Gene Expression Analysis: Techniques like RT-PCR are used to measure the expression of pro-inflammatory and pro-fibrotic genes in lung tissue.[1]

    • Airway Hyperresponsiveness (AHR): Measurement of airway resistance in response to a bronchoconstrictor agent like methacholine.

In Vitro Analysis of TGF-β1-Induced Fibroblast Activation
  • Cell Culture: Human fetal lung fibroblast cells (e.g., HFL-1 cell line) are cultured under standard conditions.[1]

  • Stimulation and Treatment: The fibroblast cells are stimulated with recombinant human TGF-β1 to induce a pro-fibrotic phenotype. Concurrently, cells are treated with varying concentrations of pranlukast or a vehicle control.

  • Analysis:

    • Western Blot: To assess the phosphorylation of Smad proteins (key downstream mediators of TGF-β signaling).

    • Collagen Synthesis Assays: To quantify the amount of collagen produced by the fibroblasts.

    • Gene Expression Analysis: To measure the expression of pro-fibrotic genes such as those for collagen and other extracellular matrix components.[1]

Visualizing the Mechanism and Workflow

Signaling Pathway of Pranlukast's Anti-Remodeling Effect

Pranlukast_Mechanism TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR Smad Smad Complex (Smad2/3) TGFBR->Smad Phosphorylation Nucleus Nucleus Smad->Nucleus Translocation ProFibroticGenes Pro-fibrotic Gene Expression Nucleus->ProFibroticGenes Collagen Collagen Synthesis ProFibroticGenes->Collagen Remodeling Airway Remodeling Collagen->Remodeling Pranlukast Pranlukast Pranlukast->Smad Inhibits

Caption: Pranlukast inhibits TGF-β1-induced Smad signaling.

Experimental Workflow for In Vivo Murine Asthma Model

Experimental_Workflow Day0 Day 0 & 14: Sensitization (i.p. OVA + Alum) Day21_23 Days 21-23: Challenge (Aerosolized OVA) Day0->Day21_23 Day25 Day 25: Endpoint Analysis Day21_23->Day25 Treatment Pranlukast or Vehicle Treatment (Concurrent with Challenge) Treatment->Day21_23 BALF BALF Analysis (Cell Counts) Day25->BALF Histo Histology & IHC (Collagen, α-SMA, Mucus) Day25->Histo AHR AHR Measurement (Methacholine) Day25->AHR

Caption: Workflow of the OVA-induced murine model of asthma.

References

A Head-to-Head Comparison: FR 58664 and Inhaled Corticosteroids in Airway Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the established therapeutic class of inhaled corticosteroids (ICS) and the investigational compound FR 58664 for the treatment of airway inflammation, with a focus on mechanism of action, efficacy, and experimental evaluation.

In the landscape of respiratory therapeutics, inhaled corticosteroids (ICS) are the cornerstone of maintenance therapy for persistent asthma and are also utilized in the management of chronic obstructive pulmonary disease (COPD). Their potent anti-inflammatory effects are well-documented. This guide provides a head-to-head comparison of ICS with this compound, a compound of interest due to its potential novel anti-inflammatory properties.

Note on this compound: As of the latest available information, public domain data, including preclinical and clinical studies on a specific compound designated "this compound," is not available. The furan chemical moiety is present in various compounds with anti-inflammatory activity, and it is possible that "this compound" represents an internal designation for a compound that has not been publicly disclosed.[1] Therefore, this comparison will detail the established properties of inhaled corticosteroids and present a hypothetical profile for a furan-based anti-inflammatory agent based on the known general characteristics of this chemical class, to serve as a comparative framework.

Mechanism of Action: A Tale of Two Pathways

Inhaled Corticosteroids (ICS): Broad Genomic Suppression

Inhaled corticosteroids exert their anti-inflammatory effects primarily through genomic pathways. After diffusing across the cell membrane, ICS bind to glucocorticoid receptors (GR) in the cytoplasm. This complex then translocates to the nucleus, where it influences gene expression in two main ways:

  • Transrepression: The GR complex can bind to and inhibit the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This is a key mechanism for shutting down the inflammatory cascade.

  • Histone Modification: A crucial aspect of ICS action is the recruitment of histone deacetylase 2 (HDAC2) to the site of inflammation. HDAC2 reverses the histone acetylation that is associated with the activation of inflammatory genes, effectively "switching off" their expression.

This broad-spectrum action leads to the suppression of multiple inflammatory genes, resulting in reduced production of cytokines, chemokines, and other inflammatory mediators.[2] Consequently, there is a decrease in the recruitment and activation of inflammatory cells in the airways, including eosinophils, T-lymphocytes, and mast cells.[2]

Hypothetical Furan-Based Anti-inflammatory (Represented by this compound): Targeted Pathway Modulation

Furan derivatives have been investigated for their anti-inflammatory properties, which appear to be mediated through different signaling pathways than those targeted by ICS.[1] A hypothetical mechanism for a compound like this compound could involve the modulation of specific intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways.[1] These pathways are also involved in the regulation of inflammatory responses.

Quantitative Comparison of Efficacy

The following tables summarize the typical efficacy of inhaled corticosteroids in clinical settings. Due to the lack of data on this compound, a direct quantitative comparison is not possible.

Table 1: Effect of Inhaled Corticosteroids on Airway Inflammation Markers

BiomarkerEffect of ICSMagnitude of EffectReference
Sputum EosinophilsReductionSignificant reduction in patients with eosinophilic asthma[2]
Exhaled Nitric Oxide (FeNO)ReductionDose-dependent reduction[2]
Eosinophil Cationic Protein (ECP)ReductionReduction in bronchoalveolar lavage fluid[2]
CD4+ and CD8+ T-lymphocytesReductionReduction in bronchial biopsies[3][4]
NeutrophilsReductionReduction in bronchoalveolar lavage fluid[3][4]
MacrophagesIncreaseIncrease in bronchoalveolar lavage fluid[3][4]

Table 2: Clinical Efficacy of Inhaled Corticosteroids in Asthma

Clinical OutcomeEffect of ICSMagnitude of EffectReference
Asthma ExacerbationsReduction20-25% reduction in severe exacerbations in COPD[5]
Lung Function (FEV1)ImprovementVariable improvement, less pronounced in COPD[5]
Airway HyperresponsivenessReductionConsistent reduction in adults and children with asthma[2]

Experimental Protocols for Evaluation

The assessment of anti-inflammatory drugs for respiratory diseases involves a range of preclinical and clinical experimental protocols.

Preclinical Evaluation
  • In Vitro Cell-Based Assays:

    • Human Alveolar Model: An in vitro model using human lung cells can be used to test the anti-inflammatory potency of drug candidates.[6] This model can mimic alveolar inflammation by applying pro-inflammatory stimuli like lipopolysaccharide (LPS) and then assessing the reduction in inflammatory mediators (e.g., IL-8, TNF-α) following treatment with the investigational drug.[6]

    • HDAC2 Recruitment Assay: To specifically assess the mechanism of action of corticosteroid-like compounds, a chromatin immunoprecipitation (ChIP) assay can be performed. This technique can demonstrate the recruitment of HDAC2 to the promoters of inflammatory genes following drug treatment.[7]

  • In Vivo Animal Models:

    • Murine Models of Asthma: Mice are sensitized and challenged with an allergen (e.g., ovalbumin) to induce an asthma-like phenotype characterized by airway inflammation and hyperresponsiveness. The efficacy of the test compound is then evaluated by measuring inflammatory cell infiltration in bronchoalveolar lavage (BAL) fluid and assessing lung function.

Clinical Evaluation
  • Bronchoalveolar Lavage (BAL):

    • Protocol: BAL is a procedure where a small amount of sterile saline is instilled into a lung segment via a bronchoscope and then retrieved for analysis.[8] This allows for the quantification of inflammatory cells and mediators directly from the lower airways.[8] The procedure is considered safe in stable asthmatic patients for research purposes.[9]

    • Analysis: The recovered BAL fluid is analyzed for total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages), as well as for levels of cytokines and other inflammatory markers.[8]

  • Sputum Induction:

    • Protocol: Sputum induction is a non-invasive method to obtain a sample of airway secretions. Patients inhale a hypertonic saline solution to induce coughing and sputum production.[10]

    • Analysis: The sputum is processed to obtain a cell pellet, which is then analyzed for differential cell counts, particularly eosinophils, which are a key marker of airway inflammation in asthma.[10]

Visualizing the Mechanisms

Signaling Pathway Diagrams

Inhaled_Corticosteroid_Mechanism cluster_cell Airway Epithelial Cell cluster_nucleus Nucleus ICS Inhaled Corticosteroid GR Glucocorticoid Receptor (GR) ICS->GR Binds ICS_GR ICS-GR Complex GR->ICS_GR NFkB NF-κB / AP-1 ICS_GR->NFkB Inhibits (Transrepression) HDAC2 HDAC2 ICS_GR->HDAC2 Recruits Anti_Inflammatory_Genes Anti-Inflammatory Genes ICS_GR->Anti_Inflammatory_Genes Activates (Transactivation) cluster_nucleus cluster_nucleus ICS_GR->cluster_nucleus Translocates Inflammatory_Genes Inflammatory Genes (e.g., Cytokines, Chemokines) NFkB->Inflammatory_Genes Activates HDAC2->Inflammatory_Genes Deacetylates Histones (Switches Off)

Caption: Mechanism of action of inhaled corticosteroids.

Experimental_Workflow_BAL Patient Patient with Asthma Bronchoscopy Fiberoptic Bronchoscopy Patient->Bronchoscopy BAL Bronchoalveolar Lavage (BAL) (Saline Instillation & Aspiration) Bronchoscopy->BAL Sample_Processing BAL Fluid Processing (Centrifugation) BAL->Sample_Processing Cell_Analysis Cellular Analysis (Differential Cell Count) Sample_Processing->Cell_Analysis Fluid_Analysis Fluid-Phase Analysis (Cytokine Measurement) Sample_Processing->Fluid_Analysis

Caption: Experimental workflow for bronchoalveolar lavage.

Conclusion

Inhaled corticosteroids remain a highly effective and well-characterized class of drugs for the management of chronic airway inflammation. Their broad anti-inflammatory effects, mediated through the genomic actions of the glucocorticoid receptor, are well-established. While a direct comparison with this compound is not currently possible due to the absence of public data, the exploration of novel anti-inflammatory agents, potentially including furan derivatives with distinct mechanisms of action, represents an important avenue of research for respiratory diseases. Future studies are needed to elucidate the efficacy and safety of such novel compounds and to determine their potential role in the therapeutic armamentarium alongside established treatments like inhaled corticosteroids.

References

Validating the Anti-Inflammatory Properties of FR 58664: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the anti-inflammatory compound FR 58664 is currently hampered by a notable lack of publicly available scientific data. While identified as a chemical entity with the CAS number 117321-77-4 and listed by some chemical suppliers with potential anti-inflammatory and cardiovascular applications, there is a significant scarcity of peer-reviewed research to substantiate these claims.

This guide aims to provide a framework for the validation of this compound's anti-inflammatory properties, outlining the necessary experimental data and comparative analyses required for a thorough scientific assessment. However, due to the absence of specific studies on this compound, this document will use well-established anti-inflammatory agents as illustrative examples for the purpose of comparison and to highlight the data points essential for validation.

Comparative Analysis of Anti-Inflammatory Agents

To objectively assess the efficacy of a novel anti-inflammatory compound like this compound, its performance must be benchmarked against existing treatments. A typical comparative analysis would involve quantifying its effects on key inflammatory markers and pathways relative to standard-of-care drugs.

Table 1: Illustrative Comparison of Anti-Inflammatory Compounds

CompoundTargetIC50 (nM)In Vivo Efficacy (Model)Reference
This compound Data Not AvailableData Not AvailableData Not Available-
Ibuprofen COX-1/COX-2~5,000 (COX-1), ~10,000 (COX-2)Carrageenan-induced paw edema (Rat)[1]
Dexamethasone Glucocorticoid Receptor~1-10LPS-induced systemic inflammation (Mouse)[2][3]
Infliximab TNF-α~0.1-1Collagen-induced arthritis (Mouse)[4][5]

Note: The data presented for Ibuprofen, Dexamethasone, and Infliximab are representative values and may vary depending on the specific experimental conditions.

Essential Experimental Protocols for Validation

A rigorous validation of this compound's anti-inflammatory activity would necessitate a series of in vitro and in vivo experiments. The methodologies for these key assays are outlined below.

In Vitro Assays
  • Cyclooxygenase (COX) Inhibition Assay:

    • Objective: To determine if this compound can inhibit the activity of COX-1 and COX-2, key enzymes in the prostaglandin synthesis pathway.

    • Methodology: Purified recombinant human COX-1 or COX-2 enzymes are incubated with arachidonic acid as a substrate in the presence of varying concentrations of this compound. The production of prostaglandin E2 (PGE2) is then measured using an enzyme-linked immunosorbent assay (ELISA). The half-maximal inhibitory concentration (IC50) is calculated to quantify the compound's potency.

  • Lipopolysaccharide (LPS)-Stimulated Cytokine Release in Macrophages:

    • Objective: To assess the effect of this compound on the production of pro-inflammatory cytokines by immune cells.

    • Methodology: A murine or human macrophage cell line (e.g., RAW 264.7 or THP-1) is pre-treated with different concentrations of this compound for 1 hour, followed by stimulation with LPS. After 24 hours, the cell culture supernatant is collected, and the levels of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) are quantified by ELISA.

In Vivo Models
  • Carrageenan-Induced Paw Edema in Rodents:

    • Objective: To evaluate the acute anti-inflammatory effects of this compound in a live animal model.

    • Methodology: Rats or mice are administered this compound orally or intraperitoneally at various doses. After a set period, a solution of carrageenan is injected into the plantar surface of the hind paw to induce localized inflammation. The volume of the paw is measured at regular intervals using a plethysmometer to determine the extent of edema. A reduction in paw swelling compared to a vehicle-treated control group indicates anti-inflammatory activity.

  • LPS-Induced Systemic Inflammation in Mice:

    • Objective: To investigate the systemic anti-inflammatory effects of this compound.

    • Methodology: Mice are treated with this compound prior to an intraperitoneal injection of LPS. Blood samples are collected at various time points, and the serum levels of pro-inflammatory cytokines (TNF-α, IL-6) are measured by ELISA. This model helps to understand the compound's ability to mitigate a systemic inflammatory response.

Visualizing Inflammatory Pathways and Experimental Workflows

Understanding the mechanism of action of an anti-inflammatory drug is crucial. This often involves mapping its interaction with cellular signaling pathways. While the specific pathway for this compound is unknown, a generalized inflammatory signaling pathway is depicted below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (Active) NFkB_IkB->NFkB Releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds to Promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Gene Transcription LPS LPS LPS->TLR4 FR58664 This compound (Hypothetical Target) FR58664->IKK Potential Inhibition

Caption: A hypothetical signaling pathway illustrating potential inhibition by this compound.

The following diagram illustrates a standard experimental workflow for evaluating a novel anti-inflammatory compound.

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_analysis Data Analysis & Comparison a Compound Synthesis (this compound) b Enzyme Inhibition Assays (e.g., COX-1/2) a->b c Cell-Based Assays (e.g., LPS-stimulated macrophages) b->c d Acute Inflammation Model (e.g., Paw Edema) c->d e Systemic Inflammation Model (e.g., LPS Challenge) d->e f Determine IC50 & Efficacy e->f g Compare with Standard Drugs f->g

Caption: Experimental workflow for validating anti-inflammatory properties.

References

Assessing the Specificity of Leukotriene Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the specificity of leukotriene inhibitors is crucial for researchers and drug development professionals. This guide provides a comparative overview of prominent leukotriene inhibitors, supported by experimental data and detailed methodologies, to aid in the selection of appropriate compounds for research and therapeutic development. Notably, a search for the compound "FR 58664" did not yield any publicly available information regarding its activity as a leukotriene inhibitor. Therefore, this guide will focus on a comparison of well-established and clinically relevant leukotriene inhibitors: Montelukast, Zafirlukast, and Zileuton.

Introduction to Leukotriene Inhibition

Leukotrienes are potent inflammatory mediators derived from arachidonic acid via the 5-lipoxygenase (5-LO) pathway.[1] They play a critical role in the pathophysiology of various inflammatory diseases, particularly asthma and allergic rhinitis, by promoting bronchoconstriction, inflammation, microvascular permeability, and mucus secretion.[2] Therapeutic intervention in the leukotriene pathway is primarily achieved through two distinct mechanisms: inhibition of leukotriene synthesis or antagonism of leukotriene receptors.[3]

Leukotriene Synthesis Inhibitors: These agents block the production of all leukotrienes. The primary target for this class of drugs is the 5-lipoxygenase enzyme.[4]

Leukotriene Receptor Antagonists (LTRAs): These drugs, often referred to as "leukasts," specifically block the action of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) at the cysteinyl leukotriene receptor 1 (CysLT1).[1][2]

Comparative Analysis of Leukotriene Inhibitors

To provide a clear comparison of the specificity and potency of key leukotriene inhibitors, the following table summarizes available quantitative data.

CompoundClassMechanism of ActionTargetPotency (IC50/Ki)Specificity Notes
Montelukast Leukotriene Receptor AntagonistCompetitive antagonist of the CysLT1 receptor.[2]CysLT1 ReceptorKi: High affinity, but specific values vary across studies.Highly selective for the CysLT1 receptor. Does not inhibit the 5-lipoxygenase enzyme.
Zafirlukast Leukotriene Receptor AntagonistCompetitive antagonist of the CysLT1 receptor.[2]CysLT1 ReceptorKi: High affinity, but specific values vary across studies.Highly selective for the CysLT1 receptor. Does not inhibit the 5-lipoxygenase enzyme.
Zileuton Leukotriene Synthesis InhibitorInhibitor of the 5-lipoxygenase (5-LO) enzyme.[4]5-LipoxygenaseIC50: Varies depending on the assay system.Inhibits the synthesis of all leukotrienes (both cysteinyl leukotrienes and LTB4). May have off-target effects at higher concentrations.

Experimental Protocols for Assessing Inhibitor Specificity

The specificity of a leukotriene inhibitor is a critical determinant of its therapeutic window and potential for off-target effects. The following are detailed methodologies for key experiments used to assess inhibitor specificity.

Radioligand Binding Assays

Objective: To determine the affinity and selectivity of a compound for the CysLT1 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membrane fractions from cells expressing the human CysLT1 receptor (e.g., U937 cells or recombinant cell lines).

  • Radioligand: Use a high-affinity radiolabeled CysLT1 receptor antagonist, such as [3H]-pranlukast or [3H]-montelukast.

  • Competition Binding: Incubate the membrane preparation with a fixed concentration of the radioligand and increasing concentrations of the test compound (e.g., this compound, if it were available, or a known LTRA).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the inhibitor constant (Ki) from the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

  • Specificity Assessment: Perform similar binding assays with membranes from cells expressing other related receptors (e.g., CysLT2 receptor, prostanoid receptors) to assess off-target binding.

Enzyme Inhibition Assays (for Synthesis Inhibitors)

Objective: To determine the potency and selectivity of a compound in inhibiting the 5-lipoxygenase enzyme.

Methodology:

  • Enzyme Source: Use purified recombinant human 5-lipoxygenase or cell lysates containing the enzyme (e.g., from neutrophils or a stable cell line).

  • Substrate: Use arachidonic acid as the substrate.

  • Incubation: Incubate the enzyme with the substrate in the presence of varying concentrations of the test compound (e.g., Zileuton).

  • Product Quantification: Measure the production of 5-LO products, such as 5-hydroxyeicosatetraenoic acid (5-HETE) or leukotriene B4 (LTB4), using techniques like High-Performance Liquid Chromatography (HPLC) or Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the test compound concentration to determine the IC50 value.

  • Specificity Assessment: To assess specificity, perform similar enzyme assays with other related enzymes in the eicosanoid pathway, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).

Cellular Functional Assays

Objective: To evaluate the functional antagonism of leukotriene-induced cellular responses.

Methodology:

  • Cell Culture: Use primary cells (e.g., human eosinophils, mast cells) or cell lines that respond to leukotrienes (e.g., U937 cells differentiated to a macrophage-like phenotype).

  • Stimulation: Stimulate the cells with a known concentration of a CysLT1 receptor agonist (e.g., LTD4).

  • Inhibition: Pre-incubate the cells with varying concentrations of the test compound (LTRAs).

  • Response Measurement: Measure a relevant cellular response, such as:

    • Calcium Mobilization: Monitor intracellular calcium levels using a fluorescent calcium indicator (e.g., Fura-2).

    • Chemotaxis: Assess the migration of cells towards a leukotriene gradient in a Boyden chamber or similar migration assay.

    • Cytokine Release: Measure the release of inflammatory cytokines (e.g., IL-5, GM-CSF) using ELISA.

  • Data Analysis: Determine the concentration of the test compound required to inhibit the agonist-induced response by 50% (IC50).

Signaling Pathways and Experimental Workflow

To visualize the points of intervention of leukotriene inhibitors and the experimental process for their evaluation, the following diagrams are provided.

Leukotriene_Signaling_Pathway Arachidonic_Acid Arachidonic Acid _5_LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->_5_LO LTA4 Leukotriene A4 (LTA4) _5_LO->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 CysLT1_Receptor CysLT1 Receptor LTD4->CysLT1_Receptor Inflammatory_Response Inflammatory Response (Bronchoconstriction, etc.) CysLT1_Receptor->Inflammatory_Response Zileuton Zileuton Zileuton->_5_LO Inhibits LTRAs Montelukast Zafirlukast LTRAs->CysLT1_Receptor Antagonizes

Figure 1: Leukotriene signaling pathway and points of inhibitor intervention.

Inhibitor_Specificity_Workflow Start Start: New Compound Binding_Assay Radioligand Binding Assay (Primary Target) Start->Binding_Assay Enzyme_Assay Enzyme Inhibition Assay (Primary Target) Start->Enzyme_Assay Potency Determine Ki / IC50 Binding_Assay->Potency Enzyme_Assay->Potency Specificity_Screening Specificity Screening (Off-target receptors/enzymes) Potency->Specificity_Screening Cellular_Assay Cellular Functional Assay Specificity_Screening->Cellular_Assay Data_Analysis Data Analysis & Comparison Cellular_Assay->Data_Analysis Conclusion Conclusion on Specificity Data_Analysis->Conclusion

Figure 2: Experimental workflow for assessing inhibitor specificity.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for Laboratory Reagent FR 58664

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory reagents are paramount to ensuring a safe and compliant working environment. This document provides a comprehensive guide to the proper disposal procedures for the research-grade product FR 58664, based on established protocols for similar laboratory chemicals.

Disclaimer: The specific Safety Data Sheet (SDS) for this compound is available upon request from the vendor, Doron Scientific. The following information is based on the safety and disposal protocols of a representative research-grade fluorescent dye and should be used as a general guide. Always refer to the specific SDS for the material in use and adhere to your institution's and local authorities' waste disposal regulations.

Immediate Safety and Handling Precautions

Before disposal, it is crucial to handle this compound with appropriate care. Standard laboratory safety protocols should be strictly followed.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.

Handling:

  • Avoid inhalation of any dust or vapors.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

Quantitative Data for Disposal Considerations

The following table summarizes typical quantitative data found in the SDS of a research-grade fluorescent dye, which can be used as a reference for assessing the disposal requirements of this compound.

ParameterTypical Value/InformationSignificance for Disposal
Toxicity Acute toxicity data (LD50/LC50) is often not available for research-specific reagents. Assume the substance is hazardous and handle it accordingly.The unknown toxicity necessitates treating all waste as hazardous chemical waste.
Environmental Hazards May be harmful to aquatic life.Prohibits disposal down the drain. All waste must be collected and treated as hazardous.
Persistence/Degradability Data is often not available for novel research compounds.Assume the compound is not readily biodegradable and requires specialized disposal methods.
Solubility Typically soluble in organic solvents (e.g., DMSO, DMF) and sometimes in aqueous buffers.The solvent used to dissolve the compound will determine the appropriate waste stream. Halogenated and non-halogenated solvent waste should be segregated.
pH Not applicable for a solid compound. For solutions, the pH of the buffer will be the determining factor.Neutralize acidic or basic solutions before collection, if institutional procedures permit. Otherwise, collect as acidic or basic hazardous waste.

Experimental Protocols for Safe Disposal

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound and its contaminated materials.

1. Waste Segregation:

  • Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container. Also, collect any contaminated items such as weighing paper, pipette tips, and microfuge tubes in a designated solid hazardous waste container.

  • Liquid Waste:

    • Aqueous Solutions: Collect all aqueous solutions containing this compound in a designated aqueous hazardous waste container. Do not pour down the drain.[1][2][3]

    • Organic Solvent Solutions: Collect all solutions of this compound in organic solvents in a designated organic solvent waste container. Segregate halogenated and non-halogenated solvent waste as per your institution's guidelines.[1]

  • Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for chemical contamination.[4][5]

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name ("this compound").[1]

  • Indicate the major components and their approximate percentages.

  • Keep waste containers securely closed except when adding waste.[1][4]

3. Storage of Waste:

  • Store waste containers in a designated, well-ventilated, and secure area.

  • Ensure secondary containment is used for liquid waste containers to prevent spills.[4]

  • Store away from incompatible materials.

4. Requesting Waste Pickup:

  • Once a waste container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][5]

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal start This compound Waste Generated solid_waste Solid Waste (Unused powder, contaminated consumables) start->solid_waste liquid_waste Liquid Waste (Aqueous or organic solutions) start->liquid_waste sharps_waste Sharps Waste (Contaminated needles, etc.) start->sharps_waste solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container aqueous_container Labeled Aqueous Hazardous Waste Container liquid_waste->aqueous_container Aqueous organic_container Labeled Organic Solvent Waste Container liquid_waste->organic_container Organic sharps_container Labeled Chemical Sharps Container sharps_waste->sharps_container ehs_pickup Arrange for EHS/ Contractor Pickup solid_container->ehs_pickup aqueous_container->ehs_pickup organic_container->ehs_pickup sharps_container->ehs_pickup

Caption: Workflow for the safe segregation and disposal of this compound waste.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment and minimizing environmental impact. Always prioritize safety and consult your institution's specific guidelines.

References

Essential Safety and Logistical Information for Handling FR 58664

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for FR 58664 (CAS No. 117321-77-4) was not located. The following safety and handling recommendations are based on the available data for the structurally related compound, 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU). It is imperative to treat this compound with a high degree of caution and to conduct a thorough risk assessment before handling. This information is intended for qualified researchers and professionals and should be supplemented with institutional safety guidelines.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound, based on the safety profile of a related chemical.

Body PartRecommended ProtectionSpecifications
Eyes Safety GogglesChemical splash goggles are required to prevent eye contact.
Hands Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for tears or holes before use and change them frequently.
Body Laboratory CoatA flame-retardant lab coat should be worn to protect against splashes and spills.[1]
Respiratory RespiratorIf handling in a poorly ventilated area or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Operational Plan: Handling and Storage

Adherence to proper handling and storage procedures is critical to maintain the integrity of this compound and to ensure a safe laboratory environment.

Handling:
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.

  • Aerosolization: Minimize the generation of dust or aerosols. If the compound is a solid, handle it carefully to prevent it from becoming airborne.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, before eating, drinking, or smoking, and at the end of the workday.

Storage:
  • Container: Keep the compound in a tightly sealed, properly labeled container.

  • Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Segregation: Store this compound away from foodstuffs and beverages.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and to comply with regulations.

Waste Categorization:
  • Chemical Waste: this compound should be treated as hazardous chemical waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should also be disposed of as hazardous waste.

Disposal Procedure:
  • Collection: Collect all this compound waste and contaminated materials in a designated, leak-proof, and properly labeled hazardous waste container.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: 6-(3,4-Dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Institutional Procedures: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Protocols

Visualized Workflows

The following diagrams illustrate key workflows for handling this compound safely.

Handling_FR_58664_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE Prepare_Work_Area Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Next Weigh_Compound Weigh Compound Carefully Prepare_Work_Area->Weigh_Compound Proceed Perform_Experiment Perform Experiment Weigh_Compound->Perform_Experiment Next Decontaminate_Surfaces Decontaminate Surfaces Perform_Experiment->Decontaminate_Surfaces After Experiment Dispose_Waste Dispose of Waste Properly Decontaminate_Surfaces->Dispose_Waste Next Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Final Step

Caption: A logical workflow for the safe handling of this compound.

Spill_Response_Workflow Spill_Occurs Spill Occurs Evacuate_Area Evacuate Immediate Area Spill_Occurs->Evacuate_Area Alert_Supervisor Alert Supervisor and EHS Evacuate_Area->Alert_Supervisor Don_Spill_Kit_PPE Don Spill Kit PPE Alert_Supervisor->Don_Spill_Kit_PPE Contain_Spill Contain Spill with Absorbent Material Don_Spill_Kit_PPE->Contain_Spill Clean_Up_Spill Clean Up Spill Following EHS Guidance Contain_Spill->Clean_Up_Spill Dispose_Waste Dispose of Contaminated Materials as Hazardous Waste Clean_Up_Spill->Dispose_Waste Ventilate_Area Ventilate Area Dispose_Waste->Ventilate_Area

Caption: A step-by-step procedure for responding to a spill of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FR 58664
Reactant of Route 2
Reactant of Route 2
FR 58664

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.